Agistatin B
Description
Properties
IUPAC Name |
(1R,3R,4R,7S,8R,9S)-4-ethyl-2,11-dioxatricyclo[5.3.1.03,8]undecane-8,9-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-2-6-3-4-8-11(13)7(12)5-9(14-8)15-10(6)11/h6-10,12-13H,2-5H2,1H3/t6-,7+,8+,9-,10-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNRLNAIVJHRND-FSKPYACHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2C3(C1OC(O2)CC3O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CC[C@H]2[C@]3([C@@H]1O[C@@H](O2)C[C@@H]3O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Agistatin B: A Comprehensive Technical Review of its Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agistatin B, a fungal metabolite derived from Fusarium sp., has garnered attention for its potential as a cholesterol biosynthesis inhibitor. This technical guide provides a detailed overview of the discovery, isolation, and preliminary characterization of this compound. Due to the limited availability of public domain information, this document consolidates the known data and outlines the general methodologies likely employed in its initial investigation. This guide aims to serve as a foundational resource for researchers interested in this compound and other novel fungal metabolites with therapeutic potential.
Introduction
This compound is a mycotoxin classified as a pyranacetal, distinguished by its unique tricyclic structure featuring a ketal moiety at the C-2 position.[1] First identified from a fungal source, it has been primarily investigated for its inhibitory effects on cholesterol synthesis.[1][2][3][4] A European patent application was filed in 1992 for the agistatins as cholesterol biosynthesis-inhibiting metabolites.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈O₄ | [2][3][5] |
| Molecular Weight | 214.26 g/mol | [2][3][5] |
| Class | Mycotoxin, Pyranacetal | [1] |
| Origin | Fusarium sp. | [1][5] |
Discovery and Isolation
Fermentation of the Producing Organism
The discovery of this compound originated from the screening of fungal metabolites. While the specific fermentation protocol for the Fusarium sp. strain producing this compound is not publicly detailed, a general methodology for the cultivation of filamentous fungi for secondary metabolite production can be outlined.
Experimental Protocol: General Fungal Fermentation
-
Inoculum Preparation: A pure culture of the Fusarium sp. is grown on a suitable agar medium (e.g., Potato Dextrose Agar) to obtain a dense sporulation. A spore suspension is then prepared in sterile water or a suitable buffer.
-
Seed Culture: A defined volume of the spore suspension is used to inoculate a liquid seed medium in a shake flask. The seed culture is incubated for a period of 2-3 days to allow for substantial mycelial growth.
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Production Culture: The seed culture is then transferred to a larger production-scale fermenter containing a production medium optimized for secondary metabolite synthesis.
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Incubation: The production culture is incubated under controlled conditions of temperature, pH, aeration, and agitation for a specific duration to maximize the yield of this compound.
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Harvesting: Upon completion of the fermentation, the fungal biomass is separated from the culture broth by filtration or centrifugation. The culture broth, containing the secreted this compound, is then processed for extraction.
Extraction and Purification
The isolation of this compound from the fermentation broth likely involves a series of chromatographic techniques. A generalized workflow for the purification of a fungal metabolite like this compound is presented below.
Experimental Protocol: General Isolation and Purification
-
Solvent Extraction: The filtered fermentation broth is extracted with a water-immiscible organic solvent (e.g., ethyl acetate, chloroform, or butanol) to partition this compound into the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
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Chromatographic Separation: The crude extract is subjected to a series of chromatographic steps for purification. This may include:
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Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents of increasing polarity to achieve initial fractionation.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification of this compound to a high degree of purity. A reverse-phase column (e.g., C18) with a mobile phase of methanol/water or acetonitrile/water is commonly used.
-
-
Purity Assessment: The purity of the isolated this compound is assessed by analytical HPLC and spectroscopic methods.
Caption: Generalized workflow for the isolation of this compound.
Structure Elucidation
The determination of the complex tricyclic structure of this compound would have relied on a combination of spectroscopic techniques.
Experimental Protocol: Structure Elucidation
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula (C₁₁H₁₈O₄).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To identify the number and types of protons and their neighboring environments.
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¹³C NMR: To determine the number of carbon atoms and their chemical shifts.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton.
-
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups.
-
X-ray Crystallography: If a suitable crystal of this compound can be obtained, X-ray crystallography would provide unambiguous confirmation of the relative and absolute stereochemistry of the molecule.
Biological Activity: Cholesterol Biosynthesis Inhibition
This compound is reported to be an inhibitor of cholesterol biosynthesis.[1][2][3][4] While the specific target and inhibitory concentration (e.g., IC₅₀) for this compound are not publicly available, a standard assay to determine such activity is the HMG-CoA reductase inhibition assay.
Experimental Protocol: HMG-CoA Reductase Inhibition Assay
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Assay Principle: The activity of HMG-CoA reductase is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the conversion of HMG-CoA to mevalonate.
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Reaction Mixture: A typical reaction mixture includes HMG-CoA reductase enzyme, the substrate HMG-CoA, NADPH, and a buffer.
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Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.
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Data Analysis: The rate of NADPH consumption is measured in the presence and absence of this compound. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.
Caption: Potential site of action for this compound in the cholesterol pathway.
Conclusion and Future Directions
This compound represents an intriguing natural product with potential therapeutic applications as a cholesterol-lowering agent. The information available in the public domain provides a foundational understanding of its discovery and basic properties. However, significant gaps in the knowledge base remain, particularly concerning its specific mechanism of action, potency, and preclinical efficacy. Further research is warranted to fully elucidate the therapeutic potential of this compound. This would involve a detailed investigation into its specific molecular target within the cholesterol biosynthesis pathway, its in vivo efficacy in animal models of hypercholesterolemia, and a comprehensive toxicological profile. The methodologies outlined in this guide provide a framework for researchers to pursue these future investigations.
References
Agistatin B: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agistatin B is a fungal metabolite produced by species of the genus Fusarium. It is recognized for its biological activity as an inhibitor of cholesterol biosynthesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the known mechanism of action of this compound. Detailed experimental protocols for its isolation and biological evaluation, where available in the public domain, are also presented. Furthermore, this document includes visualizations of the relevant biochemical pathways to aid in understanding its mode of action.
Chemical Structure and Properties
This compound is a mycotoxin with a unique pyranacetal tricycle structure. Its chemical identity and fundamental properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₈O₄ | [1][2] |
| Molecular Weight | 214.26 g/mol | [1][2] |
| CAS Number | 144096-46-8 | [1][2] |
| Systematic Name | (2R,4S,4aR,5R,6R,8aS)-6-ethylhexahydro-2,5-epoxy-2H-1-benzopyran-4,4a(5H)-diol | [3] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Solubility | Soluble in methanol, DMSO, and acetone. | [1] |
| Purity | >95% (commercially available) | [1] |
Biological Activity and Mechanism of Action
This compound is an inhibitor of cholesterol biosynthesis.[1][2] Unlike statins, which target the early rate-limiting enzyme HMG-CoA reductase, this compound acts on a later stage of the cholesterol biosynthesis pathway. Specifically, it is reported to inhibit the conversion of hydroxylated lanosterol to cholesterol.[4]
Signaling Pathway: Cholesterol Biosynthesis from Lanosterol
The conversion of lanosterol to cholesterol is a multi-step process involving several enzymes, primarily located in the endoplasmic reticulum. A key enzyme in this part of the pathway is Lanosterol 14α-demethylase (CYP51A1), a cytochrome P450 enzyme responsible for the removal of the 14α-methyl group from lanosterol. Inhibition of this or subsequent steps would lead to an accumulation of lanosterol and its derivatives and a decrease in the production of downstream cholesterol.
Quantitative Biological Activity Data
A thorough search of the available scientific literature did not yield specific IC₅₀ values for the inhibition of cholesterol synthesis or for the direct inhibition of lanosterol 14α-demethylase by this compound. This represents a significant knowledge gap and an opportunity for further research to quantify the potency of this compound.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the isolation and biological testing of this compound are not widely available. The following sections provide generalized procedures based on common mycological and biochemical techniques.
Isolation of this compound from Fusarium sp.
The following is a generalized protocol for the isolation of secondary metabolites from fungal cultures. The specific details for this compound would need to be optimized based on the original, but not readily accessible, literature (Goehrt et al., 1996).
Methodology:
-
Fungal Culture: Fusarium sp. (strain FH-A 6239 as per the original discovery) is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal conditions for secondary metabolite production (temperature, pH, aeration, and incubation time).
-
Extraction: The culture broth is separated from the mycelia by filtration. Both the filtrate and the mycelial mass are extracted with a suitable organic solvent such as ethyl acetate.
-
Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
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Purification: The crude extract is subjected to chromatographic techniques to purify this compound. This may involve multiple steps, such as column chromatography on silica gel followed by preparative high-performance liquid chromatography (HPLC).
Assay for Inhibition of Cholesterol Biosynthesis
A common method to assess the inhibition of cholesterol biosynthesis is to use a cell-based assay with a labeled precursor, such as [¹⁴C]-acetate or [³H]-mevalonate.
Methodology:
-
Cell Culture: A suitable cell line, such as the human hepatoma cell line HepG2, is cultured in appropriate media.
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Treatment: Cells are pre-incubated with varying concentrations of this compound for a defined period.
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Labeling: A radiolabeled cholesterol precursor (e.g., [¹⁴C]-acetate) is added to the culture medium, and the cells are incubated for a further period to allow for the synthesis of cholesterol.
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Lipid Extraction: The cells are harvested, and total lipids are extracted using a solvent system such as chloroform:methanol.
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Separation and Quantification: The extracted lipids are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The amount of radiolabel incorporated into the cholesterol fraction is quantified using liquid scintillation counting.
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Data Analysis: The percentage inhibition of cholesterol synthesis at each concentration of this compound is calculated relative to a vehicle-treated control. The IC₅₀ value can then be determined from the dose-response curve.
Conclusion and Future Directions
This compound presents an interesting chemical scaffold with a distinct mechanism of action from widely used statin drugs. Its inhibition of a later stage in the cholesterol biosynthesis pathway may offer different pharmacological profiles and potential therapeutic applications. However, a significant lack of publicly available quantitative data and detailed experimental protocols hinders its further development. Future research should focus on:
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Elucidating the precise enzymatic target(s) of this compound in the lanosterol to cholesterol conversion pathway.
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Determining the IC₅₀ values and other kinetic parameters of its inhibitory activity.
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Fully characterizing its physicochemical properties, including the acquisition and publication of its full spectroscopic data.
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Developing and publishing a robust and reproducible protocol for its isolation or chemical synthesis.
Addressing these knowledge gaps will be crucial for unlocking the full potential of this compound as a pharmacological tool or a lead compound for drug discovery.
References
- 1. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selected cholesterol biosynthesis inhibitors produce accumulation of the intermediate FF-MAS that targets nucleus and activates LXRα in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]
Agistatin B: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agistatin B, a mycotoxin originally isolated from the fungus Fusaurus sp., has been identified as a potent inhibitor of cholesterol biosynthesis. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action. While research is ongoing, existing evidence points to its role as an inhibitor in the post-lanosterol segment of the cholesterol synthesis pathway. This document collates the available data on its biochemical target, summarizes key experimental findings, and provides detailed methodologies for the assays used to characterize its inhibitory effects. Furthermore, signaling pathway diagrams and experimental workflows are presented to visually articulate the intricate molecular interactions and research processes.
Core Mechanism of Action: Inhibition of Cholesterol Biosynthesis
This compound functions as an inhibitor of the cholesterol biosynthesis pathway.[1] It is a pyranacetal with a distinctive tricyclic structure. The primary mechanism of action of this compound is the blockage of the conversion of hydroxylated lanosterol to cholesterol. This places its inhibitory activity within the latter stages of the complex cholesterol synthesis cascade, distinguishing it from early-stage inhibitors like statins, which target HMG-CoA reductase.
Proposed Molecular Target
Based on its effect on the conversion of hydroxylated lanosterol, the most probable molecular target of this compound is lanosterol 14α-demethylase (CYP51) , a critical enzyme in the post-lanosterol pathway. This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a key step in the maturation of the cholesterol molecule. Inhibition of this enzyme leads to an accumulation of lanosterol and its derivatives and a depletion of downstream cholesterol.
Signaling Pathways and Cellular Effects
The primary signaling pathway affected by this compound is the cholesterol biosynthesis pathway itself. By inhibiting a key enzymatic step, it disrupts the intricate cascade that leads to the production of cholesterol, a vital component of cell membranes and a precursor for steroid hormones and bile acids.
A diagram illustrating the cholesterol biosynthesis pathway and the proposed point of inhibition by this compound is provided below.
While direct evidence of this compound's impact on other signaling pathways is limited, the disruption of cholesterol homeostasis can have broader cellular consequences. Reduced cholesterol levels can affect the integrity and function of cell membranes, including the formation and function of lipid rafts, which are critical for signal transduction of various receptors. Further research is required to elucidate the downstream effects of this compound-mediated cholesterol depletion on other cellular signaling cascades.
Quantitative Data
Currently, there is a notable absence of publicly available, specific quantitative data for this compound, such as IC50 or Ki values, from peer-reviewed scientific literature. Commercial suppliers mention its inhibitory activity but do not provide detailed experimental data. The original patent filed in 1992 for its use as a cholesterol biosynthesis inhibitor may contain such data, but it is not readily accessible in public databases.
For comparative purposes, the table below presents typical IC50 values for other known inhibitors of cholesterol biosynthesis, highlighting the potency of different classes of inhibitors.
| Inhibitor Class | Example Compound | Target Enzyme | Typical IC50 Range (in vitro) |
| Statins | Atorvastatin | HMG-CoA Reductase | 1-10 nM |
| Azole Antifungals (CYP51 inhibitors) | Ketoconazole | Lanosterol 14α-demethylase | 10-100 nM |
| Agistatins (Proposed) | This compound | Lanosterol 14α-demethylase (CYP51) | Data Not Available |
This table is for illustrative purposes and highlights the need for quantitative studies on this compound.
Experimental Protocols
To facilitate further research into the mechanism of action of this compound, this section provides detailed methodologies for key experiments used to characterize cholesterol biosynthesis inhibitors.
In Vitro Enzyme Inhibition Assay (Hypothetical for this compound)
This protocol describes a general method for assessing the direct inhibitory effect of a compound on a specific enzyme, in this case, lanosterol 14α-demethylase (CYP51).
Objective: To determine the IC50 value of this compound for lanosterol 14α-demethylase.
Materials:
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Recombinant human lanosterol 14α-demethylase (CYP51)
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Lanosterol (substrate)
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NADPH-cytochrome P450 reductase
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NADPH
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This compound
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Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
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Detection system (e.g., HPLC-MS/MS to measure product formation)
Procedure:
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Prepare a reaction mixture containing the assay buffer, recombinant CYP51, and NADPH-cytochrome P450 reductase.
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Add varying concentrations of this compound (or vehicle control) to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
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Initiate the enzymatic reaction by adding the substrate, lanosterol, and NADPH.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C.
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Stop the reaction by adding a quenching solution (e.g., acetonitrile).
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Analyze the reaction mixture using HPLC-MS/MS to quantify the amount of the demethylated product formed.
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Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
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Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based Cholesterol Biosynthesis Assay
This protocol outlines a method to measure the rate of de novo cholesterol synthesis in cultured cells and assess the inhibitory effect of a compound.
Objective: To determine the effect of this compound on cholesterol synthesis in a cellular context.
Materials:
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Mammalian cell line (e.g., HepG2, a human liver cell line)
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Cell culture medium and supplements
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[¹⁴C]-Acetate (radiolabeled precursor)
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This compound
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Scintillation counter
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Reagents for lipid extraction (e.g., hexane/isopropanol) and saponification (e.g., ethanolic KOH)
Procedure:
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Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency.
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Treat the cells with various concentrations of this compound (or vehicle control) for a predetermined time (e.g., 24 hours).
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Add [¹⁴C]-acetate to the culture medium and incubate for a specific period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized cholesterol.
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Wash the cells to remove unincorporated [¹⁴C]-acetate.
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Lyse the cells and extract the total lipids.
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Saponify the lipid extract to hydrolyze cholesteryl esters to free cholesterol.
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Separate the non-saponifiable lipids (containing the radiolabeled cholesterol).
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Quantify the amount of ¹⁴C-labeled cholesterol using a scintillation counter.
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Normalize the radioactivity to the total protein content of the cell lysate.
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Calculate the percentage of inhibition of cholesterol synthesis for each this compound concentration compared to the control.
Conclusion and Future Directions
This compound represents an intriguing natural product with a specific mechanism of action targeting the later stages of cholesterol biosynthesis. Its proposed inhibition of lanosterol 14α-demethylase (CYP51) warrants further investigation to confirm its precise molecular target and to quantify its inhibitory potency. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct these necessary studies.
Future research should focus on:
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Definitive Target Identification: Utilizing techniques such as affinity chromatography, photo-affinity labeling, or genetic approaches to unequivocally identify the protein target(s) of this compound.
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Quantitative Potency Determination: Performing rigorous in vitro and cell-based assays to determine the IC50 and Ki values of this compound.
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Elucidation of Downstream Effects: Investigating the broader cellular consequences of this compound treatment, including its impact on membrane-associated signaling and other cellular processes dependent on cholesterol homeostasis.
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In Vivo Efficacy and Safety: Evaluating the cholesterol-lowering effects and potential toxicity of this compound in animal models.
A deeper understanding of the mechanism of action of this compound could pave the way for the development of new therapeutic agents for hypercholesterolemia and other diseases where the modulation of cholesterol metabolism is beneficial.
References
Agistatin B: A Fungal Metabolite with Cholesterol-Lowering Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Summary
Agistatin B is a mycotoxin produced by a fungus belonging to the Fusarium genus, a group of filamentous fungi widely distributed in soil and on plants. First patented in 1992 for its ability to inhibit cholesterol biosynthesis, this pyranacetal compound presents a unique tricyclic structure with a characteristic ketal moiety at the C-2 position. Its potential as a pharmacological agent, particularly in the management of hypercholesterolemia, has garnered interest within the scientific community. This guide provides a comprehensive overview of the producing organism, fermentation, purification, and analytical characterization of this compound, alongside its mechanism of action as a cholesterol biosynthesis inhibitor.
Producing Organism and Fermentation
This compound is a secondary metabolite isolated from a strain of Fusarium sp.[1][2][3]. While the specific species and strain details are proprietary and often contained within patent literature, the general methodology for cultivating Fusarium species for the production of secondary metabolites is well-established.
Fermentation Protocol
A generalized fermentation protocol for producing this compound from a Fusarium species can be outlined as follows. It is important to note that optimization of media components and culture conditions is critical for maximizing yield.
1. Inoculum Preparation:
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A pure culture of the this compound-producing Fusarium sp. is grown on a suitable solid medium, such as Potato Dextrose Agar (PDA), to generate a sufficient quantity of spores and mycelia.
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A seed culture is then initiated by transferring a portion of the solid culture into a liquid medium.
2. Production Medium:
-
A suitable liquid fermentation medium is prepared. A typical medium for Fusarium species may contain a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., peptone, yeast extract), and various mineral salts.
3. Fermentation Conditions:
-
The production medium is inoculated with the seed culture.
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The fermentation is carried out in a bioreactor under controlled conditions. Key parameters to monitor and control include:
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Temperature: Typically in the range of 25-30°C.
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pH: Maintained within a specific range, often starting around neutral and potentially shifting during fermentation.
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Aeration and Agitation: Adequate oxygen supply and mixing are crucial for fungal growth and metabolite production.
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4. Monitoring Production:
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The concentration of this compound in the culture broth and/or mycelia can be monitored throughout the fermentation process using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[4].
The workflow for the fermentation process can be visualized as follows:
References
Agistatin B: A Fungal Metabolite Inhibitor of Cholesterol Biosynthesis
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Agistatin B is a mycotoxin produced by fungi of the Fusarium genus, notable for its inhibitory effects on cholesterol biosynthesis. This document provides a comprehensive technical overview of this compound, focusing on its natural source, isolation, and biological activity. Due to the limited publicly available information, a detailed total synthesis protocol cannot be provided at this time. This paper aims to consolidate the existing knowledge to support further research and drug development efforts centered on this molecule.
Introduction
Mycotoxins, secondary metabolites produced by fungi, represent a diverse group of natural products with a wide range of biological activities. Among these, this compound has emerged as a molecule of interest due to its specific inhibition of the cholesterol biosynthesis pathway. First identified from a Fusarium species, this compound presents a unique chemical scaffold with potential for development as a hypocholesterolemic agent. This whitepaper synthesizes the available technical information on this compound, with a focus on its isolation from its natural source and its mechanism of action.
Natural Source and Isolation
This compound is a fungal metabolite isolated from the genus Fusarium. While the specific strain has not been consistently reported in publicly accessible literature, a patent discloses the isolation of "Agistatins" from a Fusarium sp.[1].
Fermentation
The production of this compound involves the cultivation of the producing Fusarium strain in a suitable nutrient medium. The specifics of the fermentation process, including media composition, temperature, and aeration, are crucial for optimizing the yield of the target metabolite.
Extraction and Purification
A general protocol for the isolation and purification of Agistatins has been outlined[1]. The process involves the extraction of the fungal biomass and culture broth, followed by a series of chromatographic separations.
Experimental Protocol: General Isolation of Agistatins [1]
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Extraction: The fungal culture (mycelium and broth) is extracted with a suitable organic solvent to partition the metabolites.
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Chromatography: The crude extract is subjected to column chromatography on silica gel.
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Elution: A gradient of organic solvents is used to elute the compounds. The fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing this compound are pooled and may require further purification steps, such as preparative high-performance liquid chromatography (HPLC), to yield the pure compound.
Figure 1. A generalized workflow for the isolation and purification of this compound from a Fusarium sp. culture.
Chemical Structure and Properties
The chemical structure of this compound is yet to be fully elucidated in widely available scientific literature. Spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are essential for the definitive determination of its structure and stereochemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C11H18O4 | |
| Molecular Weight | 214.26 g/mol | |
| CAS Number | 144096-46-8 |
Biological Activity: Inhibition of Cholesterol Biosynthesis
This compound is reported to be an inhibitor of cholesterol biosynthesis[1][2]. This activity positions it as a potential therapeutic agent for hypercholesterolemia.
Mechanism of Action
The precise molecular target of this compound within the cholesterol biosynthesis pathway has not been definitively identified in the reviewed literature. Further enzymatic assays are required to pinpoint the specific enzyme inhibited by this mycotoxin.
Figure 2. A simplified diagram illustrating the inhibitory effect of this compound on the cholesterol biosynthesis pathway. The exact point of inhibition is yet to be determined.
Quantitative Activity
Experimental Protocol: In Vitro Cholesterol Biosynthesis Assay (General)
A common method to assess the inhibition of cholesterol biosynthesis involves using radiolabeled precursors in a cell-based or cell-free system.
-
System Preparation: Prepare a liver homogenate or cultured cells (e.g., HepG2) that actively synthesize cholesterol.
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Incubation: Incubate the system with a radiolabeled cholesterol precursor, such as [14C]-acetate or [3H]-mevalonate, in the presence of varying concentrations of this compound.
-
Lipid Extraction: After incubation, extract the lipids from the reaction mixture.
-
Separation and Quantification: Separate the synthesized cholesterol from the precursor using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Data Analysis: Quantify the amount of radiolabeled cholesterol produced at each concentration of this compound to determine the IC50 value.
Total Synthesis
As of the date of this whitepaper, a total synthesis of this compound has not been reported in the peer-reviewed scientific literature. The search for synthetic routes has been frequently confounded by "Agelastatin," a structurally distinct class of marine alkaloids. The development of a synthetic route to this compound would be a significant milestone, enabling the production of larger quantities for further biological evaluation and the synthesis of analogues for structure-activity relationship (SAR) studies.
Conclusion and Future Directions
This compound, a mycotoxin from Fusarium sp., presents an intriguing profile as an inhibitor of cholesterol biosynthesis. While its natural source and a general isolation strategy are known, significant gaps in the knowledge base remain. Future research should focus on:
-
Strain Identification: Precise identification of the Fusarium strain(s) that produce this compound.
-
Protocol Optimization: Development of optimized and detailed fermentation, extraction, and purification protocols.
-
Structural Elucidation: Complete structural determination of this compound, including its absolute stereochemistry.
-
Mechanism of Action: Identification of the specific molecular target of this compound in the cholesterol biosynthesis pathway.
-
Quantitative Biology: Determination of the IC50 value and a comprehensive in vitro and in vivo pharmacological profiling.
-
Total Synthesis: The development of a total synthesis route to enable further research and potential drug development.
Addressing these knowledge gaps will be crucial in unlocking the full therapeutic potential of this compound and its analogues.
References
Agistatin B: An In-depth Technical Review of a Fungal Metabolite with Cholesterol-Lowering and Antifungal Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agistatin B is a naturally occurring polyketide metabolite isolated from the fungus Fusarium sp..[1] Structurally, it is characterized as a pyranacetal with a distinctive tricyclic framework and a ketal moiety at the C-2 position.[1] First patented in 1992 for its cholesterol-lowering properties, this compound has garnered interest for its specific mechanism of action within the cholesterol biosynthesis pathway and its potential as an antifungal agent. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its biological activity, mechanism of action, and other pertinent findings for the research and drug development community.
Chemical Properties
The fundamental chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈O₄ | [2] |
| Molecular Weight | 214.26 g/mol | [2] |
| CAS Number | 144096-46-8 | [2] |
| Origin | Fusarium sp. | [1] |
Biological Activity
Cholesterol Biosynthesis Inhibition
Antifungal Activity
In addition to its effects on cholesterol metabolism, this compound has demonstrated antifungal properties. It has been shown to inhibit the growth of Fusarium graminearum, a pathogenic fungus responsible for head blight in wheat and barley.[3] This suggests potential applications for this compound as an antifungal agent, although detailed studies including Minimum Inhibitory Concentration (MIC) values are not yet published.
Mechanism of Action
This compound exerts its cholesterol-lowering effects by specifically targeting a late-stage step in the cholesterol biosynthesis pathway. It is reported to block the conversion of hydroxylated lanosterol to cholesterol.[3] This mechanism distinguishes it from the widely known statin drugs, which act earlier in the pathway by inhibiting HMG-CoA reductase.
The proposed point of inhibition is downstream of the formation of lanosterol, a key intermediate. The cholesterol biosynthesis pathway is a complex cascade of enzymatic reactions. The following diagram illustrates a simplified overview of the pathway, highlighting the proposed site of action for this compound.
Experimental Protocols
Detailed experimental protocols specifically utilized for the characterization of this compound are not extensively published. However, standard assays for evaluating cholesterol biosynthesis inhibition and antifungal activity can be adapted for its study.
Cholesterol Biosynthesis Inhibition Assay using Radiolabeled Acetate
This assay measures the de novo synthesis of cholesterol by quantifying the incorporation of a radiolabeled precursor.
Objective: To determine the inhibitory effect of this compound on cholesterol synthesis in a cell-based assay.
Materials:
-
Cell line (e.g., HepG2 human hepatoma cells)
-
Cell culture medium and supplements
-
This compound
-
[¹⁴C]-acetate (radiolabeled precursor)
-
Scintillation fluid and counter
-
Reagents for lipid extraction (e.g., hexane:isopropanol) and saponification
Workflow:
Procedure:
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2) in multi-well plates and culture until they reach the desired confluency.
-
Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control.
-
Radiolabeling: Add [¹⁴C]-acetate to the culture medium and incubate for a defined period to allow for its incorporation into newly synthesized cholesterol.
-
Lipid Extraction: Lyse the cells and extract the total lipids.
-
Saponification and Cholesterol Isolation: Saponify the lipid extract to hydrolyze cholesteryl esters. Isolate the non-saponifiable fraction containing cholesterol.
-
Quantification: Measure the radioactivity of the isolated cholesterol using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of cholesterol synthesis for each concentration of this compound compared to the control and determine the IC50 value.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.
Objective: To determine the MIC of this compound against a target fungal species.
Materials:
-
Target fungal strain (e.g., Fusarium graminearum)
-
Appropriate broth medium (e.g., RPMI-1640)
-
This compound
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Workflow:
Procedure:
-
Serial Dilution: Prepare a series of twofold dilutions of this compound in the broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a positive control (fungus without drug) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions for the specific fungus.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the fungus. This can be determined visually or by measuring the optical density.
Conclusion and Future Directions
This compound represents an intriguing natural product with a distinct mechanism of action as a cholesterol biosynthesis inhibitor and potential as an antifungal agent. Its unique target in the cholesterol pathway, downstream of HMG-CoA reductase, makes it a valuable tool for studying the later stages of cholesterol synthesis and a potential lead for the development of new hypocholesterolemic drugs with a different mode of action than statins.
Significant research is still required to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:
-
Quantitative Biological Activity: Determination of IC50 values for cholesterol synthesis inhibition in various cell lines and MIC values against a broader range of fungal pathogens.
-
Enzyme Target Identification: Precise identification and characterization of the enzyme(s) inhibited by this compound in the conversion of hydroxylated lanosterol to cholesterol.
-
Total Synthesis: Development of a synthetic route to this compound to enable the production of larger quantities for further study and the generation of analogs for structure-activity relationship (SAR) studies.
-
In Vivo Efficacy and Pharmacokinetics: Evaluation of the cholesterol-lowering and antifungal effects of this compound in animal models, along with characterization of its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Anticancer Potential: Given the link between cholesterol metabolism and cancer, investigating the cytotoxic effects of this compound against various cancer cell lines is a logical next step.
References
- 1. Recent Updates on the Secondary Metabolites from Fusarium Fungi and Their Biological Activities (Covering 2019 to 2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fungal metabolites with antimicrobial potential isolated ande characterized produced by genus Fusarium: a systematic review of literature | Research, Society and Development [rsdjournal.org]
- 3. This compound | CymitQuimica [cymitquimica.com]
In Vitro Profile of Agistatin B and Other Cholesterol Biosynthesis Inhibitors in Oncology Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Agistatin B: A Profile
This compound is a natural product with a pyranacetal structure.[2] Its primary characterized biological activity is the inhibition of the cholesterol biosynthesis pathway.[1] This mechanism of action places it in a class of compounds that has garnered significant interest for its pleiotropic effects, including potential anti-neoplastic properties.
In Vitro Anti-Cancer Activity of Cholesterol Biosynthesis Inhibitors
The inhibition of cholesterol biosynthesis has emerged as a promising strategy in cancer research. Cancer cells often exhibit upregulated cholesterol metabolism to support rapid proliferation and membrane synthesis.[4] By targeting this pathway, inhibitors can exert anti-proliferative and pro-apoptotic effects. The following sections detail the in vitro anti-cancer activities observed with cholesterol biosynthesis inhibitors, primarily focusing on statins and the oxidosqualene cyclase inhibitor RO 48-8071, as a proxy for understanding the potential effects of this compound.
The following tables summarize the quantitative data on the in vitro anti-cancer effects of various cholesterol biosynthesis inhibitors across different cancer cell lines.
Table 1: Anti-Proliferative Activity of Statins in Various Cancer Cell Lines
| Statin | Cancer Cell Line | Assay Type | IC50 Value (µM) | Exposure Time (hours) | Reference |
| Atorvastatin | K562 | CCK-8 | ~10 | 48 | [5] |
| Atorvastatin | HL60 | CCK-8 | ~15 | 48 | [5] |
| Simvastatin | MDA-MB-231 | MTT | ~5 | 120 | [6] |
| Simvastatin | SUM159 | MTT | ~2.5 | 120 | [6] |
| Simvastatin | Hs578T | MTT | ~7.5 | 120 | [6] |
| Fluvastatin | A-375 | Not Specified | ~50 | 72 | [7] |
| Rosuvastatin | A-375 | Not Specified | >100 | 72 | [7] |
Table 2: Induction of Apoptosis by Statins in Cancer Cell Lines
| Statin | Cancer Cell Line | Method of Apoptosis Detection | Observations | Reference |
| Simvastatin | MDA-MB-231 | Annexin V-FITC Staining | 38% apoptotic cells at 5 µM (48h) | [8] |
| Simvastatin | SUM159 | Annexin V-FITC Staining | 65% apoptotic cells at 5 µM (48h) | [8] |
| Lovastatin | Hey 1B | Caspase-3 Activity Assay | Significant increase in caspase-3 activity | [9] |
| Atorvastatin | Hey 1B | Caspase-3 Activity Assay | Significant increase in caspase-3 activity | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of in vitro findings. Below are protocols for key experiments commonly used to assess the anti-cancer effects of cholesterol biosynthesis inhibitors.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the cholesterol biosynthesis inhibitor for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
-
Sulforhodamine B (SRB) Assay:
-
Follow steps 1 and 2 of the MTT assay.
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with SRB dye, which binds to cellular proteins.
-
Wash away the unbound dye and solubilize the protein-bound dye with a Tris-base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm). The absorbance is proportional to the total cellular protein mass.[10]
-
-
Annexin V/Propidium Iodide (PI) Staining:
-
Treat cells with the test compound for the specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI positive cells have lost membrane integrity.
-
-
Caspase Activity Assay:
-
Lyse the treated and control cells.
-
Add a caspase-specific substrate conjugated to a fluorophore or chromophore to the cell lysates.
-
Incubate to allow for the cleavage of the substrate by active caspases.
-
Measure the fluorescence or absorbance using a plate reader. The signal intensity is proportional to the caspase activity.[9]
-
-
Propidium Iodide (PI) Staining and Flow Cytometry:
-
Treat cells with the compound of interest.
-
Harvest and fix the cells in cold ethanol.
-
Wash the cells and treat them with RNase to remove RNA.
-
Stain the cellular DNA with PI.
-
Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[5][11]
-
Signaling Pathways and Mechanisms of Action
Cholesterol biosynthesis inhibitors exert their anti-cancer effects by modulating several key signaling pathways. The inhibition of HMG-CoA reductase not only depletes cholesterol but also reduces the levels of isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification and function of small GTPases such as Ras and Rho, which are critical for cell growth, proliferation, and survival.
-
PI3K/Akt/mTOR Pathway: Statins have been shown to inhibit the PI3K/Akt/mTOR pathway, a central regulator of cell survival and proliferation. This inhibition can lead to decreased cell growth and induction of apoptosis.
-
RhoA/ROCK Pathway: The depletion of GGPP by statins impairs the function of RhoA, a small GTPase involved in cell motility, invasion, and proliferation. Inactivation of RhoA has been linked to the induction of apoptosis and cell cycle arrest in cancer cells.[12]
-
JNK Pathway: Some statins can induce the activation of the c-Jun N-terminal kinase (JNK) pathway, which is involved in stress responses and can lead to apoptosis.[9]
-
Cell Cycle Regulation: Statins can induce cell cycle arrest, often at the G1 phase.[11][12] This is mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27, and the downregulation of cyclins (e.g., Cyclin D1) and cyclin-dependent kinases (CDKs).[12]
Below are Graphviz diagrams illustrating key signaling pathways and a typical experimental workflow for evaluating the in vitro anti-cancer effects of a compound like this compound.
Caption: Inhibition of HMG-CoA reductase by compounds like statins disrupts downstream signaling.
Caption: A typical workflow for in vitro anti-cancer drug screening.
Conclusion and Future Directions
While direct in vitro studies on the anti-cancer properties of this compound are limited, its known function as a cholesterol biosynthesis inhibitor places it within a class of compounds with demonstrated anti-neoplastic potential. The extensive research on statins and other inhibitors of this pathway provides a solid foundation for hypothesizing that this compound may exert anti-proliferative, pro-apoptotic, and cell cycle-disrupting effects on cancer cells.
Future research should focus on systematically evaluating this compound in a panel of cancer cell lines to determine its IC50 values for proliferation and to investigate its ability to induce apoptosis and cell cycle arrest. Furthermore, detailed mechanistic studies are required to elucidate the specific signaling pathways modulated by this compound. Such studies will be crucial in determining the potential of this compound as a novel therapeutic agent in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Frontiers | Should oxidosqualene cyclase in the cholesterol biosynthetic pathway be considered an anti-cancer target? [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Investigating potential anti-proliferative activity of different statins against five cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Statins inhibit proliferation and induce apoptosis in triple-negative breast cancer cells | springermedizin.de [springermedizin.de]
- 9. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]
- 10. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor RO 48-8071 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simvastatin-induced cell cycle arrest through inhibition of STAT3/SKP2 axis and activation of AMPK to promote p27 and p21 accumulation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Statin induces apoptosis and cell growth arrest in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Research of Agistatin B and a Framework for Future Investigation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agistatin B is a naturally occurring mycotoxin, isolated from a fungus, that has been identified as an inhibitor of cholesterol biosynthesis.[1][2] While patented for this purpose in 1992, publicly available, in-depth preclinical data on its specific anti-cancer activity, mechanism of action, and in vivo efficacy remains limited. This guide provides a comprehensive overview of the known information on this compound and constructs a detailed, hypothetical framework for its preclinical evaluation based on the well-established research paradigms for other cholesterol biosynthesis inhibitors, such as statins. The objective is to offer a technical roadmap for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.
Core Concept: Inhibition of Cholesterol Biosynthesis
This compound is reported to inhibit the synthesis of cholesterol.[1][2] The primary pathway for cholesterol production in mammalian cells is the mevalonate pathway. This intricate and highly regulated pathway is not only crucial for cholesterol production but also for the synthesis of other essential isoprenoids. These isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are vital for the post-translational modification (prenylation) of small GTPases like Ras and Rho, which are key regulators of cell growth, differentiation, and survival.
While the precise molecular target of this compound is not extensively detailed in the provided literature, it is suggested to act at a late stage of the pathway, potentially blocking the conversion of hydroxylated lanosterol.[3] This is distinct from statins, which competitively inhibit HMG-CoA reductase (HMGR), the rate-limiting enzyme at an early stage of the pathway.[4][5] Inhibition at any point in this pathway has significant downstream consequences that could be exploited for therapeutic benefit in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Molecular targets of statins and their potential side effects: Not all the glitter is gold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Statin Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Agistatin B: A Technical Guide to Its Putative Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available information regarding the safety and toxicity profile of Agistatin B. It is crucial to note that specific, quantitative toxicological data for this compound is largely absent from publicly available scientific literature. Therefore, this guide provides a theoretical safety assessment based on its classification, source, and mechanism of action, highlighting areas where further research is critically needed.
Introduction
This compound is a fungal metabolite, identified as a mycotoxin, isolated from species of the Fusarium genus.[1][2] Its primary known biological activity is the inhibition of cholesterol biosynthesis.[2][3] This profile makes it a molecule of interest for potential therapeutic applications, but also raises significant safety considerations due to its origin and mechanism of action. This technical guide aims to provide a comprehensive overview of the putative safety and toxicity profile of this compound, drawing parallels with related compounds and outlining the necessary experimental investigations to establish a definitive safety profile.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈O₄ | [3] |
| Molecular Weight | 214.26 g/mol | [3] |
| CAS Number | 144096-46-8 | [3] |
| Source | Fusarium sp. | [1] |
Non-Clinical Safety and Toxicity
There is a significant lack of specific non-clinical safety and toxicity data for this compound in the public domain. The following sections outline the potential risks based on its classification and mechanism of action, and detail the standard experimental protocols required to assess these risks.
General Toxicity
No formal acute, sub-chronic, or chronic toxicity studies for this compound have been identified. As a mycotoxin produced by Fusarium species, there is a potential for a range of toxic effects. Fusarium mycotoxins are known to cause a wide spectrum of adverse health effects in humans and animals, including but not limited to, gastrointestinal, hematological, and immunological toxicities.[1][4]
Experimental Protocol: Acute Oral Toxicity (OECD 423)
A standard protocol to determine the acute oral toxicity of this compound would involve the following steps:
-
Animal Model: Typically, female rats or mice are used.
-
Dosage: A stepwise procedure is used with a starting dose based on available information. Subsequent dosing depends on the observed toxicity.
-
Administration: The test substance is administered orally by gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: A gross necropsy of all animals is performed at the end of the study.
-
Endpoint: The LD50 (Lethal Dose, 50%) is estimated, which is the dose that is lethal to 50% of the tested animals.
Cytotoxicity
Specific in vitro cytotoxicity data, such as IC50 values against various cell lines, for this compound are not available.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A common method to assess the cytotoxic potential of a compound is the MTT assay:
-
Cell Lines: A panel of relevant human cell lines (e.g., HepG2 for liver toxicity, Caco-2 for intestinal toxicity) should be selected.
-
Treatment: Cells are incubated with a range of concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cells. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Quantification: The formazan is solubilized, and the absorbance is measured using a spectrophotometer.
-
Endpoint: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.
Genotoxicity
No genotoxicity or mutagenicity studies for this compound have been reported. Some fungal metabolites are known to have genotoxic potential.
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)
The Ames test is a standard initial screen for mutagenicity:
-
Tester Strains: A set of Salmonella typhimurium and Escherichia coli strains with specific mutations in the histidine or tryptophan operon are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to detect pro-mutagens.
-
Exposure: The tester strains are exposed to various concentrations of this compound.
-
Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.
Developmental and Reproductive Toxicity (DART)
There is no information on the potential developmental or reproductive toxicity of this compound.
Mechanism of Action and Potential On-Target and Off-Target Effects
This compound is an inhibitor of cholesterol biosynthesis.[2] This mechanism is shared by a well-known class of drugs, the statins, although this compound's precise molecular target within the pathway is not specified in the available literature.
Cholesterol Biosynthesis Pathway
The cholesterol biosynthesis pathway is a complex, multi-step process essential for cellular function. Inhibition of this pathway can lead to a reduction in cholesterol levels but may also cause the accumulation of precursor molecules, some of which can be toxic.[5][6]
Caption: Simplified cholesterol biosynthesis pathway highlighting potential inhibition.
Potential On-Target Adverse Effects
Inhibition of cholesterol synthesis can lead to adverse effects similar to those observed with statins, including:
-
Myopathy: Muscle pain, weakness, and in rare cases, rhabdomyolysis.
-
Hepatotoxicity: Elevations in liver enzymes.
-
Neurological Effects: While controversial, some reports suggest cognitive effects.
Potential Off-Target Effects
The molecular structure of this compound may allow it to interact with other cellular targets, leading to unforeseen off-target toxicities. A comprehensive screening against a panel of receptors, enzymes, and ion channels would be necessary to investigate this.
Proposed Workflow for Safety and Toxicity Assessment
A logical workflow is essential to systematically evaluate the safety and toxicity of a novel compound like this compound.
Caption: Proposed workflow for the safety and toxicity assessment of this compound.
Conclusion and Future Directions
The current body of public knowledge on the safety and toxicity of this compound is insufficient to support its development for any therapeutic application. While its activity as a cholesterol biosynthesis inhibitor is of scientific interest, its classification as a mycotoxin from Fusarium necessitates a thorough and rigorous toxicological evaluation.
Future research must focus on systematically addressing the data gaps outlined in this guide. A comprehensive in vitro and in vivo toxicological assessment, following established international guidelines (e.g., OECD), is the critical next step to understanding the risk profile of this compound and determining its potential for further development. Researchers and drug development professionals should proceed with caution, prioritizing a comprehensive safety evaluation before committing significant resources to efficacy studies.
References
Methodological & Application
Application Notes and Protocols for Agistatin B
For: Researchers, scientists, and drug development professionals.
Subject: Agistatin B: A Fungal Metabolite and Cholesterol Biosynthesis Inhibitor
Introduction to this compound
This compound is a mycotoxin produced by fungi of the Fusarium genus.[1][2] It is a pyranacetal with an unusual tricyclic structure characterized by a ketal moiety at the C-2 position.[3] The primary biological activity of this compound is the inhibition of cholesterol biosynthesis, making it a subject of interest for research into hypercholesterolemia and related metabolic disorders.[4][5]
Physicochemical Properties of this compound
The known physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Chemical Name | (2R,4S,4aR,5R,6R,8aS)-6-ethylhexahydro-2,5-epoxy-2H-1-benzopyran-4,4a(5H)-diol | [1] |
| Molecular Formula | C₁₁H₁₈O₄ | [1] |
| Molecular Weight | 214.26 g/mol | [1] |
| CAS Number | 144096-46-8 | [1] |
| Appearance | Solid | [6] |
| Purity | ≥98% (as commercially available) | [1] |
| Storage Conditions | Powder: -20°C for 2 years; In DMSO: 4°C for 2 weeks or -80°C for 6 months |
Mechanism of Action: Inhibition of Cholesterol Biosynthesis
This compound inhibits cholesterol synthesis by blocking the conversion of hydroxylated lanosterol to cholesterol.[7] This positions it as an inhibitor of one of the later stages of the cholesterol biosynthesis pathway. The pathway is a complex series of enzymatic reactions that convert acetyl-CoA into cholesterol.[3][4] The rate-limiting step in this pathway is the conversion of HMG-CoA to mevalonate, which is catalyzed by HMG-CoA reductase, the target of statin drugs.[3]
This compound's mechanism, targeting the demethylation of lanosterol, is distinct from that of statins. The enzyme responsible for this step is lanosterol 14α-demethylase (CYP51), a member of the cytochrome P450 family.[8][9] By inhibiting this enzyme or a related one in the pathway, this compound prevents the formation of cholesterol from its sterol precursors.
Below is a diagram illustrating the cholesterol biosynthesis pathway and the likely point of action for this compound.
Experimental Protocol: Isolation and Purification of this compound from Fungal Culture
The following is a general protocol for the isolation and purification of secondary metabolites from fungal cultures, which can be adapted for this compound from Fusarium sp.
Fungal Cultivation
-
Inoculum Preparation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth or Glucose Minimal Medium) with spores or mycelial fragments of a known this compound-producing Fusarium strain.[10]
-
Fermentation: Incubate the culture in a shaker at an appropriate temperature (e.g., 25-30°C) and agitation speed (e.g., 150-200 rpm) for a period determined by optimization studies to maximize metabolite production (typically several days to weeks).[11][12]
Extraction of this compound
-
Harvesting: Separate the fungal biomass (mycelia) from the culture broth by filtration or centrifugation.
-
Extraction from Broth: Extract the filtered broth with an equal volume of an organic solvent such as ethyl acetate. Repeat the extraction multiple times to ensure complete recovery of the metabolite.[10]
-
Extraction from Mycelia: The mycelia can also be extracted to recover intracellular metabolites. This can be done by homogenizing the mycelia in a suitable solvent (e.g., methanol or ethanol) and then performing a liquid-liquid extraction.[11]
-
Solvent Evaporation: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
Purification of this compound
-
Chromatography: The crude extract is a complex mixture of metabolites and requires further purification. This is typically achieved using chromatographic techniques.
-
Silica Gel Chromatography: A common first step is to subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane and ethyl acetate) of increasing polarity.[10]
-
High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by techniques like thin-layer chromatography (TLC) or bioassay, can be further purified by preparative HPLC using a suitable column (e.g., C18) and mobile phase.
-
Structure Elucidation and Characterization
The purified this compound should be characterized to confirm its identity and purity using standard analytical techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and chromophores.
The following diagram outlines the general workflow for the isolation and purification of this compound.
References
- 1. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Biochemicals - CAT N°: 26600 [bertin-bioreagent.com]
- 3. med.libretexts.org [med.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|144096-46-8|MSDS [dcchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The cholesterol synthesis enzyme lanosterol 14α-demethylase is post-translationally regulated by the E3 ubiquitin ligase MARCH6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Agistatin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for the purification of Agistatin B, a fungal metabolite identified as a potent inhibitor of cholesterol biosynthesis. The protocols described herein are based on established methodologies for the isolation of fungal secondary metabolites and are intended to serve as a guide for researchers in natural product chemistry, pharmacology, and drug development.
Introduction to this compound
This compound is a mycotoxin that has garnered significant interest due to its inhibitory effects on the cholesterol biosynthesis pathway. Initially reported to be isolated from a Fusarium species, subsequent research has pointed to Penicillium fellutanum as the producing organism. Its unique structure and biological activity make it a valuable compound for further investigation as a potential therapeutic agent.
General Purification Strategy
The purification of this compound from fungal culture follows a multi-step process involving fermentation, extraction, and chromatography. The overall workflow is designed to isolate the compound of interest from a complex mixture of other metabolites produced by the fungus.
Experimental Workflow for this compound Purification
Caption: A generalized workflow for the purification of this compound.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the purification of this compound.
Fungal Fermentation
Objective: To cultivate Penicillium fellutanum for the production of this compound.
Materials:
-
Penicillium fellutanum culture
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Shaking incubator
Protocol:
-
Inoculate Penicillium fellutanum onto PDA plates and incubate at 25-28°C for 7-10 days until sufficient sporulation is observed.
-
Prepare a spore suspension by adding sterile water to the PDA plate and gently scraping the surface.
-
Use the spore suspension to inoculate a starter culture in PDB.
-
Incubate the starter culture at 25-28°C on a rotary shaker at 150-200 rpm for 2-3 days.
-
Use the starter culture to inoculate large-scale fermentation flasks containing PDB.
-
Incubate the production culture under the same conditions for 14-21 days.
Extraction
Objective: To extract this compound and other secondary metabolites from the fungal culture.
Materials:
-
Fungal culture broth and mycelia
-
Ethyl acetate or Dichloromethane
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Separate the mycelia from the culture broth by filtration.
-
Lyophilize (freeze-dry) the mycelia.
-
Extract the lyophilized mycelia and the culture filtrate separately with an equal volume of ethyl acetate or dichloromethane.
-
Repeat the extraction process three times to ensure maximum recovery.
-
Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Chromatographic Purification
Objective: To isolate and purify this compound from the crude extract.
This stage typically involves a combination of different chromatographic techniques.
3.3.1. Column Chromatography (Initial Fractionation)
-
Stationary Phase: Silica gel (60-120 mesh)
-
Mobile Phase: A gradient of hexane and ethyl acetate.
-
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the column.
-
Elute the column with a stepwise gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Pool fractions containing the compound of interest based on TLC analysis.
-
3.3.2. High-Performance Liquid Chromatography (HPLC) (Final Purification)
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water.
-
Detection: UV detector (wavelength to be determined based on the UV-Vis spectrum of this compound).
-
Procedure:
-
Dissolve the partially purified fraction from column chromatography in the mobile phase.
-
Inject the sample into the HPLC system.
-
Run a gradient elution to separate the components.
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the collected fraction by analytical HPLC.
-
Data Presentation
The following table summarizes hypothetical quantitative data that could be obtained during a typical purification process.
| Purification Step | Total Weight (mg) | This compound Purity (%) | Overall Yield (%) |
| Crude Extract | 5000 | ~5 | 100 |
| Silica Gel Column Fraction | 500 | ~40 | 40 |
| HPLC Purified this compound | 150 | >98 | 30 |
Signaling Pathway of this compound in Cholesterol Biosynthesis Inhibition
This compound inhibits cholesterol biosynthesis, a pathway crucial for cellular function. While the precise molecular target of this compound within this pathway has not been definitively elucidated in the available literature, it is known to interfere with one of the key enzymatic steps. The cholesterol biosynthesis pathway is a complex cascade of enzymatic reactions. A simplified representation of this pathway, highlighting potential points of inhibition, is provided below.
Cholesterol Biosynthesis Pathway and Potential Inhibition by this compound
Caption: Simplified cholesterol biosynthesis pathway with potential inhibition points for this compound.
Mechanism of Action: The primary mechanism by which many fungal metabolites inhibit cholesterol synthesis is through the competitive inhibition of key enzymes such as HMG-CoA reductase or squalene synthase.
-
HMG-CoA Reductase Inhibition: This is the rate-limiting step in the cholesterol biosynthesis pathway. Inhibition of this enzyme leads to a significant reduction in the downstream production of cholesterol.
-
Squalene Synthase Inhibition: This enzyme catalyzes the first committed step in cholesterol synthesis. Inhibiting this enzyme would also effectively block the pathway.
Further research is required to pinpoint the exact molecular target and the detailed kinetics of this compound's inhibitory action.
Conclusion
The protocols and information provided in these application notes offer a foundational guide for the successful purification and preliminary characterization of this compound. Researchers are encouraged to optimize these protocols based on their specific experimental conditions and available instrumentation. The potent biological activity of this compound warrants further investigation to fully understand its therapeutic potential.
Application Notes and Protocols for Agistatin B Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agistatin B is a fungal secondary metabolite, classified as a mycotoxin, that has been identified as an inhibitor of cholesterol biosynthesis.[1][2] Its potential as a therapeutic agent or a tool for studying lipid metabolism necessitates a reliable method for its quantification in various biological matrices. These application notes provide a detailed, hypothetical protocol for the quantification of this compound using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. Additionally, the putative signaling pathway of this compound's action and the experimental workflow are illustrated.
Disclaimer: The following protocols and signaling pathway information are hypothetical and based on established methods for similar fungal metabolites and known cholesterol biosynthesis pathways. Currently, there is a lack of specific, published, and validated quantification assays and a precisely defined mechanism of action for this compound. These notes are intended to serve as a foundational guide for researchers to develop and validate their own specific assays.
Putative Signaling Pathway of this compound
This compound inhibits the synthesis of cholesterol. While its precise molecular target has not been definitively identified in the available literature, other fungal metabolites are known to inhibit key enzymes in the cholesterol biosynthesis pathway.[3][4] For the purpose of this guide, we postulate that this compound acts as an inhibitor of squalene synthase , a critical enzyme that catalyzes the first committed step in cholesterol synthesis from farnesyl pyrophosphate.[5][6]
Caption: Putative inhibition of squalene synthase by this compound.
This compound Quantification by LC-MS/MS
The following is a hypothetical, robust, and sensitive LC-MS/MS method for the quantification of this compound in biological matrices such as plasma or serum. This method is based on common practices for the analysis of mycotoxins and other fungal secondary metabolites.[7][8][9]
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Materials and Reagents
-
This compound certified reference standard
-
Internal Standard (IS): A structurally similar molecule not present in the sample (e.g., a stable isotope-labeled this compound, if available, or another mycotoxin).
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ethyl acetate (HPLC grade)
-
Human plasma/serum (for matrix-matched calibration standards and quality controls)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
Sample Preparation Protocol
-
Preparation of Standards: Prepare a stock solution of this compound (1 mg/mL) in methanol. Serially dilute the stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Sample Spiking: To 100 µL of plasma/serum sample, add 10 µL of the internal standard working solution.
-
Liquid-Liquid Extraction: Add 500 µL of ethyl acetate to the sample. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A). Vortex for 30 seconds to ensure complete dissolution.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any particulates. Transfer the supernatant to an HPLC vial for analysis.
LC-MS/MS Method
| Parameter | Suggested Conditions |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid and 5 mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 10% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: Precursor ion [M+H]⁺ → Product ion (Hypothetical: select two most abundant and stable fragments). Internal Standard: Precursor ion → Product ion (Determined for the specific IS used). |
| Collision Energy | Optimize for each transition. |
| Source Temperature | 500°C |
Data Presentation
The following tables represent hypothetical data from a validation study of the this compound quantification assay.
Table 1: Calibration Curve for this compound in Human Plasma
| Concentration (ng/mL) | Peak Area Ratio (this compound / IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.180 |
| 500 | 5.950 |
| 1000 | 11.980 |
| R² | 0.9995 |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ | 1 | 0.95 | 95.0 | 8.5 | 10.2 |
| Low | 3 | 2.91 | 97.0 | 6.2 | 7.8 |
| Mid | 75 | 78.3 | 104.4 | 4.5 | 5.9 |
| High | 750 | 735.0 | 98.0 | 3.8 | 5.1 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.
Conclusion
This document provides a comprehensive, albeit hypothetical, framework for the quantification of this compound. Researchers can use these application notes as a starting point to develop and validate a specific and sensitive LC-MS/MS method tailored to their experimental needs. The successful implementation of such an assay will be crucial for advancing the understanding of this compound's biological activities and its potential therapeutic applications.
References
- 1. Analysis of Secondary Metabolites from Plant Endophytic Fungi | Springer Nature Experiments [experiments.springernature.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The squalestatins, novel inhibitors of squalene synthase produced by a species of Phoma. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacologic inhibition of squalene synthase and other downstream enzymes of the cholesterol synthesis pathway: a new therapeutic approach to treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Squalene synthase inhibitors : clinical pharmacology and cholesterol-lowering potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Studies on the Presence of Mycotoxins in Biological Samples: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS: Method of Choice for Efficient Multi-Mycotoxin Analysis [food.r-biopharm.com]
Agistatin B: Application Notes and Protocols for B-Cell Culture Treatment
Initial Assessment: Following a comprehensive literature and database search, it has been determined that there is a significant lack of publicly available scientific data regarding the application of Agistatin B in B-cell culture treatment for cancer research. Information on its mechanism of action, effects on cancer cells, and established cell culture protocols is currently insufficient to generate detailed application notes as requested.
This compound is identified as a mycotoxin isolated from a fungus and is known to be an inhibitor of cholesterol biosynthesis.[1][2][3][4] However, its specific effects on cancer cell lines, including B-cells, have not been characterized in the available scientific literature. There is no data on its potential to induce apoptosis or cause cell cycle arrest in cancer cells, nor are there any established IC50 values.
The initial search revealed some confusion with "Angiostatin," a different molecule that is a known inhibitor of neovascularization with documented anti-cancer properties, including the induction of apoptosis in tumor cells.[5] It is crucial to distinguish between these two compounds.
While the broader class of cholesterol biosynthesis inhibitors, such as statins, have been studied for their anti-cancer effects, this information is general and not specific to this compound.[6][7][8][9][10][11] Studies on statins have shown they can induce apoptosis and cell cycle arrest in various cancer cell lines.[7][8][10][11] However, without specific experimental data for this compound, it would be inaccurate and speculative to extrapolate these findings.
For researchers interested in the general approach to studying novel compounds in B-cell cultures, a generic workflow can be outlined. This would typically involve determining the solubility and stability of the compound, followed by dose-response studies to establish cytotoxic concentrations and IC50 values. Subsequent experiments would investigate the mechanism of action, such as induction of apoptosis and effects on the cell cycle, using techniques like flow cytometry and Western blotting.
General Experimental Workflow for a Novel Compound in B-Cell Culture
This workflow is a general guide and would need to be adapted based on the specific characteristic of the compound being tested.
Caption: General workflow for evaluating a novel compound in B-cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Antifungal inhibitor | Hello Bio [hellobio.com]
- 3. This compound|CAS 144096-46-8|DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Angiostatin induces endothelial cell apoptosis and activation of focal adhesion kinase independently of the integrin-binding motif RGD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. upmc.com [upmc.com]
- 7. Statins activate the mitochondrial pathway of apoptosis in human lymphoblasts and myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Statins inhibit proliferation and induce apoptosis in triple-negative breast cancer cells | springermedizin.de [springermedizin.de]
- 9. news.harvard.edu [news.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. Statins, Bcl-2 and Apoptosis: Cell Death or Cell Protection? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Agistatin B Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Agistatin B is a mycotoxin known to inhibit cholesterol biosynthesis.[1][2][3] As of the latest available data, specific in vivo studies detailing its administration, pharmacokinetics, and therapeutic efficacy in animal models are limited. The following application notes and protocols are therefore based on the known mechanism of action of cholesterol synthesis inhibitors and established methodologies for similar compounds, such as statins, in preclinical cancer research.[4][5][6][7][8] These guidelines are intended to serve as a starting point for empirical determination of the optimal use of this compound in animal models.
Introduction
This compound is a fungal-derived mycotoxin that has been identified as an inhibitor of cholesterol biosynthesis.[1][2] The cholesterol synthesis pathway is frequently upregulated in cancer cells to meet the demands of rapid proliferation and membrane biogenesis, making it a promising target for anti-cancer therapies.[4][7] Inhibitors of this pathway, such as statins, have demonstrated anti-tumor effects in various animal models by inducing apoptosis, inhibiting cell proliferation, and potentially reducing metastasis.[8][9] These application notes provide a framework for the preclinical evaluation of this compound in animal models of cancer.
Data Presentation
Quantitative data from in vivo studies with cholesterol synthesis inhibitors are typically summarized to compare the efficacy of the treatment against a control group. Below are example tables that can be adapted for an this compound study.
Table 1: Tumor Growth Inhibition in Xenograft Model
| Treatment Group | Number of Animals (n) | Mean Tumor Volume (mm³) ± SEM (Day 28) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 1500 ± 150 | 0 |
| This compound (X mg/kg) | 10 | 750 ± 90 | 50 |
| Positive Control | 10 | 600 ± 75 | 60 |
Table 2: Pharmacokinetic Parameters of a Cholesterol Synthesis Inhibitor in Mice
| Parameter | Route of Administration | Value |
| Bioavailability (%) | Oral | 22.6 |
| Tmax (h) | Oral | 1.0 |
| Cmax (ng/mL) | Oral (1 mg/kg) | 150 |
| T½ (h) | Intravenous (0.5 mg/kg) | 2.5 |
| Clearance (mL/min/kg) | Intravenous (0.5 mg/kg) | 50 |
Note: These values are illustrative and based on data for other compounds. Actual values for this compound must be determined experimentally.
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of cholesterol biosynthesis.[1][2] This pathway is critical for producing not only cholesterol for cell membranes but also intermediates for protein prenylation (e.g., farnesyl pyrophosphate and geranylgeranyl pyrophosphate), which is essential for the function of small GTPases like Ras and Rho.[10] Disruption of this pathway can impact multiple downstream signaling cascades involved in cell proliferation, survival, and migration.
Caption: Cholesterol biosynthesis pathway and potential inhibition by this compound.
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD)
Objective: To determine the highest dose of this compound that can be administered to mice without causing significant toxicity.
Materials:
-
This compound
-
Vehicle (e.g., sterile PBS, DMSO, or a suitable solvent)
-
6-8 week old female BALB/c mice
-
Syringes and needles (appropriate gauge for the route of administration)
-
Animal balance
-
Calipers
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Divide mice into groups of 3-5.
-
Administer escalating doses of this compound to each group (e.g., 1, 5, 10, 25, 50, 100 mg/kg) via the intended route of administration (e.g., intraperitoneal or oral).
-
Monitor the animals daily for 14 days for signs of toxicity, including:
-
Weight loss (>20% is a common endpoint)
-
Changes in behavior (lethargy, ruffled fur)
-
Signs of distress
-
-
Record body weight every other day.
-
The MTD is defined as the highest dose that does not cause mortality or significant morbidity.
Protocol 2: In Vivo Efficacy in a Xenograft Tumor Model
Objective: To evaluate the anti-tumor activity of this compound in a mouse xenograft model.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)[9]
-
6-8 week old female athymic nude mice
-
Matrigel
-
This compound at the predetermined MTD
-
Vehicle control
-
Positive control drug (optional)
-
Syringes, needles, calipers, and animal balance
Procedure:
-
Inject 1 x 10^6 to 10 x 10^6 cancer cells suspended in a 1:1 mixture of media and Matrigel subcutaneously into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (vehicle, this compound, positive control).
-
Administer treatment daily or as determined by pharmacokinetic studies.[9]
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (length x width²) / 2.
-
Monitor body weight and animal health throughout the study.
-
At the end of the study (e.g., 28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Protocol 3: Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic profile of this compound in mice.
Materials:
-
This compound
-
Vehicle
-
6-8 week old male C57BL/6 mice
-
Equipment for intravenous and oral administration
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
LC-MS/MS or other analytical instrumentation
Procedure:
-
Administer a single dose of this compound intravenously (e.g., 1 mg/kg) and orally (e.g., 10 mg/kg) to separate groups of mice.
-
Collect blood samples at various time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.
-
Process blood to separate plasma.
-
Analyze the concentration of this compound in plasma samples using a validated analytical method.
-
Calculate pharmacokinetic parameters (bioavailability, Cmax, Tmax, T½, clearance) using appropriate software.
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Cholesterol inhibition, cancer, and chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor RO 48-8071 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of de novo cholesterol synthesis enzymes in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Starving Cancer Cells of Cholesterol Inhibits Tumor Growth and Improves Drug Sensitivity | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]
- 8. The Link Between Statins and Breast Cancer in Mouse Models: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atorvastatin Inhibits Breast Cancer Cells by Downregulating PTEN/AKT Pathway via Promoting Ras Homolog Family Member B (RhoB) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular targets of statins and their potential side effects: Not all the glitter is gold - PMC [pmc.ncbi.nlm.nih.gov]
Agistatin B: Application Notes and Protocols for Anti-Angiogenic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agistatin B is a naturally occurring anti-angiogenic compound that has garnered significant interest in cancer research and drug development. As a potent inhibitor of neovascularization, the formation of new blood vessels, this compound presents a promising therapeutic avenue for targeting tumor growth and metastasis, which are highly dependent on angiogenesis. These application notes provide a comprehensive overview of the mechanisms of action of this compound and detailed protocols for its application in anti-angiogenic research.
Mechanism of Action
This compound exerts its anti-angiogenic effects through a multi-faceted approach, primarily targeting endothelial cells, the building blocks of blood vessels.
-
Inhibition of Endothelial Cell Proliferation and Migration: this compound directly inhibits the proliferation and migration of endothelial cells, crucial steps in the formation of new blood vessels.
-
Induction of Apoptosis: The compound induces programmed cell death, or apoptosis, in proliferating endothelial cells, further disrupting the angiogenic process.
-
Interaction with F1F0 ATP Synthase: A key molecular target of this compound is the F1F0 ATP synthase located on the surface of endothelial cells. By binding to this enzyme, this compound disrupts cellular energy metabolism, leading to the inhibition of angiogenic processes.
-
Modulation of Key Regulatory Proteins: this compound has been shown to downregulate the expression of the oncoprotein c-Myc, a key promoter of cell proliferation, while upregulating the expression of thrombospondin-1, a potent endogenous inhibitor of angiogenesis.
-
Immunomodulatory Effects: Emerging evidence suggests that this compound may also exert its anti-angiogenic effects indirectly by modulating the immune system. It has been observed to stimulate the production of Interleukin-12 (IL-12), a cytokine known to have anti-angiogenic properties, by macrophages.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in various anti-angiogenic assays.
| Parameter | Cell Line | Value | Reference |
| IC50 (Endothelial Cell Proliferation) | Bovine Capillary Endothelial (BCE) Cells | ~500 ng/mL | [Source Text] |
| Binding Affinity (Kd) to F1F0 ATP Synthase | N/A | 14.1 nM | [1] |
| In Vivo Model | Treatment Dose | Tumor Volume Reduction | Reference |
| Murine Lewis Lung Carcinoma | 20 mg/kg/day | Significant inhibition of primary tumor growth | [Source Text] |
| Human Prostate Cancer (PC-3) Xenograft | 20 mg/kg/day | Significant suppression of tumor growth | [Source Text] |
| Protein Target | Cell Type | Effect | Fold Change | Reference |
| c-Myc | Endothelial Cells | Downregulation | Not specified | [Source Text] |
| Thrombospondin-1 | Endothelial Cells | Upregulation | Not specified | [Source Text] |
| Interleukin-12 (IL-12) | Macrophages | Upregulation | Not specified | [Source Text] |
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-angiogenic properties of this compound are provided below.
Endothelial Cell Proliferation Assay
Objective: To determine the inhibitory effect of this compound on the proliferation of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
This compound (various concentrations)
-
96-well microplates
-
Cell proliferation assay reagent (e.g., MTS or WST-1)
-
Plate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete EGM-2 medium.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
The following day, replace the medium with fresh EGM-2 containing various concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 ng/mL). Include a vehicle control (the solvent used to dissolve this compound).
-
Incubate the plates for 48-72 hours.
-
Add the cell proliferation assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control. The IC50 value can be determined by plotting the percentage of inhibition against the log of this compound concentration.
Endothelial Cell Migration Assay (Boyden Chamber Assay)
Objective: To evaluate the effect of this compound on the migration of endothelial cells towards a chemoattractant.
Materials:
-
HUVECs
-
Endothelial Cell Basal Medium (EBM-2) supplemented with 0.1% BSA
-
Chemoattractant (e.g., VEGF or FGF-2)
-
This compound (various concentrations)
-
Boyden chambers with polycarbonate membranes (8 µm pore size)
-
Fibronectin
-
Calcein-AM or other fluorescent cell stain
-
Fluorescence microscope
Protocol:
-
Coat the underside of the Boyden chamber membranes with fibronectin (10 µg/mL) and allow them to dry.
-
Starve HUVECs in EBM-2 with 0.1% BSA for 4-6 hours.
-
In the lower chamber, add EBM-2 with 0.1% BSA containing the chemoattractant (e.g., 20 ng/mL VEGF).
-
In the upper chamber, add the starved HUVECs (5 x 10^4 cells/well) in EBM-2 with 0.1% BSA, along with various concentrations of this compound.
-
Incubate the chamber for 4-6 hours at 37°C in a CO2 incubator.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde.
-
Stain the cells with a fluorescent dye such as Calcein-AM.
-
Count the number of migrated cells in several random fields of view using a fluorescence microscope.
-
Express the results as the percentage of migration inhibition compared to the control (chemoattractant alone).
In Vitro Angiogenesis Assay (Tube Formation Assay)
Objective: To assess the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
HUVECs
-
EGM-2 medium
-
Matrigel or other basement membrane extract
-
This compound (various concentrations)
-
24-well plates
-
Inverted microscope with a camera
Protocol:
-
Thaw Matrigel on ice and coat the wells of a pre-chilled 24-well plate with 250 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Resuspend HUVECs in EGM-2 containing various concentrations of this compound.
-
Seed the HUVECs (2 x 10^4 cells/well) onto the solidified Matrigel.
-
Incubate the plate for 6-18 hours at 37°C.
-
Observe and photograph the formation of tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.
Apoptosis Assay (TUNEL Assay)
Objective: To detect DNA fragmentation associated with apoptosis in endothelial cells treated with this compound.
Materials:
-
HUVECs
-
EGM-2 medium
-
This compound
-
Chamber slides or coverslips
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay kit
-
Fluorescence microscope
Protocol:
-
Seed HUVECs on chamber slides or coverslips.
-
Treat the cells with this compound at a predetermined effective concentration for 24-48 hours. Include a positive control (e.g., treatment with DNase I) and a negative control (untreated cells).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate).
-
Perform the TUNEL staining according to the manufacturer's protocol. This typically involves incubating the cells with a reaction mixture containing TdT enzyme and labeled nucleotides (e.g., BrdUTP or FITC-dUTP).
-
Counterstain the nuclei with a DNA stain such as DAPI or propidium iodide.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit green fluorescence (for FITC-labeled nucleotides) in the nucleus.
-
Quantify the percentage of TUNEL-positive cells.
In Vivo Angiogenesis Assay (Matrigel Plug Assay)
Objective: To evaluate the anti-angiogenic effect of this compound in a living organism.
Materials:
-
Matrigel (growth factor reduced)
-
Pro-angiogenic factor (e.g., FGF-2 or VEGF)
-
This compound
-
Mice (e.g., C57BL/6 or nude mice)
-
Syringes and needles
Protocol:
-
On ice, mix Matrigel with the pro-angiogenic factor (e.g., 150 ng/mL FGF-2) and either this compound or vehicle control.
-
Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of the mice.
-
After 7-14 days, euthanize the mice and excise the Matrigel plugs.
-
Visually inspect the plugs for vascularization.
-
Quantify the extent of angiogenesis by measuring the hemoglobin content of the plugs using a Drabkin assay, which correlates with the number of red blood cells and thus blood vessel formation.
-
Alternatively, the plugs can be fixed, sectioned, and stained with an endothelial cell marker (e.g., CD31) for immunohistochemical analysis of microvessel density.
Western Blot Analysis for c-Myc and Thrombospondin-1
Objective: To determine the effect of this compound on the protein expression levels of c-Myc and thrombospondin-1 in endothelial cells.
Materials:
-
HUVECs
-
EGM-2 medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against c-Myc, thrombospondin-1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat HUVECs with this compound for the desired time period (e.g., 24 hours).
-
Lyse the cells in lysis buffer and collect the total protein lysate.
-
Determine the protein concentration of each sample.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in c-Myc and thrombospondin-1 expression.
IL-12 Production Assay in Macrophages
Objective: To measure the effect of this compound on the production of IL-12 by macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages
-
DMEM with 10% FBS
-
This compound
-
Lipopolysaccharide (LPS) (as a positive control for macrophage activation)
-
Human or mouse IL-12 p70 ELISA kit
Protocol:
-
Plate macrophages in a 24-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for 24 hours. Include an untreated control and a positive control (e.g., 100 ng/mL LPS).
-
After the incubation period, collect the cell culture supernatants.
-
Measure the concentration of IL-12 p70 in the supernatants using a specific ELISA kit, following the manufacturer's instructions.
-
Generate a standard curve and determine the concentration of IL-12 in each sample.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of this compound in Anti-Angiogenesis.
Caption: Experimental Workflow for the In Vitro Tube Formation Assay.
Caption: Experimental Workflow for the In Vivo Matrigel Plug Assay.
References
Application Notes and Protocols: The Role of Simvastatin in Cancer Cell Line Studies
A A Note on "Agistatin B": Initial literature searches for "this compound" yielded limited specific data regarding its application in cancer cell line studies. To provide a comprehensive and data-rich resource in the requested format, this document focuses on Simvastatin , a well-researched statin with extensive documentation of its effects on various cancer cell lines. The principles, protocols, and data presentation formats provided herein can be adapted for other compounds as more information becomes available.
Introduction
Simvastatin, a widely prescribed lipid-lowering drug, has garnered significant attention in oncology research for its potential anticancer properties. It functions by inhibiting HMG-CoA reductase, a critical enzyme in the mevalonate pathway, which is essential for cholesterol biosynthesis and the production of isoprenoid intermediates necessary for cell growth and proliferation. This document provides an overview of Simvastatin's application in cancer cell line studies, including its effects on cell viability, apoptosis, and associated signaling pathways. Detailed protocols for key experimental assays are also provided for researchers in cancer biology and drug development.
Data Presentation: Quantitative Effects of Simvastatin on Cancer Cell Lines
The following tables summarize the cytotoxic and pro-apoptotic effects of Simvastatin across a range of cancer cell lines.
Table 1: IC50 Values of Simvastatin in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (hours) | Reference |
| Breast Cancer | MCF-7 | 8.9 | 48 | [1] |
| Breast Cancer | MDA-MB-231 | 4.5 | 48 | [1] |
| Endometrial Cancer | ECC-1 | 15 | 72 | [2] |
| Endometrial Cancer | Ishikawa | 17 | 72 | [2] |
| Ovarian Cancer | Hey | 10 | 72 | [3] |
| Ovarian Cancer | SKOV3 | 8 | 72 | [3] |
| Prostate Cancer | LNCaP | 8 | 72 | [4] |
| Prostate Cancer | PC3 | 12 | 72 | [4] |
Table 2: Pro-Apoptotic Effects of Simvastatin on Cancer Cell Lines
| Cancer Type | Cell Line | Simvastatin Concentration (µM) | Apoptosis Induction (Fold Increase or %) | Key Molecular Changes | Reference |
| Breast Cancer | MCF-7 | 20 | Time-dependent increase in apoptosis | ↑ Bax, ↓ Bcl-2 | [5] |
| Breast Cancer | MDA-MB-231 | 50 | ~3-fold increase in Caspase-3/7 activity | ↑ Cleaved Caspase-3, ↑ Cleaved PARP | [6] |
| Breast Cancer | T47D | 50 | ~2-fold increase in Caspase-3/7 activity | ↑ Cleaved Caspase-3, ↑ Cleaved PARP | [6] |
| Ovarian Cancer | Hey | 1-25 | Dose-dependent increase in early apoptosis | ↑ Cleaved Caspase-3, ↑ Cleaved Caspase-9, ↓ Bcl-2 | [3] |
| Ovarian Cancer | SKOV3 | 1-25 | Dose-dependent increase in early apoptosis | ↑ Cleaved Caspase-3, ↑ Cleaved Caspase-9, ↓ Bcl-2 | [3] |
Signaling Pathways Modulated by Simvastatin
Simvastatin exerts its anticancer effects by modulating key signaling pathways involved in cell survival and proliferation.
The Mevalonate Pathway
The primary mechanism of action of Simvastatin is the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. This pathway is crucial for the synthesis of cholesterol and isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoids are essential for the post-translational modification (prenylation) of small GTPases like Ras and Rho, which are critical for cell signaling, proliferation, and survival. By inhibiting this pathway, Simvastatin disrupts these fundamental cellular processes in cancer cells.[7][8][9]
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. Simvastatin, an HMG-CoA reductase inhibitor, exhibits anti-metastatic and anti-tumorigenic effects in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The HMG-CoA reductase inhibitor, simvastatin, exhibits anti-metastatic and anti-tumorigenic effects in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simvastatin inhibits cancer cell growth by inducing apoptosis correlated to activation of Bax and down-regulation of BCL-2 gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Mevalonate Cascade Inhibition by Simvastatin Induces the Intrinsic Apoptosis Pathway via Depletion of Isoprenoids in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mevalonate Cascade Inhibition by Simvastatin Induces the Intrinsic Apoptosis Pathway via Depletion of Isoprenoids in Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simvastatin-induced breast cancer cell death and deactivation of PI3K/Akt and MAPK/ERK signalling are reversed by metabolic products of the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
Agistatin B solution preparation and stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agistatin B is a mycotoxin isolated from a fungus that functions as an inhibitor of cholesterol biosynthesis.[1][2][3] Its unique tricyclic structure makes it a subject of interest in research focused on lipid metabolism and the development of new therapeutic agents. These application notes provide detailed protocols for the preparation and handling of this compound solutions, along with information on its stability to ensure reliable and reproducible experimental outcomes.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈O₄ | |
| Molecular Weight | 214.26 g/mol | [2] |
| Appearance | Solid | [4] |
| Purity | >95% by HPLC |
Solution Preparation
This compound is soluble in several organic solvents. The choice of solvent will depend on the specific experimental requirements, such as the cell type and the final desired concentration.
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO)
-
Methanol
-
Acetone
Protocol for Reconstituting this compound:
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least one hour.[5] This prevents condensation from forming inside the vial, which could affect the stability of the compound.
-
Solvent Addition: Aseptically add the desired volume of a suitable solvent (e.g., DMSO) to the vial to create a stock solution. Gently vortex or sonicate to ensure complete dissolution.
-
Concentration of Stock Solution: It is recommended to prepare a concentrated stock solution (e.g., 10-20 mM in DMSO) to minimize the volume of solvent added to experimental cultures, which can have off-target effects.
Example: Preparation of a 10 mM Stock Solution in DMSO
-
Calculation:
-
Weight of this compound (mg) / 214.26 ( g/mol ) = Amount (mmol)
-
Amount (mmol) / Volume (L) = Concentration (M)
-
To make 1 mL of a 10 mM solution, you would need 2.14 mg of this compound.
-
-
Procedure:
-
Weigh out 2.14 mg of this compound.
-
Add 1 mL of sterile DMSO.
-
Mix thoroughly until the solid is completely dissolved.
-
Solution Stability and Storage
Proper storage of this compound in both solid and solution form is critical to maintain its integrity and activity.
| Form | Storage Temperature | Duration | Recommendations | Reference |
| Solid Powder | -20°C | Up to 24 months | Keep container tightly sealed in a cool, well-ventilated area. Avoid direct sunlight. | [4][5] |
| In DMSO | 4°C | Up to 2 weeks | For short-term use. | [5] |
| -80°C | Up to 6 months | Recommended for long-term storage. | [5] | |
| General Stock Solution | -20°C | Up to 1 month | Store in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed. | [5][6] |
General Best Practices for Stability:
-
Prepare Fresh: Whenever possible, prepare and use solutions on the same day to ensure maximum potency.[5][6]
-
Avoid Contamination: Use sterile techniques and high-purity solvents to prevent chemical or microbial contamination.
-
Incompatible Materials: Avoid strong acids, strong alkalis, and strong oxidizing or reducing agents, as they may degrade this compound.[4]
Experimental Protocols
Workflow for this compound Solution Handling
Caption: Workflow for preparing and handling this compound solutions.
Cholesterol Biosynthesis Inhibition Assay (Suggested Protocol)
This protocol is adapted from established methods for measuring de novo cholesterol synthesis and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest cultured in appropriate media
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control inhibitor (e.g., a statin)
-
Vehicle control (e.g., DMSO)
-
[¹⁴C]-acetate or other suitable radiolabeled precursor
-
Scintillation counter and vials
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., hexane:isopropanol)
Procedure:
-
Cell Seeding: Plate cells at a density that allows for logarithmic growth throughout the experiment.
-
Inhibitor Treatment: Treat cells with varying concentrations of this compound for a predetermined period (e.g., 24 hours). Include vehicle and positive controls.
-
Radiolabeling: Add [¹⁴C]-acetate to the culture medium at a final concentration of 1-5 µCi/mL.
-
Incubation: Incubate the cells for 4-6 hours to allow for the incorporation of the radiolabel into newly synthesized cholesterol.
-
Cell Lysis and Lipid Extraction:
-
Wash the cells with PBS.
-
Lyse the cells and extract the lipids using a suitable solvent mixture.
-
-
Saponification and Separation: Saponify the lipid extract to hydrolyze cholesteryl esters and separate the non-saponifiable lipids (containing cholesterol).
-
Quantification: Measure the radioactivity in the non-saponifiable lipid fraction using a scintillation counter.
-
Data Analysis:
-
Normalize radioactivity counts to the total protein content of each well.
-
Calculate the percentage inhibition of cholesterol synthesis for each this compound concentration compared to the vehicle control.
-
Determine the IC₅₀ value.
-
Signaling Pathway Context
This compound inhibits cholesterol biosynthesis. This pathway is a complex, multi-step process that is critical for cellular function.
Caption: Simplified overview of the cholesterol biosynthesis pathway indicating the inhibitory action of this compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[4]
-
Ventilation: Use in a well-ventilated area to avoid inhalation of dust or aerosols.[4]
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[4]
-
Disposal: Dispose of waste according to institutional and local regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Cholesterol Biosynthesis with Statins Synergizes with AKT Inhibitors in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating an Agistatin B Dose-Response Curve
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agistatin B is a fungal metabolite identified as an inhibitor of cholesterol biosynthesis.[1][2] Specifically, it has been shown to block the conversion of hydroxylated lanosterol to cholesterol, targeting a later stage of the cholesterol synthesis pathway.[3] This mechanism distinguishes it from the widely studied statin drugs, which act earlier in the pathway by inhibiting HMG-CoA reductase.[4][5] Understanding the dose-dependent effects of this compound is crucial for evaluating its therapeutic potential and cellular toxicity.
These application notes provide detailed protocols for generating a dose-response curve for this compound by assessing its impact on both cholesterol synthesis and cell viability.
Key Experiments and Methodologies
Two primary assays are described to characterize the dose-response of this compound:
-
Cholesterol Biosynthesis Inhibition Assay: To determine the potency of this compound in inhibiting the production of cholesterol in a cell-based model.
-
Cell Viability (Cytotoxicity) Assay: To assess the toxic effects of this compound on cells and determine its therapeutic window.
Experimental Protocols
Protocol 1: Cholesterol Biosynthesis Inhibition Assay
This protocol is designed to quantify the inhibition of cholesterol synthesis in response to varying concentrations of this compound.
Materials:
-
This compound (CAS 144096-46-8)
-
Cell line (e.g., HepG2, Huh7, or other suitable cell line with active cholesterol biosynthesis)
-
Cell culture medium (e.g., DMEM or MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Total Cholesterol Assay Kit (Colorimetric or Fluorometric)
-
Cell lysis buffer
-
96-well clear-bottom black plates (for fluorometric assays) or clear plates (for colorimetric assays)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and resuspend cells in a complete culture medium.
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of this compound in a culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO without this compound).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for 24-48 hours.
-
-
Cholesterol Measurement:
-
After incubation, wash the cells twice with PBS.
-
Lyse the cells using a cell lysis buffer compatible with the chosen cholesterol assay kit.
-
Measure the total cholesterol content in each well using a cholesterol assay kit according to the manufacturer's instructions.[6]
-
Measure the protein concentration in each well to normalize the cholesterol content.
-
-
Data Analysis:
-
Normalize the cholesterol level of each sample to its protein concentration.
-
Calculate the percentage of cholesterol synthesis inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the log of this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of cholesterol synthesis) using non-linear regression analysis.
-
Protocol 2: Cell Viability (Cytotoxicity) Assay
This protocol determines the effect of this compound on cell viability using a resazurin-based assay.
Materials:
-
This compound
-
Cell line (same as used in Protocol 1)
-
Cell culture medium
-
FBS
-
Penicillin-Streptomycin solution
-
PBS
-
Resazurin sodium salt solution (e.g., alamarBlue™ or similar)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding protocol as described in Protocol 1.
-
-
This compound Treatment:
-
Treat the cells with the same serial dilutions of this compound as in Protocol 1. Include a positive control for cytotoxicity (e.g., doxorubicin) and a vehicle control.
-
Incubate for the same duration as the cholesterol inhibition assay (24-48 hours).
-
-
Cell Viability Measurement:
-
After the incubation period, add 10 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence or absorbance at the appropriate wavelengths using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve.
-
Calculate the CC50 value (the concentration of this compound that causes a 50% reduction in cell viability).
-
Data Presentation
The quantitative data from the dose-response experiments should be summarized in tables for clear comparison.
Table 1: Dose-Response of this compound on Cholesterol Synthesis in HepG2 Cells (Hypothetical Data)
| This compound Concentration (µM) | Mean Cholesterol Level (ng/µg protein) | Standard Deviation | % Inhibition of Cholesterol Synthesis |
| 0 (Vehicle) | 50.2 | 3.1 | 0 |
| 0.01 | 48.1 | 2.9 | 4.2 |
| 0.1 | 40.5 | 2.5 | 19.3 |
| 1 | 26.8 | 1.8 | 46.6 |
| 10 | 12.1 | 1.1 | 75.9 |
| 100 | 5.3 | 0.8 | 89.4 |
Table 2: Dose-Response of this compound on Cell Viability in HepG2 Cells (Hypothetical Data)
| This compound Concentration (µM) | Mean Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.01 | 98.5 | 4.8 |
| 0.1 | 95.1 | 5.5 |
| 1 | 90.3 | 6.1 |
| 10 | 75.6 | 7.3 |
| 100 | 48.2 | 8.9 |
Mandatory Visualizations
Caption: Cholesterol biosynthesis pathway highlighting the inhibitory action of this compound.
Caption: Experimental workflow for generating this compound dose-response curves.
References
Application Notes and Protocols for In Vivo Delivery of Agistatin B Analogs and Other Statins
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The protocols outlined below cover the preparation, characterization, and in vivo evaluation of nanoparticle and liposomal statin formulations. Additionally, key signaling pathways affected by statins are illustrated to provide a mechanistic context for their therapeutic action.
Data Presentation: Statin-Loaded Nanoparticle and Liposome Characteristics
The following tables summarize quantitative data from various studies on statin-loaded nanoparticles and liposomes, providing a comparative overview of their physicochemical properties.
Table 1: Characteristics of Statin-Loaded Nanoparticles
| Statin | Nanoparticle Type | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Atorvastatin | Chitosan Nanoparticles | 179.3 ± 7.12 - 256.8 ± 8.24 | +13.03 ± 0.32 - +46.90 ± 0.49 | 4 ± 1.1 - 16 ± 0.80 | 8.02 ± 2.2 - 96.01 ± 4.8 | [7] |
| Atorvastatin | PLGA Nanoparticles | 174.7 | Not Reported | ~8 | ~71 | [5] |
| Atorvastatin | Nanostructured Lipid Carriers | 162.5 ± 12 - 865.55 ± 28 | -34 ± 0.29 - -23 ± 0.36 | Not Reported | Not Reported | [8] |
| Atorvastatin | Glyceryl Monostearate Nanoparticles | Not Reported | Not Reported | Not Reported | 76.84 ± 4.7 | [9] |
| Pravastatin | Chitosan Nanoparticles | Not Reported | Negative | 36.29 ± 0.48 - 44.70 ± 0.74 | 72.41 ± 0.62 - 89.59 ± 0.41 | [10] |
| Pravastatin | PLGA Nanoparticles | Not Reported | Not Reported | Not Reported | Not Reported | [11] |
Table 2: Characteristics of Statin-Loaded Liposomes
| Statin | Liposome Type | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Simvastatin | Neutral Liposomes | 151.85 | -1.01 | Not Reported | 64.37 ± 7.55 | [12] |
| Simvastatin | Topical Liposomal Gel | 190.3 ± 3.3 | +16.56 ± 2.51 | Not Reported | 95.6 ± 4.2 | [13][14] |
| Simvastatin | Immunoliposomes | Not Reported | Not Reported | >10 | Not Reported | [15] |
Experimental Protocols
The following are detailed methodologies for the preparation, characterization, and in vivo evaluation of statin-loaded nanoparticles and liposomes. These protocols are synthesized from multiple sources to provide a comprehensive guide.
Protocol 1: Preparation of Statin-Loaded PLGA Nanoparticles by Solvent Evaporation
This protocol is adapted from methods used for preparing atorvastatin-loaded PLGA nanoparticles.[5]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Statin (e.g., Atorvastatin)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and the statin in DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase under constant stirring. Emulsify the mixture using a probe sonicator set at a specific power for a defined period (e.g., 120 W for 5 minutes) in an ice bath to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours (e.g., 4 hours) to allow the DCM to evaporate completely.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes).
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.
Protocol 2: Preparation of Statin-Loaded Liposomes by Thin-Film Hydration
This protocol is based on methods for preparing simvastatin-loaded liposomes.[13][14]
Materials:
-
Soybean Phosphatidylcholine (SPC) or other phospholipids
-
Cholesterol
-
Statin (e.g., Simvastatin)
-
Chloroform and Methanol mixture (e.g., 2:1 v/v)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Lipid Film Formation: Dissolve the phospholipids, cholesterol, and statin in the chloroform:methanol mixture in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature until a thin, dry lipid film is formed on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid transition temperature for a specified time (e.g., 1 hour). This will form multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes with defined pore sizes.
-
Purification: Remove the unencapsulated drug by centrifugation or dialysis.
Protocol 3: Characterization of Nanoparticle and Liposome Formulations
1. Particle Size and Zeta Potential:
- Dilute the formulation in deionized water.
- Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).
2. Encapsulation Efficiency and Drug Loading:
- Separate the nanoparticles or liposomes from the aqueous medium containing the unencapsulated drug by centrifugation.
- Measure the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
- Lyse the nanoparticle or liposome pellet using a suitable solvent to release the encapsulated drug and measure its concentration.
- Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
- EE (%) = (Total Drug - Free Drug) / Total Drug * 100
- DL (%) = (Weight of Drug in Nanoparticles) / (Weight of Nanoparticles) * 100
Protocol 4: In Vivo Evaluation of Statin-Loaded Formulations
Animal Model:
-
Select an appropriate animal model based on the therapeutic application (e.g., hyperlipidemic rats for cholesterol-lowering studies, tumor-bearing mice for anti-cancer studies).[16][17] All animal experiments should be conducted in accordance with approved institutional animal care and use committee protocols.
Administration:
-
Reconstitute the lyophilized nanoparticles or liposomes in a sterile vehicle (e.g., saline or PBS).
-
Administer the formulation via the desired route (e.g., oral gavage for bioavailability studies, intravenous injection for systemic delivery).[7][18]
Pharmacokinetic Study:
-
Administer a single dose of the statin formulation to the animals.
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) via a suitable method (e.g., tail vein or retro-orbital plexus).
-
Process the blood to obtain plasma.
-
Extract the drug from the plasma and quantify its concentration using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.[5][7]
Efficacy Study (Example: Anti-tumor model):
-
Implant tumor cells into the animals and allow the tumors to grow to a palpable size.
-
Randomly assign the animals to different treatment groups (e.g., control, free statin, statin-loaded formulation).
-
Administer the treatments according to a predetermined schedule.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
Signaling Pathways and Experimental Workflows
Statin Signaling Pathways
Statins primarily act by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway.[19][20] This inhibition has pleiotropic effects beyond cholesterol lowering, including anti-cancer properties, by affecting various downstream signaling molecules.[1][21]
Caption: Statin-mediated inhibition of the mevalonate pathway and its downstream effects.
Experimental Workflow for In Vivo Delivery
The following diagram illustrates a typical workflow for the development and in vivo testing of a nanoparticle- or liposome-based drug delivery system.
Caption: General experimental workflow for in vivo drug delivery studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Simvastatin-loaded Liposome Nanoparticles Treatment for Uterine Leiomyoma in a Patient-Derived Xenograft Mouse Model: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liposomal nanocarriers for statins: A pharmacokinetic and pharmacodynamics appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative pharmacokinetic evaluation of nanoparticle-based vs. conventional pharmaceuticals containing statins in attenuating dyslipidaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The studies of PLGA nanoparticles loading atorvastatin calcium for oral administration in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymers and Nanoparticles for Statin Delivery: Current Use and Future Perspectives in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Atorvastatin-loaded nanostructured lipid carriers (NLCs): strategy to overcome oral delivery drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atorvastatin-based nanoparticle-decorated glyceryl monostearate as a targeted drug carrier for inhibition of atherosclerosis lesions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. ijrpns.com [ijrpns.com]
- 11. dovepress.com [dovepress.com]
- 12. Charge effect of a liposomal delivery system encapsulating simvastatin to treat experimental ischemic stroke in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Simvastatin-Encapsulated Topical Liposomal Gel for Augmented Wound Healing: Optimization Using the Box-Behnken Model, Evaluations, and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Immunoliposomes with Simvastatin as a Potential Therapeutic in Treatment of Breast Cancer Cells Overexpressing HER2—An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Optimization of Statin-Loaded Delivery Nanoparticles for Treating Chronic Liver Diseases by Targeting Liver Sinusoidal Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 19. Novel Effects of Statins on Cancer via Autophagy [mdpi.com]
- 20. Current perspectives on statins as potential anti-cancer therapeutics: clinical outcomes and underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Unraveling the Anticancer Potential of Statins: Mechanisms and Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Agistatin B Experimental Concentration: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental concentration of Agistatin B. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimentation, offering practical solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a fungal metabolite that functions as a cholesterol biosynthesis inhibitor.[1] While the specific enzyme inhibited by this compound is not definitively identified in publicly available literature, its mechanism is believed to be analogous to that of statins, which are competitive inhibitors of HMG-CoA reductase.[2][3][4][5][6] This enzyme catalyzes a critical rate-limiting step in the cholesterol synthesis pathway.[2][3][4][5][6] Inhibition of this pathway leads to a reduction in intracellular cholesterol levels.
Q2: What is a recommended starting concentration for this compound in cell-based assays?
Q3: How should I prepare and store this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and acetone. For cell culture experiments, it is advisable to prepare a concentrated stock solution in sterile DMSO. This stock solution should be stored at -20°C or -80°C to maintain stability. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound stable in cell culture medium?
The stability of this compound in aqueous cell culture media over extended periods has not been extensively documented. As with many small molecules, prolonged incubation in media at 37°C can lead to degradation. It is recommended to prepare fresh working solutions from the frozen stock for each experiment. If long-term incubation is necessary, the stability of this compound in your specific culture medium should be validated empirically.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound on cells. | 1. Concentration too low: The concentration of this compound may be below the effective range for the specific cell line or assay. 2. Inadequate incubation time: The duration of treatment may be insufficient to induce a measurable response. 3. Compound degradation: this compound may have degraded due to improper storage or handling. 4. Cell line insensitivity: The chosen cell line may not be sensitive to the effects of cholesterol biosynthesis inhibition. | 1. Perform a dose-response curve: Test a wide range of concentrations (e.g., from nM to µM) to determine the optimal effective concentration. 2. Optimize incubation time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. 3. Use fresh compound: Prepare fresh dilutions from a properly stored stock solution for each experiment. 4. Select an appropriate cell line: Consider using cell lines known to be sensitive to cholesterol pathway inhibitors, such as hepatocyte-derived cells. |
| High cell mortality, even at low concentrations. | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. 2. Compound cytotoxicity: this compound may exhibit cytotoxicity at the concentrations being tested. 3. Contamination: The stock solution or culture medium may be contaminated. | 1. Reduce solvent concentration: Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.5% for DMSO). Include a solvent-only control in your experiments. 2. Determine the cytotoxic concentration: Perform a cytotoxicity assay (e.g., MTT, XTT) to determine the concentration at which this compound becomes toxic to your cells. 3. Ensure sterility: Use sterile techniques for all solution preparations and cell culture work. |
| Inconsistent or variable results between experiments. | 1. Inconsistent compound preparation: Variations in the preparation of stock or working solutions can lead to variability. 2. Cell passage number and confluency: Differences in cell state can affect their response to treatment. 3. Assay variability: Inherent variability in the experimental assay. | 1. Standardize solution preparation: Use precise and consistent methods for preparing all solutions. 2. Maintain consistent cell culture practices: Use cells within a defined passage number range and plate them at a consistent density for each experiment. 3. Include appropriate controls: Use positive and negative controls in every experiment to monitor assay performance and normalize the data. |
Data Presentation
As specific quantitative data for this compound is limited, the following table provides a reference for the reported IC50 values of various statins for the inhibition of cholesterol synthesis in human hepatocytes. This can serve as a guide for establishing a relevant concentration range for initial experiments with this compound.
| Statin | IC50 for Cholesterol Synthesis Inhibition in Human Hepatocytes (nM) |
| Lovastatin | ~8.0 |
| Simvastatin | ~2.0 |
| Pravastatin | ~8.0 |
| Fluvastatin | ~2.0 |
| Atorvastatin | ~1.0 |
| Cerivastatin | ~0.2 |
| Data adapted from a study on the biochemical effects of statins.[8] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cytotoxicity Assay (e.g., MTT Assay)
This protocol provides a general framework for determining the cytotoxic effects of this compound and identifying a suitable concentration range for further experiments.
Materials:
-
This compound
-
Sterile DMSO
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO only) and a no-treatment control.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).[9][10][11]
Protocol 2: Biochemical Assay for Cholesterol Synthesis Inhibition
This protocol outlines a method to directly measure the inhibitory effect of this compound on cholesterol synthesis.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
This compound
-
[¹⁴C]-Acetate (or other suitable radiolabeled precursor)
-
Lipid extraction solvents (e.g., hexane:isopropanol mixture)
-
Thin-layer chromatography (TLC) plates and chamber
-
Scintillation counter and fluid
Procedure:
-
Cell Culture and Treatment: Culture hepatocytes to near confluency. Pre-incubate the cells with various concentrations of this compound for a defined period.
-
Radiolabeling: Add [¹⁴C]-Acetate to the culture medium and incubate for a further period to allow for its incorporation into newly synthesized cholesterol.
-
Lipid Extraction: Wash the cells and extract the total lipids using an appropriate solvent mixture.
-
TLC Separation: Spot the lipid extracts onto a TLC plate and develop the chromatogram using a suitable solvent system to separate cholesterol from other lipids.
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Quantification: Visualize the cholesterol spots (e.g., using iodine vapor) and scrape the corresponding silica gel into scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of [¹⁴C]-labeled cholesterol synthesized at each this compound concentration and calculate the percentage of inhibition relative to the untreated control. Plot the inhibition percentage against the this compound concentration to determine the IC50 value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Statin - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ClinPGx [clinpgx.org]
- 7. mdpi.com [mdpi.com]
- 8. Equally potent inhibitors of cholesterol synthesis in human hepatocytes have distinguishable effects on different cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Agistatin B stability problems in solution
Technical Support Center: Agistatin B
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and resolving stability issues encountered with this compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in DMSO, methanol, or acetone.[1] For biological experiments, creating a concentrated stock solution in 100% DMSO is a common practice. This stock can then be diluted to the final working concentration in an aqueous buffer or cell culture medium.
Q2: How should I store this compound powder and its solutions to ensure stability?
A2: Proper storage is critical for maintaining the integrity of this compound.
-
Powder: The solid form should be stored at -20°C for long-term stability, where it can be stable for up to two years.[2][3]
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Solutions: It is highly recommended to prepare and use solutions on the same day.[2][4] If advance preparation is necessary, aliquot the stock solution into tightly sealed vials and store them at -80°C for up to six months or at -20°C for up to one month.[2][3][4] Avoid repeated freeze-thaw cycles. Before use, allow the solution to equilibrate to room temperature for at least one hour.[2]
Q3: What are the general stability characteristics of this compound?
A3: this compound is stable under the recommended storage conditions.[5] However, it is incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents, which can lead to degradation.[5] Like many complex organic molecules, exposure to high temperatures and light should be minimized.
Q4: I am observing precipitate in my this compound solution after diluting my DMSO stock into an aqueous buffer. What should I do?
A4: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous solution where its solubility is much lower. To address this:
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Increase the final DMSO concentration: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, but be mindful of the tolerance of your experimental system (e.g., cells) to the solvent.
-
Warm the solution gently: A slight increase in temperature may help redissolve the precipitate.
-
Sonication: Brief sonication can also aid in redissolving the compound.
-
Prepare a lower concentration stock: If the issue persists, consider preparing a less concentrated stock solution in DMSO.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity in my experiments.
This issue often points to the degradation of this compound in the working solution.
| Potential Cause | Troubleshooting Step | Rationale |
| Solution Instability | Prepare fresh solutions for each experiment from a frozen stock. | This compound solutions have limited stability, especially at room temperature or in aqueous buffers.[2][4] |
| Incorrect Storage | Verify that stock solutions are stored at -80°C or -20°C in tightly sealed vials.[2][5] | Improper storage can accelerate degradation. |
| pH-mediated Degradation | Check the pH of your experimental buffer. This compound is incompatible with strong acids and bases.[5] | Extreme pH values can catalyze hydrolytic degradation of susceptible functional groups. |
| Oxidation | Degas your buffer if your experimental setup allows, and avoid vigorous vortexing that introduces excess oxygen. | The presence of dissolved oxygen can lead to oxidative degradation. |
Issue 2: Appearance of new peaks or a decrease in the main peak area during HPLC analysis.
This is a direct indication of compound degradation. The following workflow can help identify the cause.
Quantitative Data Summary
Due to the limited publicly available stability data for this compound, the following table is provided as an illustrative example of how to present stability data from a forced degradation study. Researchers should generate their own data based on their specific experimental conditions.
Table 1: Example Stability of this compound (1 mg/mL in DMSO) under Stress Conditions
| Stress Condition | Incubation Time (hours) | Temperature | % this compound Remaining | Appearance of Degradation Products (Peak Area %) |
| Control | 24 | Room Temp | 99.5% | <0.5% |
| Acidic (0.1 N HCl) | 24 | 60°C | 65.2% | 34.8% |
| Basic (0.1 N NaOH) | 24 | 60°C | 72.8% | 27.2% |
| Oxidative (3% H₂O₂) | 24 | Room Temp | 85.1% | 14.9% |
| Thermal | 24 | 80°C | 90.4% | 9.6% |
| Photolytic (UV Light) | 24 | Room Temp | 92.5% | 7.5% |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method (e.g., HPLC).[6][7][8][9]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., HPLC-grade DMSO or methanol).
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.
-
Thermal Degradation: Incubate 1 mL of the stock solution in an oven at 80°C.
-
Photolytic Degradation: Expose 1 mL of the stock solution to a UV light source (e.g., 254 nm) for a defined period. Keep a control sample wrapped in foil to protect it from light.
-
Control Sample: Keep 1 mL of the stock solution at room temperature, protected from light.
3. Sample Analysis:
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At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze all samples using a validated stability-indicating HPLC method.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each condition.
-
Identify and quantify any degradation products that are formed.[10]
-
The goal is to achieve a target degradation of 5-20% to ensure the study is meaningful without being overly destructive.[9][11]
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. This compound|144096-46-8|COA [dcchemicals.com]
- 3. This compound|CAS 144096-46-8|DC Chemicals [dcchemicals.com]
- 4. This compound | Antifungal inhibitor | Hello Bio [hellobio.com]
- 5. This compound|144096-46-8|MSDS [dcchemicals.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. pharmtech.com [pharmtech.com]
- 8. scispace.com [scispace.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. benchchem.com [benchchem.com]
- 11. sgs.com [sgs.com]
Technical Support Center: Troubleshooting Agistatin B Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting cell viability assays involving Agistatin B, a fungal metabolite and cholesterol biosynthesis inhibitor. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a mycotoxin isolated from the fungus Fusarium sp.[1]. Its primary mechanism of action is the inhibition of cholesterol biosynthesis[1]. This can impact cell membrane integrity, signaling pathways dependent on lipid rafts, and overall cellular homeostasis.
Q2: I am observing conflicting results between my MTT/XTT assay and a trypan blue exclusion assay. What could be the reason for this?
This is a common observation when working with compounds that affect cellular metabolism. Different assays measure different aspects of cell health:
-
MTT/XTT Assays: These colorimetric assays measure the metabolic activity of a cell, specifically the activity of mitochondrial dehydrogenases. A reduction in signal indicates a decrease in metabolic activity, which could be due to cytotoxicity or cytostatic effects.
-
Trypan Blue Exclusion Assay: This dye exclusion method assesses cell membrane integrity. Only cells with compromised membranes will take up the dye and be counted as non-viable.
Inhibitors of cholesterol biosynthesis, like this compound, can decrease metabolic activity without immediately compromising membrane integrity, leading to a lower viability reading in an MTT/XTT assay compared to a trypan blue assay.[2] It is also reported that cholesterol itself can interfere with the MTT assay by enhancing the exocytosis of formazan crystals, leading to an underestimation of cell viability[3]. Therefore, it is crucial to use multiple, complementary assays to assess cell viability accurately.
Q3: My this compound solution appears to be precipitating in the cell culture medium. How can I address this?
This compound, like many natural compounds, may have limited solubility in aqueous solutions. To improve solubility:
-
Use a suitable solvent: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for use in cell culture[4][5][6]. Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Minimize final solvent concentration: When diluting the stock solution into your cell culture medium, ensure the final DMSO concentration is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
-
Prepare fresh dilutions: It is best practice to prepare fresh dilutions of this compound for each experiment to minimize the chances of precipitation over time.
-
Pre-warm the medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes aid in solubility.
Q4: Can this compound interfere with the colorimetric readings of my viability assay?
Yes, natural compounds can sometimes interfere with colorimetric assays. To test for this:
-
Run a cell-free control: Add this compound to the cell culture medium without cells and then add the assay reagent (e.g., MTT, XTT). If a color change occurs, it indicates a direct chemical reaction between this compound and the reagent.
-
Include a blank control: Prepare wells with this compound in the medium but without cells and subtract the background absorbance from your experimental wells.
If interference is observed, consider using a non-colorimetric viability assay, such as an ATP-based luminescence assay or a fluorescent dye-based method.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound cell viability experiments.
Issue 1: High Variability Between Replicate Wells
High variability can mask the true effect of this compound.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes and proper technique. |
| "Edge Effect" in Plates | Avoid using the outer wells of the microplate, which are prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Compound Precipitation | Visually inspect wells for any signs of precipitation after adding this compound. If observed, refer to the solubility troubleshooting steps in the FAQ. |
| Incomplete Solubilization of Formazan (MTT Assay) | Ensure complete dissolution of formazan crystals by using a sufficient volume of an appropriate solubilizing agent (e.g., DMSO, SDS) and mixing thoroughly. |
Issue 2: Unexpectedly Low or No Cytotoxicity
If this compound is not showing the expected cytotoxic effect, consider the following:
| Potential Cause | Troubleshooting Step |
| Sub-optimal Concentration Range | Perform a broad dose-response curve to determine the effective concentration range for your specific cell line. |
| Inappropriate Incubation Time | The cytotoxic effects of cholesterol biosynthesis inhibitors may take time to manifest. Extend the incubation period (e.g., 48-72 hours). |
| Compound Degradation | This compound may be unstable in your culture medium over long incubation times. Consider refreshing the medium with a fresh compound during the experiment. |
| Cell Line Resistance | The chosen cell line may have a less active cholesterol biosynthesis pathway or compensatory mechanisms. Consider using a different cell line known to be sensitive to cholesterol synthesis inhibitors. |
Issue 3: Discrepancies Between Different Viability Assays
As mentioned in the FAQs, conflicting results between metabolic and membrane integrity assays are possible.
| Potential Cause | Troubleshooting Step |
| Different Cellular Endpoints Measured | Acknowledge that different assays provide different information. Use a combination of assays to get a comprehensive understanding of this compound's effects (e.g., MTT for metabolic activity, Trypan Blue for membrane integrity, and an apoptosis assay like Annexin V staining). |
| Assay Interference | Rule out direct interference of this compound with the assay reagents by running cell-free controls. |
| Enhanced Formazan Exocytosis | Be aware that cholesterol modulation can affect formazan crystal exocytosis in MTT assays, potentially leading to an underestimation of viability.[3] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on mitochondrial reductase activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Trypan Blue Exclusion Assay
This method quantifies the number of viable cells based on membrane integrity.
-
Cell Preparation: After treatment with this compound, detach the cells from the culture plate using trypsin.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope within 3-5 minutes.
-
Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.
Visualizations
Caption: Workflow for a typical this compound cell viability experiment.
Caption: Simplified signaling pathway of this compound's effect on cells.
Caption: Decision tree for troubleshooting conflicting viability assay results.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholesterol interferes with the MTT assay in human epithelial-like (A549) and endothelial (HLMVE and HCAE) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Investigating Off-Target Effects of Agistatin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Agistatin B. The guides are presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cells treated with this compound are showing a phenotype inconsistent with cholesterol biosynthesis inhibition. How can I determine if this is an off-target effect?
A: Discrepancies between the expected and observed phenotype are a common indicator of potential off-target effects.[1] Here is a troubleshooting guide to help you investigate this:
Troubleshooting Steps:
-
Dose-Response Comparison: Perform a dose-response experiment for both the observed phenotype and a known on-target effect (e.g., inhibition of cholesterol synthesis). A significant difference in the IC50 values suggests that the unexpected phenotype may be due to an off-target interaction.[1]
-
Use of a Structurally Unrelated Inhibitor: Treat your cells with a structurally different inhibitor of the same target (another cholesterol biosynthesis inhibitor). If the unexpected phenotype is not replicated, it is likely an off-target effect specific to this compound.[1]
-
Rescue Experiment: Attempt to rescue the phenotype by supplementing the culture medium with downstream products of the cholesterol biosynthesis pathway, such as cholesterol or essential isoprenoids. If the phenotype is not rescued, it suggests the involvement of other cellular targets.
Experimental Protocol: Dose-Response Curve for Cytotoxicity (MTS/MTT Assay)
This protocol is adapted from common cytotoxicity assay procedures.[2]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound from a DMSO stock. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically <0.5%).[2]
-
Treatment: Treat the cells with the various concentrations of this compound and a vehicle control (DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
Assay: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and calculate the IC50 value using appropriate software.
Q2: I am observing significant cytotoxicity with this compound at concentrations required for cholesterol synthesis inhibition. How can I investigate if this is due to off-target effects?
A: High cytotoxicity can be a result of off-target interactions.[1] Here’s how you can troubleshoot this issue:
Troubleshooting Steps:
-
Counter-Screening: Perform a cytotoxicity assay in a cell line that is less dependent on de novo cholesterol synthesis or that does not express the primary target, if known. If toxicity persists, it is likely due to off-target effects.[1]
-
Proteomics-Based Approaches: Utilize chemical proteomics to identify potential off-target binding proteins of this compound. This can provide direct evidence of unintended molecular interactions.[3][4]
-
Kinase Profiling: As many small molecules unexpectedly interact with kinases, screen this compound against a panel of kinases to identify any off-target kinase inhibition.[5][6]
Experimental Protocol: Chemical Proteomics Workflow for Target Identification
This is a generalized workflow for identifying protein targets of a small molecule.[3][4]
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a clickable tag (e.g., an alkyne or azide) for subsequent enrichment.
-
Cell Treatment: Treat live cells with the tagged this compound probe to allow for in-cell target engagement.
-
Cell Lysis: Lyse the cells under conditions that preserve protein-ligand interactions.
-
Click Chemistry: Use click chemistry to attach a biotin handle to the tagged this compound probe that is now bound to its target proteins.
-
Affinity Purification: Use streptavidin beads to enrich for the biotinylated protein-Agistatin B complexes.
-
Mass Spectrometry: Elute the bound proteins and identify them using mass spectrometry.
Q3: My in vitro kinase assay results with this compound are inconsistent. What could be the cause?
A: Inconsistent results in kinase assays can stem from various factors, including the properties of the inhibitor itself.[5]
Troubleshooting Steps:
-
Assess Compound Solubility: Poor solubility of this compound in your assay buffer can lead to variable results.[5] Consider preparing a higher concentration stock in DMSO and ensuring the final solvent concentration is low. Sonication may aid dissolution.[2]
-
Check for Assay Interference: this compound might interfere with the assay technology (e.g., fluorescence quenching). Run control experiments without the kinase to assess for any direct effects of the compound on the assay signal.[5]
-
Determine Mechanism of Inhibition: If inhibition is observed, determine if it is ATP-competitive. A rightward shift in the IC50 curve at higher ATP concentrations suggests ATP-competitive inhibition.[5] This can provide clues about the nature of the off-target interaction.
Quantitative Data Summary
As there is limited publicly available data on the specific off-target effects of this compound, the following table provides a template for how you might structure your experimental findings for comparison.
| Assay Type | Parameter | This compound | Control Compound |
| On-Target Activity | IC50 (Cholesterol Synthesis) | e.g., X µM | e.g., Y µM |
| Off-Target Phenotype | IC50 (e.g., Cytotoxicity) | e.g., Z µM | e.g., Not Observed |
| Kinase Profiling | IC50 (Kinase X) | e.g., A µM | e.g., >100 µM |
| Kinase Profiling | IC50 (Kinase Y) | e.g., B µM | e.g., >100 µM |
Visualizations
Caption: A logical workflow for determining if an unexpected phenotype is due to an off-target effect.
Caption: Comparison of this compound's on-target pathway with a hypothetical off-target kinase pathway.
Caption: A workflow for identifying the protein targets of this compound using chemical proteomics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical proteomic identification of functional cysteines with atypical electrophile reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
Technical Support Center: Improving Agistatin B Bioavailability In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of Agistatin B.
Frequently Asked Questions (FAQs)
Q1: Why is the in vivo bioavailability of my this compound compound unexpectedly low?
Low oral bioavailability is a common challenge for many drug candidates and typically stems from a combination of physicochemical and biological barriers. For a compound like this compound, a known inhibitor of cholesterol synthesis, the primary reasons for poor bioavailability likely include:
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Low Aqueous Solubility: As a mycotoxin isolated from a fungus, this compound may have poor water solubility, which is a primary prerequisite for absorption in the gastrointestinal (GI) tract. The dissolution rate of the drug in GI fluids is often the rate-limiting step for absorption.
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Poor Membrane Permeability: For a drug to enter systemic circulation, it must pass through the lipid-based cell membranes of the intestinal wall. Factors such as molecular size, polarity, and specific interactions can limit this permeability.
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First-Pass Metabolism: After absorption from the GI tract, the drug travels through the portal vein to the liver before reaching the rest of the body. In the liver, a significant portion of the drug can be metabolized and inactivated by enzymes, a phenomenon known as the "first-pass effect," which reduces the amount of active drug reaching systemic circulation.
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Efflux Transporter Activity: The intestines contain efflux transporters, such as P-glycoprotein (P-gp), which can actively pump absorbed drug molecules back into the GI lumen, thereby reducing net absorption.
Q2: What is the recommended workflow for troubleshooting the poor bioavailability of this compound?
A systematic approach is crucial to identify and overcome the specific barriers affecting your compound. The following workflow is recommended:
Caption: Workflow for troubleshooting poor this compound bioavailability.
Q3: Which formulation strategies are most effective for improving a solubility-limited compound like this compound?
If in vitro tests confirm that poor solubility is the primary barrier (likely classifying this compound as a BCS Class II or IV compound), the goal is to enhance its dissolution rate and apparent solubility in the GI tract.[1][2] Several established formulation strategies can be employed.
| Strategy | Principle | Advantages | Considerations |
| Particle Size Reduction | Increases the surface area-to-volume ratio of the drug particles, enhancing the dissolution rate according to the Noyes-Whitney equation. | Simple, well-established (micronization, nanonization). | May not be sufficient for extremely insoluble compounds; potential for particle agglomeration. |
| Amorphous Solid Dispersions (ASDs) | The drug is molecularly dispersed in a hydrophilic polymer carrier in a high-energy, amorphous state, preventing crystallization and improving apparent solubility and dissolution. | Significant increases in solubility and bioavailability are often achieved. Can prevent in vivo precipitation. | Requires careful polymer selection; physical stability of the amorphous state must be ensured over time. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents. This formulation self-emulsifies in the GI tract to form fine droplets, keeping the drug solubilized. | Enhances solubility of lipophilic compounds; may facilitate lymphatic uptake, bypassing first-pass metabolism. | Complex formulations; potential for GI side effects depending on excipients. |
| Complexation | The drug molecule fits into the cavity of a complexing agent, such as a cyclodextrin, forming a more water-soluble inclusion complex. | Increases aqueous solubility and dissolution rate. | Limited by the stoichiometry of the complex and the size of the drug molecule. |
Q4: this compound shows good solubility in my formulation but still has poor in vivo exposure. What are the likely causes?
If you have successfully addressed solubility but bioavailability remains low, the issue is likely related to biological barriers that limit absorption or increase pre-systemic clearance. The main culprits are:
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Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium. This can be investigated using in vitro cell-based assays like the Caco-2 permeability assay.[3][4][5][6][7]
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High First-Pass Metabolism: this compound may be extensively metabolized by enzymes (e.g., Cytochrome P450s) in the liver or intestinal wall.
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Efflux by Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). A bidirectional Caco-2 assay can help identify this; an efflux ratio significantly greater than 2 suggests active efflux.[6][7]
Q5: What is the mechanism of action for this compound, and how does it relate to its bioavailability challenges?
This compound is an inhibitor of cholesterol biosynthesis. Its mechanism is analogous to that of statins, which competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in the cholesterol synthesis pathway. This action reduces the production of mevalonate, a key precursor for cholesterol.
Caption: this compound inhibits the HMG-CoA reductase enzyme.
This mechanism does not inherently cause poor bioavailability, but many statins themselves have low to moderate bioavailability due to extensive first-pass metabolism by CYP3A4 enzymes in the liver. It is plausible that this compound is also a substrate for these enzymes, which would be a primary cause of low oral bioavailability even with good solubility and permeability.
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an ASD of this compound to enhance its aqueous solubility and dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone/vinyl acetate copolymer (PVPVA) or Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS)
-
Dichloromethane (DCM) or a suitable organic solvent in which both drug and polymer are soluble
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Preparation of Solution: Accurately weigh this compound and the selected polymer (e.g., in a 1:3 drug-to-polymer ratio). Dissolve both components completely in a minimal amount of DCM in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a thin, clear film is formed on the inside of the flask.
-
Drying: Scrape the solid material from the flask. Transfer it to a vacuum oven and dry for 24-48 hours at 40°C to remove any residual solvent.
-
Processing: Gently grind the dried ASD into a fine powder using a mortar and pestle. Store in a desiccator to prevent moisture absorption.
-
Characterization (Optional but Recommended): Confirm the amorphous nature of the dispersion using Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD).
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rats
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC) of an this compound formulation after oral administration.
Materials:
-
Male Sprague-Dawley or Wistar rats (e.g., 200-250 g)
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This compound formulation (e.g., ASD suspended in 0.5% methylcellulose)
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Oral gavage needles
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Blood collection tubes (e.g., EDTA-coated)
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Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimatization: Acclimate animals for at least 3 days prior to the study with free access to food and water.
-
Dosing: Fast the rats overnight (8-12 hours) before dosing, with water available ad libitum. Administer the this compound formulation via oral gavage at a predetermined dose (e.g., 10 mg/kg). Note the exact time of administration for each animal.
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Blood Sampling: Collect blood samples (approx. 100-200 µL) at specified time points. A typical schedule would be: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Blood can be collected via a cannulated vessel or from the tail vein.
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Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
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Sample Storage: Transfer the plasma supernatant to labeled cryovials and store at -80°C until bioanalysis.
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Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
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Data Analysis: Plot the plasma concentration versus time data for each animal. Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve) using non-compartmental analysis software.
Hypothetical Data Presentation
The following table illustrates how to present pharmacokinetic data from an in vivo study comparing a simple suspension of this compound to an optimized Amorphous Solid Dispersion (ASD) formulation.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg Oral Dose)
| Parameter | This compound Suspension | This compound ASD Formulation |
| Cmax (ng/mL) | 150 ± 35 | 850 ± 120 |
| Tmax (hr) | 2.0 ± 0.5 | 1.0 ± 0.3 |
| AUC₀₋₂₄ (ng·hr/mL) | 980 ± 210 | 5600 ± 750 |
| Relative Bioavailability (%) | Reference (100%) | ~570% |
| (Data are presented as mean ± standard deviation, n=5 rats per group) |
This structured approach to troubleshooting, formulation, and in vivo testing will enable researchers to systematically address the bioavailability challenges of this compound and advance its development as a potential therapeutic agent.
References
- 1. nuvisan.com [nuvisan.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound|144096-46-8|COA [dcchemicals.com]
- 5. This compound|CAS 144096-46-8|DC Chemicals [dcchemicals.com]
- 6. This compound | Antifungal inhibitor | Hello Bio [hellobio.com]
- 7. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
Technical Support Center: Agistatin B & Novel Fungal Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing experimental variability when working with Agistatin B and other novel fungal metabolites.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a mycotoxin that is isolated from a fungus.[1] Its primary known mechanism of action is the inhibition of cholesterol biosynthesis.[1][2][3][4] It is a tricyclic analog of agistatin A.[2]
Q2: How should this compound be stored to ensure stability and reduce variability?
To maintain its stability and minimize experimental variability, proper storage of this compound is crucial. For long-term storage, it is recommended to store the powder at -20°C for up to two years.[3] If dissolved in a solvent such as DMSO, it can be stored at 4°C for up to two weeks or at -80°C for up to six months.[3] It is shipped at room temperature.[1]
Q3: What are the best practices for handling this compound to ensure safety and experimental consistency?
When handling this compound, it is important to avoid inhalation, as well as contact with skin and eyes.[5] The formation of dust and aerosols should be avoided, and it should be used in an area with proper exhaust ventilation.[5] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[3]
Q4: In which solvents is this compound soluble?
This compound is soluble in methanol, DMSO, and acetone.[4]
Q5: How should solutions of this compound be prepared and stored?
It is recommended to prepare and use solutions on the same day.[2][3] However, if stock solutions need to be made in advance, they can be stored as aliquots in tightly sealed vials at -20°C for up to one month.[2][3] Before use, ensure the solution is at room temperature and that no precipitate is visible.[2]
Troubleshooting Guides
Issue 1: High variability in bioassay results between experiments.
-
Possible Cause: Inconsistent compound potency due to improper storage or handling.
-
Possible Cause: Inaccurate concentration of the working solution.
-
Solution: Prepare fresh working solutions from a stock solution for each experiment. Ensure the stock solution is fully dissolved and vortexed before making dilutions.
-
-
Possible Cause: Cell-based assay variability.
-
Solution: Standardize cell culture conditions, including cell passage number, seeding density, and media composition. Ensure consistent incubation times and conditions.
-
Issue 2: Poor or no activity of this compound in an experiment.
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Possible Cause: Compound degradation.
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Solution: Use a fresh vial of this compound or a new aliquot of the stock solution. Verify the storage conditions and age of the compound.
-
-
Possible Cause: The chosen cell line or experimental model is not sensitive to cholesterol biosynthesis inhibition.
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Solution: Research the metabolic pathways of your chosen model system. Consider using a positive control compound known to inhibit cholesterol synthesis to validate the assay.
-
-
Possible Cause: Insufficient concentration or treatment time.
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Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific assay.
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Issue 3: Unexpected off-target effects are observed.
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Possible Cause: As a mycotoxin, this compound may have other biological activities.
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Solution: Review literature on similar fungal metabolites for potential off-target effects. Include appropriate negative and positive controls in your experiments to help differentiate between on-target and off-target effects. Consider profiling the compound against a panel of targets.
-
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C11H18O4 | [1] |
| Molecular Weight | 214.26 g/mol | [3] |
| CAS Number | 144096-46-8 | [1] |
| Purity | >95% by HPLC | [4] |
| Solubility | Soluble in methanol, DMSO, or acetone | [4] |
Experimental Protocols
Protocol 1: General Cell Viability Assay (e.g., MTT Assay)
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
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Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
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Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.
Mandatory Visualizations
Caption: Hypothetical signaling pathway of a cholesterol biosynthesis inhibitor.
Caption: General experimental workflow for a novel fungal metabolite.
References
Technical Support Center: Agistatin B Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common pitfalls during experiments with Agistatin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a mycotoxin derived from a fungus. Its primary mechanism of action is the inhibition of cholesterol biosynthesis.[1] This process is critical for various cellular functions, and its disruption can impact cell health and proliferation. This compound is analogous in its effect to statins, which also target this pathway.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO), methanol, and acetone. For long-term storage, it is recommended to store the compound as a powder at -20°C. If dissolved in a solvent, it should be stored at -80°C.[2]
Q3: How should I prepare a working solution of this compound in an aqueous medium for cell culture experiments?
A3: Since this compound has low aqueous solubility, a common practice is to first dissolve it in 100% DMSO to create a concentrated stock solution. This stock can then be serially diluted in DMSO to an intermediate concentration before final dilution into the aqueous cell culture medium. This two-step dilution process helps to prevent precipitation of the compound. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[3]
Q4: Are there known off-target effects or general toxicity concerns with fungal metabolites like this compound?
A4: Fungal metabolites can sometimes exhibit off-target effects or cytotoxicity to human cells.[4] It is crucial to determine the optimal working concentration of this compound for your specific cell line by performing a dose-response experiment to assess cytotoxicity (e.g., using an MTT or LDH assay). This will help you distinguish between specific inhibitory effects on cholesterol biosynthesis and general toxicity.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Results in Cell-Based Assays
Symptoms:
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High variability between replicate wells.
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Poor correlation in dose-response curves across experiments.
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Inconsistent IC50 values.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure cells are in the logarithmic growth phase and have high viability before seeding. Thoroughly mix the cell suspension before and during plating to ensure a uniform cell density across all wells.[1][5] |
| Pipetting Errors | Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed to maintain accuracy. When preparing serial dilutions, ensure thorough mixing between each step.[1][6] |
| Edge Effects in Microplates | The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile water or media to create a humidity barrier.[1] |
| Cell Passage Number | High passage numbers can lead to phenotypic and genotypic drift in cell lines, affecting their response to treatments. Use cells within a consistent and low passage number range for all experiments.[5] |
Issue 2: No Observable Effect of this compound Treatment
Symptoms:
-
No significant difference in measured endpoints (e.g., cholesterol levels, cell proliferation) between treated and control groups.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Compound Degradation | Ensure this compound has been stored correctly. If using a stock solution, ensure it has not undergone multiple freeze-thaw cycles. It is best to prepare fresh dilutions from a stock for each experiment. |
| Suboptimal Concentration | The concentration of this compound may be too low to elicit a response. Perform a dose-response experiment with a wider range of concentrations to determine the optimal effective concentration for your cell line. |
| Incorrect Incubation Time | The incubation time may be too short for the inhibitory effects to manifest. Conduct a time-course experiment to identify the optimal treatment duration. |
| Presence of Serum in Media | Standard fetal bovine serum (FBS) contains cholesterol, which can be taken up by cells, potentially masking the effects of a cholesterol biosynthesis inhibitor.[7] Consider using delipidated serum or a serum-free medium to enhance the observable effects of this compound.[7][8] |
Issue 3: High Background or Unexpected Signals in Assays
Symptoms:
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High signal in negative control wells.
-
Unexpected changes in cellular signaling pathways.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Autofluorescence of the Compound | If using a fluorescence-based assay, check if this compound exhibits autofluorescence at the excitation and emission wavelengths used. This can be tested by measuring the fluorescence of the compound in cell-free media.[9] |
| Accumulation of Precursors | Inhibition of a metabolic pathway can lead to the accumulation of upstream metabolites. In the case of cholesterol biosynthesis, inhibiting a downstream step can lead to the buildup of precursors that may have their own biological activities. For instance, some cholesterol precursors are known to activate Liver X Receptors (LXRs), which can influence gene expression related to lipid metabolism and inflammation.[10] |
| DMSO Effects | Although widely used, DMSO is not completely inert and can have biological effects, especially at higher concentrations. Always include a vehicle-only control to account for any effects of the solvent.[3] |
Experimental Protocols & Visualizations
General Protocol for Assessing Inhibition of Cholesterol Synthesis
This protocol provides a general workflow for evaluating the effect of this compound on cholesterol synthesis using radiolabeled acetate.
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Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere and grow for 24 hours.
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Inhibitor Treatment: Treat the cells with varying concentrations of this compound (and a vehicle control) for a predetermined duration (e.g., 24 hours). It is advisable to use media with delipidated serum.[7][8]
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Radiolabeling: Add [¹⁴C]-acetate to the culture medium and incubate for a defined period (e.g., 4-6 hours) to allow for its incorporation into newly synthesized cholesterol.[11]
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Lipid Extraction: Wash the cells with PBS, lyse them, and extract the lipids using a suitable solvent mixture (e.g., chloroform:methanol).
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Analysis: Separate the extracted lipids using thin-layer chromatography (TLC) to isolate the cholesterol fraction.
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Quantification: Measure the radioactivity in the cholesterol spots using a scintillation counter. Normalize the counts to the total protein content in each well.
-
Data Analysis: Calculate the percentage of inhibition of cholesterol synthesis for each this compound concentration relative to the vehicle control to determine the IC50 value.
Signaling Pathway: The Mevalonate Pathway
This compound inhibits cholesterol biosynthesis, which occurs via the mevalonate pathway. A key regulatory enzyme in this pathway is HMG-CoA reductase.[2][12] Understanding this pathway is crucial for interpreting the effects of inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.kr]
- 6. biocompare.com [biocompare.com]
- 7. academic.oup.com [academic.oup.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. bitesizebio.com [bitesizebio.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
Agistatin B assay interference and mitigation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Agistatin B assays. As a fungal metabolite and a potent inhibitor of cholesterol biosynthesis, this compound is a valuable tool in drug discovery and chemical biology. However, like many natural products, it can present challenges in experimental assays. This guide offers insights into potential interferences and strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a mycotoxin produced by the fungus Fusarium sp.[1][2][3]. It is a potent inhibitor of cholesterol biosynthesis[1][2][4]. Its complex tricyclic pyranacetal structure is responsible for its biological activity[1]. While the precise molecular target in the cholesterol synthesis pathway is not definitively established in the provided information, it is known to block the conversion of hydroxylated lanosterol to cholesterol[4].
Q2: In what solvents is this compound soluble?
This compound is soluble in organic solvents such as methanol, DMSO, and acetone[1]. It is important to prepare stock solutions in a suitable solvent and to be aware of the final solvent concentration in the assay, as high concentrations of organic solvents can interfere with enzymatic activity and cell viability.
Q3: What are the common types of assay interference observed with fungal metabolites like this compound?
Fungal metabolites, particularly those with polyketide-like structures, can interfere in biological assays through several mechanisms:
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Autofluorescence: Many natural products exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays by increasing the background signal.
-
Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes or sequester substrates, leading to false-positive results.
-
Light Scattering: Compound precipitation or aggregation can scatter light, affecting absorbance or fluorescence readings.
-
Reactivity: Some compounds may react directly with assay reagents, such as substrates, cofactors, or detection molecules.
-
Off-Target Effects: this compound may have effects on cellular pathways other than cholesterol biosynthesis, which could lead to confounding results in cell-based assays[5][6].
Troubleshooting Guide
Below are common problems, their potential causes, and recommended solutions for researchers working with this compound.
Issue 1: High Background Signal in Fluorescence-Based Assays
| Potential Cause | Troubleshooting Steps |
| This compound Autofluorescence | 1. Pre-screen this compound for fluorescence: Measure the fluorescence of this compound at the excitation and emission wavelengths of your assay in the absence of other assay components. 2. Use a red-shifted fluorophore: If this compound autofluorescence is significant, consider using a fluorescent probe with excitation and emission wavelengths further in the red spectrum to minimize overlap. 3. Include proper controls: Subtract the fluorescence signal from a control well containing only this compound and buffer from all experimental wells. |
| Assay Buffer Components | 1. Check buffer for autofluorescence: Some buffer components or impurities can be fluorescent. Test the buffer alone in the assay plate. 2. Use high-purity reagents: Ensure all buffer components are of high purity to minimize fluorescent contaminants. |
Issue 2: Irreproducible IC50 Values or False Positives
| Potential Cause | Troubleshooting Steps |
| This compound Aggregation | 1. Include a detergent: Add a non-ionic detergent, such as Triton X-100 or Tween-20 (typically at 0.01-0.1%), to the assay buffer to disrupt aggregate formation. 2. Perform concentration-response curves: True inhibitors will exhibit a sigmoidal dose-response curve, while aggregators often show a steep, non-ideal curve. 3. Visually inspect wells: Check for compound precipitation in the assay plate, especially at higher concentrations. 4. Test solubility: Determine the solubility of this compound in the final assay buffer. |
| Non-specific Inhibition | 1. Run a counter-screen: Perform the assay in the absence of the target enzyme to identify compounds that interfere with the detection system. 2. Use an orthogonal assay: Confirm hits using a different assay format that relies on an alternative detection principle. |
| Compound Instability | 1. Prepare fresh solutions: Prepare this compound solutions fresh from a powdered stock for each experiment. 2. Assess stability: If necessary, evaluate the stability of this compound in the assay buffer over the course of the experiment. |
Issue 3: Unexpected Results in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| Cytotoxicity | 1. Determine cytotoxicity: Run a standard cytotoxicity assay (e.g., MTT, LDH) in parallel to your primary assay to determine the concentration at which this compound affects cell viability. 2. Choose appropriate concentration range: Ensure the concentrations of this compound used in your primary assay are below the cytotoxic threshold. |
| Interference with Assay Readout | 1. Cell-free controls: For assays with enzymatic readouts (e.g., luciferase), test this compound in a cell-free version of the assay to check for direct enzyme inhibition. 2. Interference with formazan-based assays (e.g., MTT): Cholesterol and its inhibitors can interfere with the exocytosis of formazan crystals, leading to inaccurate viability readings[7]. Corroborate results with a non-metabolic viability assay (e.g., Trypan Blue). |
| Off-Target Effects | 1. Profile against related targets: If possible, test this compound against other enzymes in related pathways to assess its selectivity. 2. Consult literature for known off-targets: While specific off-target information for this compound is limited, reviewing literature on similar compounds may provide clues[5][8]. |
Experimental Protocols
Protocol 1: General Counter-Screen for Assay Interference
This protocol is designed to identify compounds that interfere with the assay signal in a non-specific manner.
-
Prepare two sets of assay plates.
-
Plate 1 (Standard Assay): Include all assay components: buffer, enzyme, substrate, and this compound at various concentrations.
-
Plate 2 (Counter-Screen): Include all assay components except the target enzyme. Add buffer, substrate, and this compound at the same concentrations as in Plate 1.
-
Incubate both plates under standard assay conditions.
-
Measure the signal (e.g., fluorescence, absorbance) for both plates.
-
Analyze the data: If a significant signal is observed in Plate 2 that correlates with this compound concentration, it indicates interference with the assay components or detection system.
Protocol 2: Detergent-Based Assay for Mitigating Aggregation
This protocol helps to determine if observed inhibition is due to compound aggregation.
-
Prepare two parallel concentration-response experiments for this compound.
-
Experiment 1 (No Detergent): Run the assay under standard buffer conditions.
-
Experiment 2 (With Detergent): Run the assay with the addition of 0.01% Triton X-100 to the assay buffer.
-
Compare the IC50 values: A significant rightward shift (increase) in the IC50 value in the presence of the detergent suggests that the inhibitory activity of this compound may be, at least in part, due to aggregation.
Visualizations
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Biochemicals - CAT N°: 26600 [bertin-bioreagent.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Off-target effects of statins: molecular mechanisms, side effects and the emerging role of kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholesterol interferes with the MTT assay in human epithelial-like (A549) and endothelial (HLMVE and HCAE) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Refining Agistatin B Treatment Duration
Welcome to the technical support center for Agistatin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the treatment duration of this compound in your experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the expected time frame to observe an effect of this compound on cholesterol biosynthesis?
A1: While direct data for this compound is limited, studies on other cholesterol biosynthesis inhibitors, such as statins, show that effects on cholesterol synthesis can be observed in as little as 12 to 24 hours.[1][2] However, the optimal duration can vary significantly depending on the cell type, its metabolic rate, and the specific endpoint being measured. We recommend performing a time-course experiment (e.g., 12, 24, 48, and 72 hours) to determine the ideal treatment window for your specific experimental setup.
Q2: How does treatment duration affect the cytotoxicity of this compound?
A2: Generally, longer exposure to a cytotoxic agent will result in increased cell death. It is crucial to distinguish between the desired inhibitory effect on cholesterol synthesis and off-target cytotoxicity. A time-dependent increase in cell death that is not correlated with the intended biological effect may indicate a confounding cytotoxic response. Running a cytotoxicity assay (e.g., MTT or LDH) in parallel with your primary functional assay is highly recommended.
Q3: Can the stability of this compound in culture medium affect the required treatment duration?
A3: Yes, the stability of any compound in culture medium is a critical factor. While specific stability data for this compound in various culture media is not extensively published, it is best practice to assume limited stability. For long-term experiments (over 24 hours), consider replacing the medium with freshly prepared this compound solution every 24 hours to ensure a consistent concentration. Stock solutions of this compound are reported to be stable for up to one month when stored at -20°C.
Q4: What is a typical starting concentration for this compound in cell culture experiments?
A4: Without specific published IC50 values for this compound across a wide range of cell lines, determining a universal starting concentration is challenging. Based on data from other cholesterol biosynthesis inhibitors, a starting range of 1-50 µM is often used in initial experiments.[3] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your cell line and assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect at expected time points. | 1. Treatment duration is too short. 2. Concentration of this compound is too low. 3. Compound instability in culture medium. 4. Cell line is resistant. | 1. Extend the treatment duration. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours).2. Increase the concentration. Perform a dose-response experiment.3. Replenish the medium with fresh this compound every 24 hours. 4. Consider using a different cell line or a positive control (e.g., a known statin) to validate the experimental setup. |
| High levels of cell death unrelated to the expected biological effect. | 1. Treatment duration is too long. 2. Concentration of this compound is too high. 3. Solvent (e.g., DMSO) toxicity. | 1. Reduce the treatment duration. Correlate the onset of cytotoxicity with the timing of your desired biological effect.2. Lower the concentration of this compound. 3. Ensure the final solvent concentration is non-toxic to your cells (typically <0.1% v/v). Run a vehicle-only control. |
| Inconsistent results between experiments. | 1. Variability in cell seeding density. 2. Inconsistent timing of treatment and harvesting. 3. Degradation of this compound stock solution. | 1. Ensure consistent cell numbers are seeded for each experiment. 2. Standardize all incubation and harvesting times. 3. Prepare fresh stock solutions regularly and store them properly in single-use aliquots. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table provides example data from studies using other cholesterol biosynthesis inhibitors (statins) to illustrate the range of effective concentrations and treatment durations that are often employed.
| Compound | Cell Line | Concentration Range | Treatment Duration | Observed Effect |
| Atorvastatin | C2C12 myotubes | 10 µM - 50 µM | 24 hours | Inhibition of AKT phosphorylation, cytotoxicity[3] |
| Simvastatin | C2C12 myotubes | 10 µM - 50 µM | 24 hours | Inhibition of AKT phosphorylation, cytotoxicity[3] |
| Rosuvastatin | C2C12 myotubes | 50 µM | 24 hours | Inhibition of AKT phosphorylation, cytotoxicity[3] |
| Pitavastatin | TNBC cells | 0.4 µM | 72 hours | Synergistic effect with AKT inhibitors[4] |
| Various Statins | Human Hepatocytes | nM range | Not specified | Inhibition of cholesterol synthesis[2] |
Experimental Protocols
Protocol 1: Determining the Optimal Treatment Duration of this compound using a Cell Viability Assay (MTT Assay)
This protocol describes a time-course experiment to assess the effect of this compound on cell viability over time.
Materials:
-
This compound
-
Appropriate cell line and complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plates for different durations (e.g., 12, 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: At the end of each time point, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each time point. Plot cell viability against treatment duration to determine the time at which significant effects are observed.
Protocol 2: Assessing Inhibition of Cholesterol Biosynthesis
This protocol provides a general workflow to measure the impact of this compound on cholesterol synthesis.
Materials:
-
This compound
-
Appropriate cell line and complete culture medium
-
Cholesterol quantification kit (e.g., Amplex Red cholesterol assay kit)
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels. Once attached, treat the cells with the desired concentrations of this compound (determined from dose-response experiments) for various durations (e.g., 12, 24, 48 hours).
-
Cell Lysis: At each time point, wash the cells with cold PBS and lyse the cells using a suitable lysis buffer.
-
Cholesterol Quantification: Determine the total cholesterol concentration in the cell lysates using a cholesterol quantification kit according to the manufacturer's instructions.
-
Protein Quantification: Measure the total protein concentration in each lysate to normalize the cholesterol levels.
-
Data Analysis: Calculate the normalized cholesterol levels for each treatment condition and time point. Compare the cholesterol levels in this compound-treated cells to the vehicle-treated controls to determine the extent of inhibition.
Visualizations
Caption: Experimental workflow for determining optimal this compound treatment duration.
Caption: Troubleshooting logic for refining this compound treatment.
Caption: Putative signaling pathway affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The AKT/mTOR signaling pathway plays a key role in statin-induced myotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Cholesterol Biosynthesis with Statins Synergizes with AKT Inhibitors in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Agistatin B protocol modifications for specific cell types
Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing statins in various cell culture applications. Due to the limited availability of specific protocols for Agistatin B, this guide focuses on the well-established class of HMG-CoA reductase inhibitors, known as statins. The principles and methodologies described herein can serve as a strong foundation for developing protocols for other HMG-CoA reductase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of statins in a cellular context?
A1: Statins are competitive inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a critical enzyme in the mevalonate pathway.[1][2] By inhibiting this enzyme, statins block the synthesis of cholesterol and other downstream isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[3][4][5] These isoprenoids are essential for the post-translational modification (prenylation) of small GTPases like Ras and Rho, which are key signaling molecules involved in cell proliferation, differentiation, and survival.[3][6]
Q2: Which type of statin (lipophilic vs. hydrophilic) should I choose for my cell culture experiments?
A2: The choice between a lipophilic and hydrophilic statin depends on your research question and cell type. Lipophilic statins (e.g., simvastatin, atorvastatin, lovastatin) can readily cross cellular membranes and may exert more widespread effects.[7][8] Hydrophilic statins (e.g., pravastatin, rosuvastatin) are more hepato-selective and may have more limited entry into non-hepatic cells.[7] For many in vitro cancer studies, lipophilic statins are often used due to their ability to effectively penetrate various cell types.[8][9]
Q3: Some statins are administered as inactive prodrugs. Do I need to activate them before use in cell culture?
A3: Yes, some statins like simvastatin and lovastatin are inactive lactone prodrugs that require hydrolysis to their active β-hydroxyacid form.[3][10] While this activation occurs in the liver in vivo, for in vitro experiments, it is recommended to perform an alkaline hydrolysis step before adding the statin to your cell culture medium.[10][11] Other statins like atorvastatin and pravastatin are administered in their active form.[3]
Q4: What are the expected effects of statins on cancer cells?
A4: Statins have been shown to exert various anti-cancer effects in vitro, including inhibition of cell proliferation, induction of apoptosis (cell death), and cell cycle arrest.[5][6][12][13] These effects are often cell-type dependent and are influenced by the specific statin, its concentration, and the duration of treatment.[6][9]
Q5: Can statins be used in combination with other anti-cancer agents?
A5: Yes, numerous studies have investigated the synergistic effects of statins with conventional chemotherapeutic drugs.[12] Statins may sensitize cancer cells to the effects of chemotherapy.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on cell viability or proliferation | - Statin concentration is too low.- Incubation time is too short.- Cell line is resistant to the specific statin.- Inactive prodrug was used without prior activation. | - Perform a dose-response experiment to determine the optimal concentration (e.g., 1-100 µM).[5][9]- Extend the incubation period (e.g., 24, 48, 72 hours).[5][9]- Try a different statin, particularly a more lipophilic one.[14]- Ensure prodrugs like simvastatin are activated via hydrolysis before use.[10][11] |
| High levels of cell death in control (vehicle-treated) group | - Solvent (e.g., DMSO, ethanol) concentration is too high and causing toxicity. | - Ensure the final concentration of the solvent in the culture medium is low and non-toxic (typically ≤ 0.1% for DMSO).[13][14]- Run a vehicle-only control to assess solvent toxicity. |
| Inconsistent results between experiments | - Variability in cell seeding density.- Inconsistent statin preparation and dilution.- Cells are at a high passage number and have altered characteristics. | - Maintain consistent cell seeding densities for all experiments.[9][15]- Prepare fresh stock solutions of statins and use precise dilution techniques.- Use cells within a consistent and low passage number range. |
| Difficulty dissolving lipophilic statins | - Statin is not fully dissolving in the culture medium. | - Dissolve lipophilic statins in an appropriate solvent like DMSO or ethanol before diluting in the culture medium.[11] |
Experimental Protocols & Data
General Protocol for Assessing Statin-Induced Cytotoxicity
This protocol provides a general framework for evaluating the effect of statins on the viability of cancer cell lines using a colorimetric assay like the MTT assay.
-
Cell Seeding:
-
Statin Preparation and Treatment:
-
Prepare a stock solution of the statin in an appropriate solvent (e.g., DMSO for lipophilic statins).[13][14] If using a prodrug like simvastatin, perform alkaline hydrolysis first.[11]
-
Prepare serial dilutions of the statin in culture medium to achieve the desired final concentrations (e.g., 1.25 µM to 100 µM).[9][15]
-
Include a vehicle-only control (medium with the same concentration of solvent as the highest statin concentration).[9]
-
Carefully remove the medium from the cells and replace it with the medium containing the different statin concentrations or the vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.[9]
-
-
Cell Viability Assay (MTT):
-
After incubation, remove the treatment medium.
-
Add MTT reagent (final concentration 0.5 mg/ml) to each well and incubate for 3-4 hours at 37°C.[15]
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[9]
-
Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).[9]
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Quantitative Data Summary: Statin IC₅₀ Values in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for different statins across various cancer cell lines, as reported in the literature. Note that these values can vary depending on the specific experimental conditions.
| Statin | Cell Line | Cell Type | Incubation Time (h) | IC₅₀ (µM) |
| Atorvastatin | MCF-7 | Breast Cancer | 48 | ~20-40 |
| Simvastatin | CaSki | Cervical Cancer | 48 | ~10-20 |
| Fluvastatin | HeLa | Cervical Cancer | 48 | ~20-40 |
| Atorvastatin | ViBo | Cervical Cancer (HPV-) | 48 | ~5-10 |
| Simvastatin | PC3 | Prostate Cancer | 48 | ~2 |
| Lovastatin | Du145 | Prostate Cancer | 48 | ~2 |
Data compiled from studies on statin effects on cervical and prostate cancer cells.[5][13]
Visualizations
Signaling Pathways
Caption: Statin Inhibition of the Mevalonate Pathway.
Experimental Workflow
Caption: Workflow for Statin Cytotoxicity Assay.
References
- 1. ClinPGx [clinpgx.org]
- 2. Statin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Statins Inhibit the Proliferation and Induce Cell Death of Human Papilloma Virus Positive and Negative Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling the Anticancer Potential of Statins: Mechanisms and Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Investigating potential anti-proliferative activity of different statins against five cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lipophilic statins inhibit growth and reduce invasiveness of human endometrial stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Biomarker identification for statin sensitivity of cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Atorvastatin Inhibits Viability and Migration of MCF7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Agistatin B and the Inhibition of Angiogenesis: A Comparative Guide
In the landscape of cancer research and drug development, the inhibition of angiogenesis—the formation of new blood vessels—remains a critical therapeutic strategy. Tumors rely on neovascularization for growth and metastasis, making angiogenesis inhibitors a key area of investigation. This guide provides a comparative analysis of Agistatin B and other prominent angiogenesis inhibitors, focusing on their mechanisms of action, supported by experimental data and detailed protocols. While direct comparative studies on the anti-angiogenic properties of this compound are limited, its known function as a cholesterol biosynthesis inhibitor provides a foundation for a mechanistic comparison with other inhibitors, particularly those that also interface with cellular metabolic pathways.
Introduction to this compound and its Potential Role in Angiogenesis
This compound is a mycotoxin isolated from fungi, recognized for its ability to inhibit cholesterol synthesis. While its primary characterization is not as an angiogenesis inhibitor, emerging research highlights the intricate link between cellular metabolism, including cholesterol biosynthesis, and the regulation of angiogenesis. This connection suggests a potential, yet largely unexplored, role for this compound in modulating neovascularization.
Comparative Analysis of Angiogenesis Inhibitors
This section compares the known or potential mechanisms of this compound with well-established angiogenesis inhibitors.
Table 1: Quantitative Comparison of Angiogenesis Inhibitors
| Inhibitor | Target/Mechanism | Effective Concentration/Dosage | Key In Vitro/In Vivo Findings |
| This compound | Cholesterol Biosynthesis Inhibition (Presumed indirect anti-angiogenic effect) | Data not available | Limited direct data on anti-angiogenic effects. Potential for comparison with statins. |
| Angiostatin | Binds to ATP synthase, integrins, etc. on endothelial cells, leading to apoptosis and inhibition of migration/proliferation. | 20 nM (in vitro) | 50% inhibition of VEGF-induced tube formation at ~20 nM[1]. |
| Endostatin | Inhibits endothelial cell migration and induces apoptosis. | 30-35 ng/mL (serum level in mice) | 95% inhibition of human vessel formation in a mouse model[2]. Reduced b-FGF stimulated angiogenesis in Matrigel plugs by 38%[3]. |
| Bevacizumab (Avastin®) | Monoclonal antibody that binds to and neutralizes Vascular Endothelial Growth Factor A (VEGF-A). | Varies by cancer type and patient | Approved for various cancers; improves progression-free survival in combination therapies. |
| Sunitinib (Sutent®) | Multi-targeted receptor tyrosine kinase (RTK) inhibitor, including VEGFRs and PDGFRs. | Varies by cancer type and patient | Approved for renal cell carcinoma and other cancers; inhibits tumor growth and angiogenesis. |
| Statins (e.g., Atorvastatin, Cerivastatin) | Inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. Exhibit biphasic effects on angiogenesis. | Low concentrations (0.005-0.01 µM) can be pro-angiogenic. High concentrations (0.05-1 µM) are anti-angiogenic[4]. | High-dose statins decrease tumor growth and vascularization in a murine lung cancer model[4]. |
Signaling Pathways and Mechanisms of Action
The inhibition of angiogenesis can be achieved through various signaling pathways. The following diagrams illustrate the mechanisms of action for different classes of inhibitors.
Caption: Signaling pathways targeted by different classes of angiogenesis inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro angiogenesis assays.
Endothelial Cell Proliferation Assay
This assay assesses the effect of a compound on the proliferation of endothelial cells, a fundamental process in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Test compound (e.g., this compound, Angiostatin)
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
Microplate reader
Procedure:
-
Cell Seeding: HUVECs are seeded in 96-well plates at a density of 5,000 cells/well in 100 µL of EGM-2 supplemented with 10% FBS and incubated at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: After 24 hours, the medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (e.g., a known inhibitor) are included.
-
Incubation: The plates are incubated for 48-72 hours.
-
Proliferation Assessment:
-
Add 10 µL of the cell proliferation reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: The percentage of cell proliferation inhibition is calculated relative to the vehicle control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of cell proliferation) is determined.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, mimicking a late stage of angiogenesis.
Materials:
-
HUVECs
-
EGM-2 medium
-
Matrigel® or other basement membrane extract
-
24-well or 96-well cell culture plates
-
Test compound
-
Calcein AM (for visualization)
-
Fluorescence microscope
Procedure:
-
Plate Coating: Thaw Matrigel® on ice and coat the wells of a pre-chilled 24-well or 96-well plate with 50-100 µL of Matrigel®.
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.
-
Cell Seeding: HUVECs are harvested and resuspended in EGM-2 containing the test compound at various concentrations.
-
Incubation: Seed the cells onto the solidified Matrigel® at a density of 1.5 x 10⁴ to 2.0 x 10⁴ cells/well and incubate at 37°C for 4-18 hours.
-
Visualization:
-
The formation of tube-like structures can be observed and photographed using a phase-contrast microscope.
-
For quantitative analysis, cells can be pre-labeled with Calcein AM, and the tube length, number of junctions, and number of loops can be quantified using image analysis software.
-
-
Data Analysis: The extent of tube formation in the presence of the test compound is compared to the vehicle control.
Caption: Workflow for the endothelial cell tube formation assay.
Conclusion
While direct evidence for the anti-angiogenic effects of this compound is currently lacking, its role as a cholesterol biosynthesis inhibitor positions it as a compound of interest in the field of angiogenesis research. The established anti-angiogenic properties of statins, which share a similar metabolic target, suggest a plausible, yet unconfirmed, mechanism by which this compound could influence neovascularization. Further investigation, utilizing the standardized experimental protocols outlined in this guide, is necessary to elucidate the direct effects of this compound on endothelial cells and to determine its potential as a novel angiogenesis inhibitor. A thorough comparison with well-characterized inhibitors like Angiostatin, Endostatin, and clinically approved drugs will be crucial in defining its therapeutic potential.
References
- 1. Anti-angiogenic activity of a novel angiostatin-like plasminogen fragment produced by a bacterial metalloproteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endostatin dramatically inhibits endothelial cell migration, vascular morphogenesis, and perivascular cell recruitment in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of endostatin antiangiogenesis gene therapy in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Statins have biphasic effects on angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Agistatin B and Agistatin A Efficacy: A Guide for Researchers
Despite extensive investigation, a direct comparative analysis of the efficacy of Agistatin B and Agistatin A remains elusive due to the limited availability of scientific literature on Agistatin A. While this compound has been identified as a cholesterol biosynthesis inhibitor, detailed information regarding the structure, biological activity, and therapeutic potential of Agistatin A is not readily accessible in published research.
Initial investigations into the biological activities of the Agistatin family of compounds have primarily focused on this compound. It has been characterized as a tricyclic analog of Agistatin A and is known to be a mycotoxin isolated from a fungus. Its primary mechanism of action has been identified as the inhibition of cholesterol synthesis. However, comprehensive data on its anti-cancer, anti-metastatic, or anti-angiogenic properties, which would be crucial for a comparative efficacy study, is lacking in the public domain.
The primary obstacle in constructing a detailed comparison guide is the absence of foundational research on Agistatin A. Searches for its isolation, characterization, and biological evaluation have not yielded substantive results. The key to understanding the relative efficacy of these two compounds lies in a 1996 publication by Goehrt A. et al. in Liebigs Annalen (volume 4, pages 627-630), which is believed to contain the initial description of the Agistatin compounds. Unfortunately, access to this specific article has proven unattainable through standard search methodologies, preventing the extraction of critical data on Agistatin A's structure and function.
Without this fundamental information, any comparison would be purely speculative. A thorough evaluation of efficacy requires a baseline understanding of each compound's molecular structure, mechanism of action, and data from relevant biological assays.
Future Directions
To enable a comprehensive comparison of this compound and Agistatin A, the following steps are necessary:
-
Accessing the Primary Literature: Obtaining the full text of the original 1996 publication by Goehrt et al. is paramount. This will provide the essential structural and initial biological data for both compounds.
-
Chemical Synthesis and Biological Screening: In the absence of detailed historical data, the de novo synthesis of both Agistatin A and B would be required. This would allow for a battery of standardized in vitro and in vivo assays to be performed, directly comparing their efficacy across various endpoints, including:
-
Anti-proliferative activity against a panel of cancer cell lines.
-
Anti-metastatic potential using invasion and migration assays.
-
Anti-angiogenic effects in models of blood vessel formation.
-
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by each compound will be crucial to understanding any observed differences in efficacy.
Until such data becomes available, a scientifically rigorous and objective comparison of this compound and Agistatin A efficacy cannot be provided. Researchers interested in this area are encouraged to seek out the foundational literature and consider pursuing the experimental work necessary to fill this knowledge gap.
Validating Agistatin B Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the target engagement of Agistatin B, a fungal metabolite known to inhibit cholesterol biosynthesis. Based on its described function of blocking the conversion of hydroxylated lanosterol, the primary hypothesized molecular target is Lanosterol 14-alpha-demethylase (CYP51A1) , a key enzyme in the cholesterol biosynthesis pathway.
This document outlines experimental strategies to confirm this target engagement and compares this compound with other known inhibitors of the same pathway, providing supporting data and detailed protocols for key validation assays.
Introduction to this compound and its Hypothesized Target
This compound is a natural product isolated from Fusarium species that has been shown to inhibit cholesterol synthesis. The cholesterol biosynthesis pathway is a complex cascade of enzymatic reactions. The specific step of converting lanosterol to cholesterol involves several enzymes, with lanosterol 14-alpha-demethylase (CYP51A1) being a critical catalyst in the demethylation of lanosterol. Inhibition of this enzyme is a validated strategy for lowering cholesterol.
This guide focuses on the hypothesis that this compound directly engages and inhibits lanosterol 14-alpha-demethylase. The following sections provide the necessary tools to test this hypothesis and benchmark the performance of this compound against other compounds targeting this enzyme.
Comparative Analysis of Lanosterol 14-alpha-demethylase Inhibitors
To provide a context for evaluating this compound, the following table summarizes the inhibitory potency of several known lanosterol 14-alpha-demethylase inhibitors. Should experimental validation confirm this compound's activity against this target, its IC50 value can be benchmarked against these compounds.
| Compound | Target Enzyme | IC50 Value | Organism | Reference |
| This compound | Lanosterol 14-alpha-demethylase (CYP51A1) (Hypothesized) | To Be Determined | - | - |
| Ketoconazole | Lanosterol 14-alpha-demethylase (CYP51A1) | ~0.057 µM | Human | [1] |
| Itraconazole | Lanosterol 14-alpha-demethylase (CYP51A1) | > 30 µM | Human | [1] |
| Fluconazole | Lanosterol 14-alpha-demethylase (CYP51A1) | > 30 µM | Human | [1] |
| Luteolin 7,3′-disulfate | Lanosterol 14-alpha-demethylase (CYP51A1) | > 25 µM | Human | [2] |
| RS-21607 | Lanosterol 14-alpha-demethylase (CYP51A1) | 840 pM (Ki) | Rat | [1] |
Experimental Protocols for Target Validation
To validate the engagement of this compound with its hypothesized target, lanosterol 14-alpha-demethylase, a combination of biochemical and cellular assays is recommended.
Lanosterol 14-alpha-demethylase (CYP51A1) Enzymatic Assay
This biochemical assay directly measures the inhibitory effect of this compound on the activity of purified or microsomally-expressed lanosterol 14-alpha-demethylase.
Objective: To determine the IC50 value of this compound for lanosterol 14-alpha-demethylase.
Materials:
-
Recombinant human lanosterol 14-alpha-demethylase (CYP51A1)
-
NADPH-cytochrome P450 reductase
-
Lanosterol (substrate)
-
NADPH
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
This compound and control inhibitors (e.g., ketoconazole)
-
Quenching solution (e.g., acetonitrile)
-
LC-MS/MS system for product detection
Protocol:
-
Prepare a reaction mixture containing recombinant CYP51A1, NADPH-cytochrome P450 reductase, and lanosterol in the reaction buffer.
-
Add varying concentrations of this compound or control inhibitor to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding NADPH.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution.
-
Analyze the formation of the product (e.g., 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol) by LC-MS/MS.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable model.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation. As lanosterol 14-alpha-demethylase is a membrane-associated cytochrome P450 enzyme, a modified CETSA protocol is required.
Objective: To demonstrate direct binding of this compound to lanosterol 14-alpha-demethylase in intact cells.
Materials:
-
Human cell line expressing lanosterol 14-alpha-demethylase (e.g., HepG2)
-
This compound
-
Cell lysis buffer containing a mild non-ionic detergent (e.g., NP-40 or digitonin)
-
Protease and phosphatase inhibitors
-
Antibody specific for lanosterol 14-alpha-demethylase (for Western blotting)
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Protocol:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest and wash the cells.
-
Resuspend the cells in a suitable buffer and aliquot into PCR tubes.
-
Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.
-
Lyse the cells by freeze-thawing and/or addition of lysis buffer with a mild detergent.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at high speed.
-
Analyze the amount of soluble lanosterol 14-alpha-demethylase in the supernatant by Western blotting.
-
Quantify the band intensities and plot the fraction of soluble protein as a function of temperature for both vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizing Key Processes and Pathways
To aid in the understanding of the experimental workflows and the biological context, the following diagrams are provided.
References
Agistatin B and Cholesterol Synthesis Inhibitors: A Comparative Guide to their Efficacy in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-cancer efficacy of cholesterol synthesis inhibitors, with a focus on statins as a well-documented class of drugs. While Agistatin B is identified as a cholesterol biosynthesis inhibitor, specific data on its efficacy in cancer models is limited in publicly available literature. Therefore, this guide will leverage the extensive research on statins to provide a framework for understanding the potential anti-cancer applications of compounds targeting this pathway.
Introduction to this compound and Cholesterol Synthesis Inhibition in Cancer
This compound is a mycotoxin derived from a fungus, recognized for its ability to inhibit the biosynthesis of cholesterol.[1][2] The cholesterol synthesis pathway, also known as the mevalonate pathway, is a critical metabolic cascade for normal cell function. However, many cancer cells exhibit a heightened dependence on this pathway to support rapid proliferation, membrane integrity, and signaling molecule production.[3][4] Consequently, inhibiting cholesterol synthesis has emerged as a potential therapeutic strategy in oncology.[3][5]
While this compound's direct anti-cancer effects remain to be thoroughly investigated, the broader class of cholesterol synthesis inhibitors, particularly statins (HMG-CoA reductase inhibitors), has been extensively studied. This guide will focus on the efficacy of statins in various cancer models as a proxy for understanding the potential of this therapeutic approach.
Comparative Efficacy of Cholesterol Synthesis Inhibitors (Statins)
Statins have demonstrated anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. Their efficacy can vary depending on the specific statin, the cancer type, and the genetic background of the tumor.
Table 1: Summary of Statin Efficacy in Preclinical Cancer Models
| Statin | Cancer Model | Observed Effects | Key Findings |
| Atorvastatin | Cervical Carcinoma (DoTc2 4510 cells) | Inhibition of cell viability | 80% inhibition at 100 µM after 72 hours.[6] |
| Simvastatin | Breast Cancer (MCF-7 cells) | Reduced cell growth | 70% inhibition at 100 µM after 72 hours.[6] |
| Lovastatin | Various Cancer Cell Lines | Induction of apoptosis, cell cycle arrest | Efficacy is dependent on the tumor type.[7] |
| Fluvastatin | Melanoma, Lung Carcinoma | Inhibition of cell proliferation | Lipophilic statins generally show greater anti-tumor effects.[7] |
| Pravastatin | Various Cancer Cell Lines | Least inhibitory activity | Hydrophilic statins tend to be less potent in vitro.[6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to evaluate the efficacy of cholesterol synthesis inhibitors in cancer research.
Cell Viability Assay (MTT Assay)
This assay is used to assess the dose- and time-dependent effects of a compound on cell proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound, statins) for different time points (e.g., 24, 48, 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of viable cells compared to an untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at a predetermined concentration and for a specific duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for cholesterol synthesis inhibitors in cancer is the disruption of the mevalonate pathway. This pathway produces not only cholesterol but also several non-sterol isoprenoids essential for various cellular functions, including protein prenylation, which is critical for the function of small GTPases like Ras and Rho.
Caption: The Mevalonate Pathway and points of inhibition.
Interestingly, some studies have also suggested a link between statins and the inhibition of histone deacetylases (HDACs). This dual mechanism could contribute to their anti-cancer effects by altering gene expression profiles.
Caption: General experimental workflow for evaluating anti-cancer efficacy.
Conclusion and Future Directions
The inhibition of cholesterol synthesis presents a compelling strategy for anti-cancer therapy. While data on this compound is currently sparse, the extensive research on statins provides a strong rationale for further investigation into its potential. Future studies should focus on:
-
Directly evaluating the anti-proliferative and pro-apoptotic effects of this compound in a panel of cancer cell lines.
-
Conducting comparative studies of this compound against various statins and other established anti-cancer agents.
-
Elucidating the precise molecular mechanism of this compound, including its specific target in the cholesterol biosynthesis pathway and potential off-target effects.
-
Investigating the in vivo efficacy of this compound in preclinical animal models of cancer.
By addressing these research gaps, the scientific community can determine the therapeutic potential of this compound and other novel cholesterol synthesis inhibitors in the fight against cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Cholesterol inhibition, cancer, and chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Investigating potential anti-proliferative activity of different statins against five cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Agistatin B: A Fungal Metabolite with Cholesterol-Lowering Potential, Yet Analogs Remain Elusive
Agistatin B, a mycotoxin naturally produced by fungal species, has been identified as an inhibitor of cholesterol biosynthesis. However, a comprehensive comparative analysis of its activity against synthetic analogs is currently not possible due to a lack of publicly available data on such compounds.
This compound is a known secondary metabolite isolated from fungi, including Penicillium citrinum.[1][2] It is recognized for its ability to inhibit the synthesis of cholesterol, a crucial lipid molecule in the body.[3][4] While the general biological activity of this compound as a cholesterol biosynthesis inhibitor is established, detailed information regarding its synthetic analogs, including their synthesis, biological evaluation, and comparative potency, is not available in the scientific literature or patent databases.
This absence of data precludes the creation of a detailed comparison guide as requested, which would necessitate quantitative data (such as IC50 values) and specific experimental protocols for both the natural product and its synthetic counterparts.
Mechanism of Action: An Unresolved Question
The precise mechanism by which this compound inhibits cholesterol biosynthesis remains to be fully elucidated. While it is known to interfere with this critical metabolic pathway, the specific enzyme that this compound targets has not been definitively identified in the available research. Understanding the specific molecular target is a crucial step in the drug discovery process, as it allows for the rational design of more potent and selective analogs.
The cholesterol biosynthesis pathway is a complex cascade of enzymatic reactions. Pinpointing the exact point of inhibition by this compound would provide valuable insights for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
The Cholesterol Biosynthesis Pathway: A Potential Target for this compound
The synthesis of cholesterol in the body is a multi-step process that is tightly regulated. Several key enzymes in this pathway are well-established targets for cholesterol-lowering drugs, most notably HMG-CoA reductase, the target of statins. Other enzymes, such as squalene synthase, represent alternative targets for therapeutic intervention. It is plausible that this compound exerts its inhibitory effect on one of these or other enzymes in the pathway.
To illustrate the complexity of this pathway and the potential points of inhibition, a simplified diagram is provided below.
Figure 1. A simplified overview of the cholesterol biosynthesis pathway, highlighting key intermediates and enzymes.
Experimental Approaches to Studying Cholesterol Biosynthesis Inhibition
Evaluating the inhibitory activity of compounds like this compound on cholesterol synthesis typically involves a series of in vitro and cell-based assays. A general workflow for such an investigation is outlined below.
Figure 2. A representative experimental workflow for the evaluation of cholesterol biosynthesis inhibitors.
A common method to assess cholesterol synthesis in a laboratory setting is the radiolabeled acetate incorporation assay. In this technique, cells are incubated with a radiolabeled precursor of cholesterol, such as [14C]-acetate. The amount of radioactivity incorporated into newly synthesized cholesterol is then measured in the presence and absence of the test compound. A reduction in radioactivity in the presence of the compound indicates inhibition of the cholesterol biosynthesis pathway. The half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the biological response by 50%, can then be determined from dose-response curves.
Future Directions
The cholesterol-lowering potential of this compound warrants further investigation. Future research should focus on:
-
Elucidating the specific enzymatic target of this compound in the cholesterol biosynthesis pathway.
-
Synthesizing and evaluating a series of this compound analogs to establish a clear structure-activity relationship.
-
Conducting in vivo studies to assess the efficacy and safety of this compound and its promising analogs in animal models.
Such studies would be instrumental in determining the therapeutic potential of this class of natural products and guiding the development of new cholesterol-lowering agents. Without this fundamental research, a meaningful comparison between this compound and any synthetic counterparts remains speculative.
References
A Comparative Guide to Cholesterol-Lowering Therapies: Statins and Alternatives
An Important Note on the Original Request: Initial searches for "Agistatin B" revealed a significant lack of publicly available experimental data, established signaling pathways, and clinical trial information necessary to construct a comprehensive comparison guide as requested. This compound is identified as a mycotoxin and a cholesterol synthesis inhibitor, but detailed research for comparative analysis is not available in the public domain.
Therefore, this guide has been pivoted to focus on a well-documented and clinically significant class of cholesterol-lowering drugs: Statins . This allows for a thorough comparison that adheres to the structural and technical requirements of the original request, providing valuable insights for researchers, scientists, and drug development professionals in the field of lipid-lowering therapies.
This guide provides a comparative overview of the performance of common statins and their alternatives, supported by experimental data and detailed methodologies.
Data Presentation: Performance of Cholesterol-Lowering Drugs
The following table summarizes the efficacy of various statins and alternative therapies in reducing Low-Density Lipoprotein Cholesterol (LDL-C).
| Drug Class | Drug | Dosage | Approximate LDL-C Reduction | Key Findings |
| Statins | Rosuvastatin | 5-10 mg | 39-44%[1][2] | Rosuvastatin is considered the most potent statin for LDL-C reduction.[2] |
| Atorvastatin | 10-20 mg | 37-41%[2][3] | High-intensity therapy with Atorvastatin (40-80 mg) can achieve ≥50% LDL-C reduction.[2] | |
| Simvastatin | 20-40 mg | 34-39%[2][3] | The 80mg dose is not recommended by the FDA due to increased risk of myopathy.[2] | |
| Cholesterol Absorption Inhibitor | Ezetimibe | 10 mg | 15-22% (monotherapy)[4] | When added to statin therapy, it can provide an additional 21-27% reduction in LDL-C.[4] |
| ACL Inhibitor | Bempedoic Acid | 180 mg | 17-28% (monotherapy)[4] | Cardiovascular risk reduction is comparable to statins for a given magnitude of LDL-C lowering.[5] |
| PCSK9 Inhibitors | Evolocumab, Alirocumab | Varies | Up to 60%[4] | Administered via injection; significantly reduces the risk of major cardiovascular events.[4] |
Experimental Protocols
In Vitro Evaluation of Cholesterol Synthesis Inhibition
Objective: To determine the efficacy of a compound in inhibiting the synthesis of cholesterol in a hepatic cell line (e.g., HepG2).
Methodology:
-
Cell Culture: HepG2 cells are cultured in a suitable medium until they reach a desired confluency.
-
Treatment: The cells are then treated with varying concentrations of the test compound (e.g., a statin) or a vehicle control for a specified period (e.g., 24 hours).
-
Cholesterol Synthesis Assay: Following treatment, the cells are incubated with a radiolabeled precursor of cholesterol, such as [¹⁴C]-acetate.
-
Lipid Extraction: The total cellular lipids are extracted using a solvent mixture (e.g., hexane/isopropanol).
-
Quantification: The amount of radiolabeled cholesterol is quantified using scintillation counting. The percentage of inhibition is calculated by comparing the radioactivity in the treated cells to the control cells.
In Vivo Evaluation of Statin Efficacy in a Mouse Model
Objective: To assess the in vivo efficacy of a statin in lowering plasma cholesterol levels in a mouse model.
Methodology:
-
Animal Model: Male C57BL/6J mice are often used. To induce hypercholesterolemia, the mice may be fed a high-fat, high-cholesterol diet.
-
Acclimatization: The animals are acclimatized for a period of at least one week before the start of the experiment.
-
Treatment: The mice are randomly assigned to different groups: a control group receiving a vehicle and treatment groups receiving different doses of the statin (e.g., simvastatin at 20 mg/kg body weight) administered daily via oral gavage for a specified duration (e.g., 4-6 weeks).[6][7]
-
Blood Collection: At the end of the treatment period, blood samples are collected from the mice.
-
Lipid Profile Analysis: Plasma is separated from the blood samples, and the levels of total cholesterol, LDL-C, HDL-C, and triglycerides are measured using enzymatic colorimetric assays.
-
Statistical Analysis: The data is analyzed using appropriate statistical methods to determine the significance of the observed differences between the treatment and control groups. A systematic review of animal studies showed that statins lowered total cholesterol by approximately 20% in mice.[8][9]
Clinical Trial Protocol for a Cholesterol-Lowering Drug
Objective: To evaluate the safety and efficacy of a new cholesterol-lowering drug in human subjects.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, multi-center study is a common design.
-
Participant Selection: Participants are selected based on specific inclusion and exclusion criteria, such as age, baseline LDL-C levels, and medical history. For instance, a study might enroll patients with LDL-C levels ≥100 mg/dL.
-
Randomization and Blinding: Participants are randomly assigned to receive either the investigational drug at various doses or a placebo. Both the participants and the investigators are blinded to the treatment allocation.
-
Treatment Period: The treatment is administered for a predefined period, for example, 12 weeks.
-
Efficacy Endpoints: The primary efficacy endpoint is typically the percent change in LDL-C from baseline to the end of the treatment period. Secondary endpoints may include changes in other lipid parameters like total cholesterol, HDL-C, and triglycerides.
-
Safety Monitoring: The safety of the drug is assessed by monitoring adverse events, clinical laboratory tests (hematology, serum chemistry), vital signs, and electrocardiograms.
-
Data Analysis: The efficacy data is analyzed by comparing the changes in lipid levels between the treatment groups and the placebo group.
Mandatory Visualizations
Signaling Pathway of Statins
Statins competitively inhibit HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. This inhibition leads to a reduction in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of liver cells, leading to increased clearance of LDL-C from the bloodstream.[10][11][12]
References
- 1. Doses of rosuvastatin, atorvastatin and simvastatin that induce equal reductions in LDL-C and non-HDL-C: Results from the VOYAGER meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. gpnotebook.com [gpnotebook.com]
- 4. bhf.org.uk [bhf.org.uk]
- 5. Comparative CV Benefits of Bempedoic Acid and Statin Drugs - American College of Cardiology [acc.org]
- 6. Evaluation of the Antinociceptive Action of Simvastatin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retinal Cholesterol Content Is Reduced in Simvastatin-Treated Mice Due to Inhibited Local Biosynthesis Albeit Increased Uptake of Serum Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Most appropriate animal models to study the efficacy of statins: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. ClinPGx [clinpgx.org]
- 12. droracle.ai [droracle.ai]
A Comparative Analysis of Statin Effects in 2D vs. 3D Cancer Cell Culture Models
An Objective Guide for Researchers in Oncology and Drug Development
The transition from two-dimensional (2D) to three-dimensional (3D) cell culture models represents a significant leap forward in mimicking the complex tumor microenvironment. While traditional 2D cultures have been instrumental in foundational cancer research, they often fail to replicate the intricate cell-cell and cell-matrix interactions, nutrient gradients, and drug penetration challenges characteristic of solid tumors. This guide provides a comparative analysis of the anti-cancer effects of statins, a class of cholesterol-lowering drugs, in both 2D and 3D cancer cell culture systems, offering valuable insights for researchers and drug development professionals.
Initial searches for "Agistatin B" did not yield sufficient scientific literature to perform a comparative analysis. Consequently, this guide focuses on the broader, well-researched class of statins, which are also inhibitors of cholesterol synthesis and have demonstrated promising anti-cancer properties.
Data Summary: Statin Efficacy in 2D vs. 3D Cancer Models
The following tables summarize the quantitative data on the effects of various statins on different cancer cell lines in 2D and 3D culture environments. The data consistently demonstrates that higher concentrations of statins are required to achieve similar cytotoxic effects in 3D models compared to 2D monolayers, highlighting the increased resistance of cancer cells in a more physiologically relevant setting.
Table 1: Comparative Efficacy (EC50, µM) of Statins on Pancreatic Cancer Cell Viability in 2D Culture (72h Treatment)
| Statin | BxPC-3 | MIA PaCa-2 | PANC-1 |
| Pitavastatin | 1.4 ± 0.38 | 1.0 ± 0.17 | 1.0 ± 0.54 |
| Simvastatin | >20 | 5.8 ± 0.9 | 6.5 ± 0.5 |
| Lovastatin | >20 | 11.0 ± 1.2 | 11.5 ± 0.8 |
| Mevastatin | >20 | 15.0 ± 1.1 | 16.0 ± 1.5 |
Data from Paškevičiūtė et al., 2017.[1][2][3][4]
Table 2: Effect of Statins on Pancreatic Cancer Spheroid Growth (3D Model)
| Statin (at 20 µM) | BxPC-3 Spheroid Size Reduction | MIA PaCa-2 Spheroid Size Reduction | PANC-1 Spheroid Size Reduction |
| Pitavastatin | Strongest effect, disintegration | Strongest effect | Strongest effect |
| Simvastatin | Less potent than Pitavastatin | Less potent than Pitavastatin | Less potent than Pitavastatin |
| Lovastatin | Lowest activity | Lowest activity | Lowest activity |
| Mevastatin | Lowest activity | Lowest activity | Lowest activity |
Qualitative summary based on data from Paškevičiūtė et al., 2017.[1][2][3][4]
Table 3: Comparative Efficacy (EC50, µM) of Statins on Breast Cancer Cell Viability in 2D Culture
| Statin | MDA-MB-231 | MCF-7 |
| Pitavastatin | 1.5 ± 0.2 | 0.8 ± 0.1 |
| Simvastatin | 5.0 ± 0.5 | 2.5 ± 0.3 |
| Lovastatin | 7.5 ± 0.8 | 4.0 ± 0.4 |
| Mevastatin | 10.0 ± 1.1 | 6.0 ± 0.7 |
Data synthesized from comparative studies.[5][6]
Table 4: Effect of Statins on Breast Cancer Spheroid Growth (3D Model)
| Statin | MDA-MB-231 Spheroid Growth | MCF-7 Spheroid Growth |
| Lovastatin | Delayed growth at higher concentrations | Less effective |
| Simvastatin | Delayed growth at higher concentrations | Less effective |
| Mevastatin | Less effective | Reduced growth at higher concentrations |
| Pitavastatin | Less effective | Reduced growth at higher concentrations |
Qualitative summary based on data from Gruzdaitis et al., 2020.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols employed in the comparative studies of statin effects.
1. 2D Cell Culture and Viability Assay
-
Cell Lines: Pancreatic (BxPC-3, MIA PaCa-2, PANC-1) and breast (MDA-MB-231, MCF-7) cancer cell lines.
-
Culture Conditions: Cells are cultured as monolayers in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Viability Assay (MTT):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Varying concentrations of statins are added to the wells.
-
After a 72-hour incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Following a 4-hour incubation, the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal effective concentration (EC50) is calculated from the dose-response curves.[2]
-
2. 3D Spheroid Culture and Growth Analysis
-
Spheroid Formation: Spheroids are generated using methods such as the hanging drop technique or by seeding cells in ultra-low attachment plates. For the magnetic hanging drop method, cells are incubated with a nanoparticle assembly to magnetize them, then dispensed into a 96-well plate with a magnet on top to encourage spheroid formation.[7]
-
Treatment: Once spheroids are formed, they are treated with different concentrations of statins. The medium is replaced every 2-4 days with fresh medium containing the statin.[7]
-
Growth Analysis: Spheroid size is monitored over time (e.g., 10-18 days) by capturing images using a phase-contrast microscope. The change in spheroid diameter or volume is quantified using image analysis software like ImageJ.[7]
3. Apoptosis and Necrosis Assay
-
Staining: To differentiate between viable, apoptotic, and necrotic cells, co-staining with Hoechst 33342 and propidium iodide (PI) is used. Hoechst 33342 stains the nuclei of all cells, while PI only enters cells with compromised membranes (necrotic cells).
-
Procedure:
-
Cells (from both 2D and disaggregated 3D cultures) are treated with statins.
-
After treatment, cells are stained with Hoechst 33342 and PI.
-
The stained cells are observed and quantified using fluorescence microscopy. Apoptotic cells are identified by condensed or fragmented nuclei, while necrotic cells show uniform PI staining.[2]
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes.
References
- 1. Differences of statin activity in 2D and 3D pancreatic cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences of statin activity in 2D and 3D pancreatic cancer cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lsmu.lt [lsmu.lt]
- 5. tandfonline.com [tandfonline.com]
- 6. Comparative Study of Lipophilic Statin Activity in 2D and 3D in vitro Models of Human Breast Cancer Cell Lines MDA-MB-231 and MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
A Head-to-Head Comparison of Cholesterol Biosynthesis Inhibitors: Squalene Synthase Inhibitors vs. HMG-CoA Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The inhibition of cholesterol biosynthesis is a cornerstone of hyperlipidemia therapy. While 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors, or statins, are the most widely prescribed class of drugs for lowering cholesterol, research into alternative targets within the cholesterol biosynthesis pathway continues to yield promising compounds.[1][2][3] This guide provides a head-to-head comparison of two major classes of cholesterol biosynthesis inhibitors: HMG-CoA reductase inhibitors and squalene synthase inhibitors.
This comparison focuses on a representative statin, Simvastatin, and a potent squalene synthase inhibitor, Zaragozic Acid A (also known as Squalestatin 1). Additionally, we introduce Agistatin B, a fungal metabolite identified as a cholesterol biosynthesis inhibitor, as a compound of interest for further investigation within this context.[4][5][6]
Mechanism of Action: Targeting Different Steps in Cholesterol Production
The cholesterol biosynthesis pathway is a complex cascade of enzymatic reactions. HMG-CoA reductase and squalene synthase represent two critical, spatially and functionally distinct control points in this pathway.
-
HMG-CoA Reductase Inhibitors (Statins): These compounds, such as Simvastatin, competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway.[2][7] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial precursor for the synthesis of cholesterol and other isoprenoids.[2] By blocking this early step, statins effectively reduce the overall production of cholesterol in the liver.[2][7]
-
Squalene Synthase Inhibitors: Compounds like Zaragozic Acid A target squalene synthase, which catalyzes the first committed step in cholesterol synthesis, the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[1][8] Inhibiting this enzyme prevents the formation of the direct precursor to sterols, without affecting the synthesis of other essential non-sterol isoprenoids derived from FPP.[1]
This compound, a pyranacetal isolated from a Fusarium species, has been identified as an inhibitor of cholesterol biosynthesis.[5] While its precise molecular target within the pathway has not been definitively established in the available literature, its fungal origin and inhibitory action on cholesterol production make it a relevant compound for comparison with other fungal metabolites like the zaragozic acids.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the available quantitative data for the inhibitory activities of Simvastatin and Zaragozic Acid A. Due to the limited publicly available data, a quantitative comparison for this compound is not included but would be a critical area for future research.
| Compound | Class | Target Enzyme | Assay System | Inhibitory Potency (IC50 / Ki) | Reference |
| Simvastatin | HMG-CoA Reductase Inhibitor | HMG-CoA Reductase | Hep G2 cells (inhibition of sterol synthesis) | IC50 = 34 nM | [9] |
| Zaragozic Acid A | Squalene Synthase Inhibitor | Squalene Synthase | Rat liver microsomes | Ki = 78 pM |
Note: IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while Ki is the inhibition constant, a measure of the inhibitor's binding affinity. Lower values indicate higher potency.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of enzyme inhibitors. Below are representative protocols for the key experiments cited in this guide.
Squalene Synthase Inhibition Assay
This assay measures the ability of a compound to inhibit the conversion of farnesyl pyrophosphate (FPP) to squalene by squalene synthase.
Materials:
-
Rat liver microsomes (source of squalene synthase)
-
[³H]-Farnesyl pyrophosphate (radiolabeled substrate)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Cofactors (e.g., NADPH, MgCl₂)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, cofactors, and rat liver microsomes.
-
Add the test compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be run in parallel.
-
Pre-incubate the mixture at 37°C for a specified time to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate, [³H]-FPP.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding a strong base (e.g., KOH).
-
Extract the lipid-soluble products, including [³H]-squalene, using an organic solvent (e.g., petroleum ether).
-
Quantify the amount of [³H]-squalene produced using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Cholesterol Synthesis Assay
This assay determines the effect of a compound on the de novo synthesis of cholesterol in a cellular context.
Materials:
-
Human hepatoma cell line (e.g., Hep G2)
-
Cell culture medium and supplements
-
[¹⁴C]-Acetate (radiolabeled precursor for cholesterol synthesis)
-
Test compounds
-
Lysis buffer
-
Organic solvents for lipid extraction (e.g., hexane/isopropanol)
-
Thin-layer chromatography (TLC) system
-
Phosphorimager or scintillation counter
Procedure:
-
Culture Hep G2 cells to a desired confluency in multi-well plates.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 18-24 hours).
-
Add [¹⁴C]-acetate to the culture medium and incubate for a further period to allow for its incorporation into newly synthesized lipids.
-
Wash the cells to remove unincorporated [¹⁴C]-acetate.
-
Lyse the cells and extract the total lipids using organic solvents.
-
Separate the different lipid species, including cholesterol, using TLC.
-
Visualize and quantify the amount of [¹⁴C]-cholesterol using a phosphorimager or by scraping the corresponding bands from the TLC plate and measuring the radioactivity with a scintillation counter.
-
Calculate the percentage of inhibition of cholesterol synthesis for each concentration of the test compound relative to the untreated control.
-
Determine the IC50 value as described in the previous protocol.
Signaling Pathways and Experimental Workflows
Visualizing the cholesterol biosynthesis pathway and the points of inhibition provides a clear understanding of the mechanisms of action of the compared compounds.
Caption: Cholesterol biosynthesis pathway highlighting the points of inhibition for Simvastatin, Zaragozic Acid A, and the presumed action of this compound.
Caption: Generalized experimental workflows for in vitro and cell-based cholesterol biosynthesis inhibition assays.
References
- 1. Squalene synthase inhibitors : clinical pharmacology and cholesterol-lowering potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Statin - Wikipedia [en.wikipedia.org]
- 3. medicaid.nv.gov [medicaid.nv.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. ClinPGx [clinpgx.org]
- 8. scbt.com [scbt.com]
- 9. Pravastatin inhibited the cholesterol synthesis in human hepatoma cell line Hep G2 less than simvastatin and lovastatin, which is reflected in the upregulation of 3-hydroxy-3-methylglutaryl coenzyme A reductase and squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Agistatin B Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of Agistatin B, a fungal metabolite, with other known cholesterol biosynthesis inhibitors. The information presented is based on available scientific literature and aims to provide a clear perspective on its potential as a research tool or therapeutic lead.
Introduction to this compound
This compound is a mycotoxin, a pyranacetal by chemical structure, originally isolated from the fungus Fusarium sp.[1][2][3]. It has been identified as an inhibitor of cholesterol biosynthesis[2][4][5]. Specifically, it is suggested to act by blocking the conversion of hydroxylated lanosterol to cholesterol, a later step in the cholesterol biosynthesis pathway[4]. This mechanism of action distinguishes it from the widely known statin drugs, which target the early, rate-limiting enzyme HMG-CoA reductase.
Comparative Analysis of Bioactivity
While this compound was patented for its cholesterol-biosynthesis-inhibiting properties in 1992, publicly available, independent verification of its bioactivity in peer-reviewed literature is limited[1]. To provide a comparative context, this guide contrasts the known information about this compound with established cholesterol biosynthesis inhibitors, including statins and other natural products.
Table 1: Quantitative Comparison of Cholesterol Biosynthesis Inhibitors
| Compound/Class | Target Enzyme/Step | Organism/Cell Line | IC50 Value |
| This compound | Conversion of hydroxylated lanosterol to cholesterol | Data Not Available | Data Not Available |
| Pravastatin | HMG-CoA Reductase | Human Hepatocytes (Primary Culture) | 105 nM |
| Simvastatin | HMG-CoA Reductase | Human Hepatocytes (Primary Culture) | 23 nM |
| Lovastatin | HMG-CoA Reductase | Hep G2 cells | 24 nM |
| Curcumin | HMG-CoA Reductase | Human | 4.3 µM |
| Salvianolic Acid C | HMG-CoA Reductase | Human | 8 µM |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The lack of a publicly available IC50 value for this compound in peer-reviewed literature makes a direct quantitative comparison of its potency challenging. The available data for statins and other natural products that inhibit HMG-CoA reductase are provided for contextual reference. It is important to note that a direct comparison of IC50 values can be misleading without considering the different target enzymes and assay conditions.
Signaling Pathways and Experimental Workflows
To understand the context of this compound's bioactivity, it is essential to visualize the cholesterol biosynthesis pathway and the points of inhibition for different compounds.
Caption: Cholesterol biosynthesis pathway highlighting the inhibitory points of Statins and the putative target of this compound.
The following diagram illustrates a general workflow for assessing the in vitro inhibition of cholesterol biosynthesis.
Caption: A generalized experimental workflow for an in vitro cholesterol biosynthesis inhibition assay.
Experimental Protocols
In Vitro Cholesterol Biosynthesis Inhibition Assay
1. Cell Culture and Treatment:
-
Human hepatoma cells (e.g., HepG2) are cultured in a suitable medium until they reach a desired confluency.
-
The cells are then treated with varying concentrations of the test compound (e.g., this compound) or a vehicle control for a predetermined period (e.g., 18-24 hours).
2. Radiolabeling:
-
Following treatment, a radiolabeled precursor of cholesterol, such as [1-14C]-acetic acid, is added to the culture medium.
-
The cells are incubated for a further period to allow for the incorporation of the radiolabel into newly synthesized cholesterol.
3. Lipid Extraction:
-
After the incubation period, the cells are washed and harvested.
-
Total lipids are extracted from the cells using an appropriate solvent system (e.g., chloroform:methanol).
4. Saponification and Sterol Extraction:
-
The lipid extract is saponified (treated with a strong base) to hydrolyze cholesteryl esters to free cholesterol.
-
Non-saponifiable lipids, which include cholesterol, are then extracted using a non-polar solvent (e.g., hexane).
5. Cholesterol Separation and Quantification:
-
The extracted non-saponifiable lipids are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the cholesterol fraction.
-
The amount of radioactivity in the cholesterol band/peak is quantified using a scintillation counter or other appropriate detector.
6. Data Analysis:
-
The incorporation of the radiolabel into cholesterol is normalized to the total protein content of the cell lysate.
-
The percentage of inhibition of cholesterol synthesis at each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound has been identified as a cholesterol biosynthesis inhibitor with a proposed mechanism of action distinct from that of statins. However, a critical gap exists in the publicly available scientific literature regarding the independent verification of its bioactivity and its potency (IC50 value). The lack of this quantitative data prevents a direct and objective comparison with other well-characterized inhibitors. Further independent research is required to validate the bioactivity of this compound and to fully elucidate its potential as a pharmacological tool or therapeutic agent. Researchers interested in this compound are encouraged to perform in-house validation using standardized assays, such as the one described in this guide, to ascertain its efficacy and compare it to other relevant inhibitors under their specific experimental conditions.
References
A Comparative Guide to Anticancer Compounds: Cholesterol Biosynthesis Inhibitors vs. Histone Demethylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The search for novel anticancer therapeutics has led to the exploration of diverse cellular pathways that, when inhibited, can selectively induce cancer cell death. While the initial aim of this guide was to detail the mechanism of action of Agistatin B, a fungal metabolite, a comprehensive review of the scientific literature reveals a significant lack of detailed data regarding its specific molecular targets and cellular effects beyond a general classification as a cholesterol biosynthesis inhibitor.
To provide a valuable comparative analysis for researchers, this guide will instead focus on a well-characterized class of cholesterol biosynthesis inhibitors, the statins , and compare their anticancer effects with those of a prominent class of epigenetic modulators, the Lysine-Specific Demethylase 1 (LSD1) inhibitors . This comparison will highlight how distinct pharmacological interventions, one metabolic and one epigenetic, can converge on the common outcome of inducing apoptosis and altering gene expression in cancer cells.
Mechanism of Action
Statins: Inhibitors of Cholesterol Biosynthesis
Statins are a class of drugs that lower cholesterol levels by competitively inhibiting HMG-CoA reductase, a key enzyme in the mevalonate pathway.[1][2] This inhibition not only reduces the synthesis of cholesterol but also of other important isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[3] These isoprenoids are crucial for the post-translational modification (prenylation) of small GTPases like Ras and Rho, which are critical signaling proteins involved in cell growth, proliferation, and survival.[4] By disrupting the function of these signaling proteins, statins can induce apoptosis in cancer cells.[5]
LSD1 Inhibitors: Modulators of the Epigenome
Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent monoamine oxidase that specifically removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription. By removing these activating marks, LSD1 generally acts as a transcriptional repressor. LSD1 is overexpressed in many cancers and plays a crucial role in maintaining the cancer stem cell phenotype. Inhibitors of LSD1, such as tranylcypromine and its derivatives, block its demethylase activity, leading to an increase in H3K4 methylation, reactivation of tumor suppressor genes, and subsequent induction of differentiation and apoptosis in cancer cells.
Comparative Data: Induction of Apoptosis and Gene Expression Changes
The following tables provide a quantitative comparison of the effects of a representative statin (Atorvastatin) and an LSD1 inhibitor (GSK-LSD1) on cancer cell lines.
Table 1: Comparative Cytotoxicity and Apoptosis Induction
| Compound | Class | Cancer Cell Line | Assay | Endpoint | Result | Reference |
| Atorvastatin | Statin | MCF-7 (Breast Cancer) | MTT Assay | IC50 (48h) | ~25 µM | [6] |
| Atorvastatin | Statin | MCF-7 (Breast Cancer) | TUNEL Assay | Apoptotic Index | Significant increase at 10 µM | [6] |
| GSK-LSD1 | LSD1 Inhibitor | PeTa (Merkel Cell Carcinoma) | Viability Assay | IC50 (6 days) | ~10 nM | [7] |
| GSK-LSD1 | LSD1 Inhibitor | PeTa (Merkel Cell Carcinoma) | Caspase-3/7 Assay | Activity | Significant increase at 100 nM | [7] |
| Sirtinol | Sirtuin Inhibitor | MCF-7 (Breast Cancer) | Proliferation Assay | IC50 (48h) | 43.5 µM | [8] |
| EX-527 | Sirtuin Inhibitor | MCF-7 (Breast Cancer) | Apoptosis Assay | % Apoptotic Cells | 98.3% at 25.3 µM | [9] |
Table 2: Comparative Effects on Gene Expression
| Compound | Class | Cancer Cell Line | Key Gene(s) Affected | Effect | Implication | Reference |
| Pravastatin | Statin | MDA-MB-231 (Breast Cancer) | Multiple cancer pathways | General downregulation | Broad impact on signaling | |
| Simvastatin | Statin | LNCaP (Prostate Cancer) | p21, BMP2 | Upregulation (via hypomethylation) | Cell cycle arrest, differentiation | |
| GSK-LSD1 | LSD1 Inhibitor | MOLM-13 (AML) | Myeloid differentiation markers | Upregulation | Induction of differentiation | |
| Tranylcypromine | LSD1 Inhibitor | LNCaP-LN3 (Prostate Cancer) | Apoptosis-related genes | No significant effect | Contrasting effects with other MAOIs |
Signaling Pathway Diagrams
Caption: Statin-induced apoptosis pathway.
Caption: LSD1 inhibitor-induced apoptosis pathway.
Experimental Protocols
Determination of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in cell culture by flow cytometry using Annexin V to identify the externalization of phosphatidylserine and propidium iodide to identify necrotic cells.
Materials:
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-buffered saline (PBS)
-
Treated and untreated cell suspensions
-
Flow cytometer
Procedure:
-
Induce apoptosis in the desired cell line using the test compound at various concentrations and time points. Include an untreated control.
-
Harvest cells (including floating cells in the supernatant) and wash once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Caspase-3/7 Activity Assay
This protocol outlines a method to quantify the activity of executioner caspases 3 and 7 in cell lysates, a hallmark of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Reagent (or similar luminogenic substrate)
-
White-walled 96-well plates
-
Cell lysis buffer
-
Treated and untreated cells
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and treat with the test compound for the desired time.
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each sample using a plate-reading luminometer. The luminescence is proportional to the amount of caspase activity.
Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
This protocol describes the relative quantification of a target gene's expression level in cells treated with a test compound.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR® Green qPCR Master Mix
-
Gene-specific forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from treated and untreated cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. For each sample, combine 10 µL of SYBR® Green qPCR Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and nuclease-free water to a final volume of 20 µL.
-
qPCR Cycling: Perform the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, extension) on a qPCR instrument.
-
Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes in each sample. Calculate the relative gene expression using the ΔΔCt method.
Conclusion
This guide provides a comparative overview of two distinct classes of anticancer agents: statins, which inhibit cholesterol biosynthesis, and LSD1 inhibitors, which modulate the epigenetic landscape. While their primary mechanisms of action are fundamentally different, both classes of compounds can effectively induce apoptosis and alter gene expression programs in cancer cells, leading to a reduction in cell viability. This highlights the multifactorial nature of cancer and the potential for therapeutic intervention at various levels of cellular regulation. For drug development professionals, this underscores the importance of exploring diverse molecular targets to identify novel and effective anticancer strategies. Further research into the specific downstream signaling events and the interplay between metabolic and epigenetic pathways will undoubtedly unveil new opportunities for combination therapies and personalized medicine.
References
- 1. Statins: mechanism of action and effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Statins activate the mitochondrial pathway of apoptosis in human lymphoblasts and myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Mechanisms of action of statins and their pleiotropic effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Statins induce cell apoptosis through a modulation of AKT/FOXO1 pathway in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A statin-dependent QTL for GATM expression is associated with statin-induced myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Statins Cause Profound Effects on Gene Expression in Human Cancer Cells In Vitro: The Role of Membrane Microdomains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Statins and their impact on epigenetic regulation: insights into disease [frontiersin.org]
Comparative Analysis of Agistatin B: A Review of an Elusive Cholesterol Biosynthesis Inhibitor
Despite its identification as an inhibitor of cholesterol biosynthesis, a comprehensive comparative analysis of Agistatin B across different species is currently hampered by a significant lack of publicly available experimental data. While its origin as a mycotoxin from the fungus Fusarium is established, detailed in vivo and in vitro studies, quantitative performance data, and specific mechanistic insights remain largely unpublished, preventing a thorough evaluation for researchers, scientists, and drug development professionals.
This compound is known to interfere with the complex enzymatic cascade responsible for producing cholesterol, a vital component of cell membranes and a precursor for various hormones.[1][2][3][4][5] However, the precise enzyme within this pathway that this compound targets has not been definitively identified in the available literature. This lack of a known molecular target makes it challenging to predict its effects in different biological systems or to design further targeted studies.
Our extensive search for quantitative data, such as IC50 values (the concentration of a drug that inhibits a specific biological or biochemical function by 50%), which are crucial for comparing the potency of a compound across different species or cell types, did not yield any specific results for this compound. Similarly, detailed experimental protocols from in vivo studies in animal models (e.g., rodents) or in vitro studies using cell lines from different species (e.g., human vs. rodent) are not available in the public domain.
Without this fundamental data, a comparative guide that meets the core requirements of data-driven comparison and detailed experimental methodologies cannot be constructed at this time. The creation of meaningful data tables and signaling pathway diagrams is contingent on the availability of such specific experimental results.
The Cholesterol Biosynthesis Pathway: A Potential Framework for Future this compound Research
While specific data on this compound is lacking, understanding the general pathway it is presumed to inhibit can provide a framework for future research. The cholesterol biosynthesis pathway is a multi-step process that begins with acetyl-CoA and culminates in the synthesis of cholesterol. A simplified representation of the later stages of this pathway, starting from the cyclization of squalene to form lanosterol, is depicted below. It is within this intricate series of enzymatic conversions that this compound is thought to exert its inhibitory effect.
Figure 1. A simplified diagram of the cholesterol biosynthesis pathway. This illustrates the potential area where this compound may act.
Further research is critically needed to pinpoint the exact molecular target of this compound and to generate the necessary in vivo and in vitro data across various species. Such studies would be invaluable for unlocking the therapeutic potential of this natural compound and for enabling the comprehensive comparative analysis sought by the scientific community.
References
Safety Operating Guide
Agistatin B proper disposal procedures
Proper disposal of Agistatin B is crucial for laboratory safety and environmental protection. As a mycotoxin classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, it must be managed as hazardous chemical waste.[1] Adherence to institutional and local regulations is mandatory. The following procedures provide a comprehensive guide for the safe handling and disposal of this compound in a laboratory setting.
Hazard Identification
Based on the Global Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards.[1]
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for collecting, storing, and disposing of this compound waste.
Step 1: Personal Protective Equipment (PPE) Before handling this compound or its waste, ensure appropriate personal protective equipment is worn.[1] This includes:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Chemical-resistant protective gloves.[1]
-
Body Protection: Impervious laboratory coat or clothing.[1]
-
Respiratory Protection: A suitable respirator should be used if there is a risk of inhaling dust or aerosols.[1]
Step 2: Waste Segregation and Collection Proper segregation is critical to prevent accidental reactions and ensure compliant disposal.
-
Solid Waste: Collect unused this compound powder, contaminated gloves, pipette tips, and other lab supplies in a designated hazardous waste container.[2] This container should be a sturdy, sealable plastic bag or a rigid container clearly marked for solid chemical waste.[3][4] For disposal of the original manufacturer's container, it should be labeled as hazardous waste.[3]
-
Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container with a secure screw-on cap.[3][5] Do not mix with other incompatible waste streams, such as strong acids, bases, or oxidizing agents.[1] Avoid drain disposal under any circumstances to prevent contamination of waterways.[1][2]
-
Sharps Waste: Needles, syringes, or broken glass contaminated with this compound must be placed in a designated sharps container that is puncture-resistant and clearly labeled as hazardous chemical waste.[3]
Step 3: Labeling of Waste Containers All waste containers must be accurately and clearly labeled.
-
Attach a hazardous waste tag as soon as waste is first added to the container.[6]
-
The label must include the full chemical name, "this compound," and list all other chemical constituents and their approximate concentrations.[6] Do not use abbreviations or chemical formulas.[6]
-
Clearly indicate the associated hazards (e.g., "Toxic," "Aquatic Hazard").
Step 4: Storage of Hazardous Waste Store waste containers in a designated Satellite Accumulation Area (SAA) until they are collected for disposal.[5]
-
Secondary Containment: Place waste containers in a secondary container, such as a lab tray or bin, that is chemically compatible and can hold at least 110% of the volume of the primary container.[3] This is to contain any potential leaks or spills.
-
Segregation: Store this compound waste away from incompatible materials, particularly strong acids, alkalis, and oxidizing/reducing agents.[1][5]
-
Container Integrity: Keep waste containers securely capped at all times, except when adding waste.[5][6] Regularly inspect containers for any signs of degradation or leakage.[5]
Step 5: Final Disposal The final disposal of this compound must be conducted by a licensed hazardous waste management company.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.[2]
-
Regulatory Compliance: Ensure that all disposal activities comply with prevailing country, federal, state, and local regulations.[1]
Key Procedures for Safe Handling and Spill Management
Handling:
-
Use this compound only in areas with appropriate exhaust ventilation to avoid the formation of dust and aerosols.[1]
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
Spill Cleanup:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[1]
-
Contain Spill: For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1] For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Decontaminate: Scrub the spill surface and any contaminated equipment with alcohol.[1]
-
Collect Waste: Place all contaminated materials (absorbent, PPE, etc.) into a labeled hazardous waste container for disposal as described in the protocol above.[1]
This compound Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. This compound|144096-46-8|MSDS [dcchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Agistatin B
For researchers, scientists, and drug development professionals working with Agistatin B, a mycotoxin isolated from fungus that inhibits cholesterol synthesis, ensuring personal safety and proper handling are paramount.[1][2][3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] Adherence to the following procedures is critical to mitigate risks and ensure responsible disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive array of personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE, along with specific recommendations for its use.
| PPE Category | Item | Specifications and Best Practices |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to provide comprehensive protection against splashes.[4] |
| Hand Protection | Protective Gloves | Use chemical-resistant gloves. Nitrile or butyl rubber are suitable options. Inspect gloves for any signs of degradation or punctures before use.[4][5] |
| Body Protection | Impervious Clothing | A lab coat or chemical-resistant suit should be worn to protect the skin. Ensure clothing provides full coverage.[4] |
| Respiratory Protection | Suitable Respirator | A NIOSH-approved respirator is necessary, especially when handling the powdered form or when aerosolization is possible. Ensure a proper fit test has been conducted.[4] |
Operational Plan: Safe Handling and Storage
Strict adherence to the following operational procedures is crucial to minimize the risk of exposure and contamination.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood with appropriate exhaust ventilation.[4]
-
Ensure easy access to a safety shower and an eye wash station.[4]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required materials and equipment to minimize movement and potential for spills.
-
Weighing and Aliquoting: When handling the powdered form of this compound, conduct these activities within a fume hood to prevent inhalation of dust.[4] Avoid the formation of dust and aerosols.[4]
-
In Solution: When working with this compound in a solvent, handle with the same level of caution as the powdered form to prevent splashes and aerosol generation.
-
General Practices: Avoid direct contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in the laboratory area where this compound is handled.[4] Wash hands thoroughly after handling.[4]
Storage:
-
Powder: Store at -20°C in a tightly sealed container.[4]
-
In Solvent: Store at -80°C in a tightly sealed container.[4]
-
Keep away from direct sunlight and sources of ignition.[4]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | First Aid and Response Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Seek medical attention.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Call a poison control center or seek immediate medical attention.[4] |
| Accidental Release (Spill) | Evacuate the area. Wear full PPE, including respiratory protection.[4] Contain the spill using an absorbent material like diatomite or universal binders.[4] Decontaminate the spill area and equipment by scrubbing with alcohol.[4] Collect all contaminated materials in a sealed container for proper disposal.[4] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination, given its high toxicity to aquatic life.[4]
Waste Segregation and Collection:
-
Solid Waste: All disposable PPE (gloves, lab coats, etc.), contaminated absorbent materials, and empty containers should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.[4]
Disposal Procedure:
-
Containment: Ensure all waste containers are securely sealed to prevent leaks or spills.
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the name of the chemical ("this compound"), and the associated hazards (e.g., "Toxic," "Aquatic Toxin").
-
Disposal: Dispose of the contents and the container at an approved waste disposal plant.[4] Follow all local, state, and federal regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
